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Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectrum of Patent Blue V in Aqueous Solution

Abstract This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the ultraviolet-visible (UV-Vis) absorption spectrum of Patent Blue V (PBV), also known as C....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the ultraviolet-visible (UV-Vis) absorption spectrum of Patent Blue V (PBV), also known as C.I. 42051, in an aqueous solution. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of UV-Vis spectroscopy, offers a detailed, field-tested experimental protocol, and discusses the critical factors that influence PBV's spectral characteristics. By integrating established scientific principles with practical, experience-driven insights, this guide serves as an authoritative resource for the accurate and reliable spectrophotometric analysis of this widely used triphenylmethane dye.

Introduction: Patent Blue V and Spectroscopic Analysis

Patent Blue V (PBV) is a synthetic triphenylmethane dye with the E number E131, extensively utilized as a food colorant, a medical dye in procedures like lymphangiography, and a cosmetic colorant.[1] Its vibrant sky-blue color arises from a complex molecular structure featuring a large, conjugated system of electrons.[2] This extensive conjugation is the basis for its strong interaction with light in the visible region of the electromagnetic spectrum.

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a substance.[3] When a molecule absorbs light, electrons are promoted from a ground state to a higher energy state, or an excited state.[4] The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure. For PBV, the primary absorption in the visible range is attributed to π–π* electronic transitions within its conjugated system.[2]

The quantitative relationship between the amount of light absorbed and the concentration of the substance in a solution is described by the Beer-Lambert Law, making UV-Vis spectroscopy an indispensable tool for quantitative analysis in various scientific and industrial fields, including quality control in food and beverage manufacturing.[5][6]

Theoretical Framework: The Beer-Lambert Law

The Beer-Lambert Law is the cornerstone of quantitative spectrophotometry.[5] It establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[5][6] The law is mathematically expressed as:

A = εcl

Where:

  • A is the absorbance (a dimensionless quantity), which is logarithmic.

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant that is characteristic of the substance at a specific wavelength. Its units are typically L·mol⁻¹·cm⁻¹.[7]

  • c is the molar concentration of the absorbing species in the solution (mol·L⁻¹).

  • l is the path length of the light beam through the sample, which is typically the width of the cuvette (usually 1 cm).

Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength.[8] By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed to determine the concentration of an unknown sample.[9][10]

Caption: Relationship between incident light, sample properties, and transmitted light as described by the Beer-Lambert Law.

Expected Spectral Characteristics of Patent Blue V

In a neutral aqueous solution, Patent Blue V exhibits a primary, strong absorption maximum (λmax) in the visible region, which is responsible for its intense blue color.[2] A secondary, much weaker absorption band is also observed in the UV-to-visible transition region.[2]

ParameterValueDescription
Primary λmax ~638 - 640 nmThis peak corresponds to the π–π* electronic transition within the triphenylmethane chromophore and gives the dye its characteristic blue color.[2][7]
Secondary λmax ~415 nmA weaker band, potentially arising from n–π* transitions involving non-bonding electrons on nitrogen and oxygen atoms.[2] This peak is more prominent in strongly acidic conditions.[7]
Molar Absorptivity (ε) ~1.06 x 10⁵ L·mol⁻¹·cm⁻¹ at 639 nmThis high value indicates a very strong absorption, allowing for the detection of PBV at low concentrations.[7]

Note: The exact λmax and molar absorptivity can be influenced by solvent polarity and pH.[7]

Detailed Experimental Protocol

This protocol outlines the steps for preparing solutions and acquiring the UV-Vis absorption spectrum of Patent Blue V. The causality behind each step is explained to ensure methodological soundness.

4.1. Materials and Instrumentation

  • Analyte: Patent Blue V powder (sodium or calcium salt).

  • Solvent: High-purity deionized or distilled water.

  • Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer capable of scanning from at least 350 nm to 750 nm.[11]

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

    • Expert Insight: Quartz cuvettes are essential as they are transparent across the full UV-Vis range (typically 190-1100 nm). Glass or plastic cuvettes absorb UV light and are unsuitable for measurements below ~340 nm.

  • Labware: Class A volumetric flasks and pipettes for accurate solution preparation.

  • pH Meter: For investigating the effects of pH.

  • Acids/Bases: Dilute solutions of HCl or H₂SO₄ and NaOH for pH adjustment.[12][13]

4.2. Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis A Prepare Stock Solution (e.g., 100 µM PBV) B Prepare Serial Dilutions (e.g., 1, 2, 5, 10 µM) A->B F Measure Sample Spectra (Lowest to Highest Conc.) B->F C Prepare Blank (Deionized Water) E Measure Baseline (using Blank in both beams) C->E D Set Spectrophotometer Parameters (e.g., 350-750 nm scan range) D->E E->F G Identify λmax H Plot Calibration Curve (Absorbance vs. Concentration) G->H I Perform Linear Regression (Determine ε from slope) H->I

Caption: Standard workflow for the spectrophotometric analysis of Patent Blue V.

4.3. Step-by-Step Procedure

  • Stock Solution Preparation: a. Accurately weigh a small amount of Patent Blue V powder. b. Dissolve it in deionized water in a Class A volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻⁴ M or 100 µM).[7][14]

    • Trustworthiness: Using calibrated volumetric glassware is critical for ensuring the accuracy of the stock concentration, which propagates through all subsequent dilutions.

  • Preparation of Standard Solutions: a. Perform a series of serial dilutions from the stock solution to create a set of standards with concentrations that will yield absorbance values within the instrument's linear range (typically 0.1 to 1.5 A).[15] For PBV, concentrations in the low micromolar range (e.g., 1-10 µM) are appropriate.

    • Expert Insight: Preparing at least 4-5 standards is recommended to generate a robust calibration curve.

  • Instrument Setup and Baseline Correction: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output. b. Set the desired wavelength range for the scan (e.g., 350 nm to 750 nm).[11] c. Fill both the reference and sample cuvettes with the blank solution (deionized water).[16] d. Place them in the spectrophotometer and perform a baseline correction.

    • Self-Validation: This step is crucial as it electronically subtracts any absorbance from the solvent and the cuvettes themselves, ensuring that the final measurement is solely due to the analyte (PBV).[16]

  • Sample Measurement: a. Empty the sample cuvette and rinse it with a small amount of the lowest concentration standard before filling it with that standard.

    • Expert Insight: Rinsing minimizes dilution errors from residual blank solution. Always measure from the lowest to the highest concentration to reduce carryover errors. b. Place the sample cuvette back into the spectrophotometer and acquire the full absorption spectrum. c. Record the absorbance value at the predetermined λmax (~639 nm). d. Repeat steps 4a-4c for all remaining standard solutions.

  • Data Analysis: a. From the spectrum of one of the mid-range standards, identify the wavelength of maximum absorbance (λmax).[17] b. Create a scatter plot of absorbance at λmax versus the concentration of your standard solutions. c. Perform a linear regression on the data. The resulting equation (y = mx + b) is your calibration curve. The R² value should be ≥ 0.995 for a good linear fit. d. The slope (m) of the line is equal to the molar absorptivity (ε) if the path length (l) is 1 cm.

Factors Influencing the Absorption Spectrum

The electronic environment of the PBV molecule is sensitive to external factors, which can alter its absorption spectrum. Understanding these influences is key to achieving reproducible and accurate results.

5.1. Effect of pH The color of Patent Blue V is highly dependent on pH.[1]

  • Strongly Acidic (pH < 1): In highly acidic solutions, the molecule becomes protonated. This disrupts the conjugated system, causing the prominent blue color to disappear and the solution to appear yellow-orange. The absorption spectrum shifts dramatically, with the peak at ~640 nm diminishing and a new peak appearing around 415 nm.[7]

  • Weakly Acidic to Alkaline (pH 3 - 10): In this range, the dye exists in its characteristic blue anionic form, and the λmax remains stable around 640 nm.[7][18]

  • Strongly Alkaline (pH > 10): In highly basic media, a slight hypsochromic (blue) shift of about 10 nm in the main absorption band may be observed, possibly due to the dissociation of a hydroxyl group.[7]

  • Causality: Protonation or deprotonation of the functional groups (amino and sulfonate groups) on the dye alters the electronic distribution and the extent of conjugation within the chromophore, thereby changing the energy required for electronic transitions and shifting the λmax.

5.2. Solvent Effects (Solvatochromism) While this guide focuses on aqueous solutions, it is important to note that changing the solvent can shift the absorption maximum. Replacing a polar solvent like water with a less polar one can cause a bathochromic (red) shift in the absorption band.[7] This phenomenon, known as solvatochromism, occurs because the polarity of the solvent can stabilize the ground or excited state of the dye molecule to different extents.

Conclusion

The accurate measurement of the UV-Vis absorption spectrum of Patent Blue V in aqueous solution is a straightforward yet precise process governed by the Beer-Lambert Law. The key to reliable data lies in meticulous sample preparation, proper instrument handling, and an understanding of the physicochemical factors, particularly pH, that influence the dye's spectral properties. By adhering to the validated protocol and best practices outlined in this guide, researchers can confidently employ UV-Vis spectroscopy for the robust quantitative analysis of Patent Blue V in a variety of applications.

References

  • Klochkova, A., et al. (2018). Protonation of Patented Blue V in aqueous solutions: theoretical and experimental studies. Journal of Chemical Sciences, 130(12). Retrieved from [Link]

  • Bekkali, C., et al. (2022). Patent Blue V Dye Adsorption by Fresh and Calcined Zn/Al LDH: Effect of Process Parameters and Experimental Design Optimization. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectrum of aqueous solution of Patent blue V dye. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). PATENT BLUE V (C.I.NO.42045). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the removal of patent blue V using air bubble oxidation.... Retrieved from [Link]

  • TÜBİTAK Academic Journals. (1999). Determination of Patent Blue V and Carmoisine in Gelatine Desserts By Derivative Spectrophotometry. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Determination of Patent Blue V and Carmoisine in gelatine desserts by derivative spectrophotometry. Retrieved from [Link]

  • International Journal of Electrochemical Science. (2016). Spectrophotometry and Electrochemistry of Brilliant Blue FCF in Aqueous Solution of NaX. Retrieved from [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • Carl ROTH. (n.d.). Patent blue V calcium salt (CI 42051), 100 g. Retrieved from [Link]

  • FindLight. (2024). Beer-Lambert's Law: Principles and Applications in Daily Life. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on removal of patent blue V using UV and solar irradiation.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Beer-Lambert Law. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Vancouver Island University. (n.d.). EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry. Retrieved from [Link]

  • Science Department. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PATENT BLUE V. Retrieved from [Link]

  • Wikipedia. (n.d.). Beer–Lambert law. Retrieved from [Link]

  • COSMILE Europe. (n.d.). CI 42051 – Ingredient. Retrieved from [Link]

  • University of Technology. (2020). Experiment (7) Application of (Lambert – Beer) law. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of Acid Blue 1

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Foreword In the intricate landscape of scientific research and development, a thorough understanding...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate landscape of scientific research and development, a thorough understanding of the fundamental properties of chemical compounds is paramount. This guide provides a comprehensive technical overview of Acid Blue 1 (C.I. 42045), a synthetic triphenylmethane dye. Moving beyond a simple recitation of facts, this document, crafted from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and provides self-validating protocols for its analysis. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge and practical methodologies required to effectively utilize and understand this compound in their work.

Introduction to Acid Blue 1: A Versatile Triphenylmethane Dye

Acid Blue 1, also known by numerous synonyms including Patent Blue VF and C.I. 42045, is a synthetic organic dye belonging to the triarylmethane class.[1][2] Its vibrant blue color and high water solubility have led to its widespread use in a variety of industries, including textiles, inks, paper, and cosmetics.[2][3] In the scientific realm, it serves as a biological stain and a pH indicator.[4] The core structure of Acid Blue 1 features a central carbon atom bonded to three aryl groups, with its characteristic color arising from the extensive delocalized π-electron system across the molecule. The presence of sulfonate groups imparts its acidic nature and high aqueous solubility.[1]

Core Physicochemical Characteristics

A foundational understanding of a compound's physicochemical properties is the bedrock of its successful application and analysis. These parameters govern its behavior in various matrices and are crucial for method development and interpretation of results.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the first step in any scientific investigation. The structure of Acid Blue 1, depicted below, reveals the key functional groups that dictate its properties.

Figure 1: Chemical Structure of Acid Blue 1.

Identifier Value
Chemical Name Sodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate
Synonyms C.I. 42045, Patent Blue VF, Acid Blue V
CAS Number 129-17-9
Molecular Formula C27H31N2NaO6S2
Molecular Weight 566.66 g/mol [5]
Colour Index 42045
Physical and Spectral Properties

The physical and spectral properties of Acid Blue 1 are summarized in the table below. These characteristics are fundamental for its handling, storage, and analytical determination.

Property Value Source(s)
Appearance Dark bluish-green to dark purple crystalline powder[1][5]
Melting Point >250 °C[5]
Solubility Soluble in water (1 g/20 mL at 20 °C), soluble in ethanol[1][5]
λmax (in water) 635-641 nm, 410 nm[2]
pH Indicator Range Yellow-orange (pH 0.8) to deep blue (pH 3.0)[2]
LogP (estimated) -5.34[2]

Analytical Methodologies: A Practical Guide

Accurate and precise quantification of Acid Blue 1 is crucial for quality control, research, and safety assessments. This section provides detailed, field-proven protocols for its analysis using common laboratory instrumentation.

UV-Vis Spectrophotometric Analysis

Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. The strong absorbance of Acid Blue 1 in the visible region makes this a simple and robust method for its quantification.

Experimental Protocol:

  • Preparation of Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 100 mg of Acid Blue 1 reference standard.

    • Dissolve it in a 100 mL volumetric flask with deionized water and make up to the mark. This solution should be stored in a dark, cool place.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with deionized water in volumetric flasks. The choice of concentrations should bracket the expected concentration of the unknown sample.

  • Sample Preparation:

    • For liquid samples (e.g., beverages), a simple dilution with deionized water to bring the concentration within the calibration range may be sufficient.

    • For solid samples (e.g., textiles), an extraction step is necessary. A known weight of the material should be extracted with a suitable solvent (e.g., a mixture of water and a small amount of ammonia to ensure the dye is in its soluble form) with the aid of sonication or heating. The extract should then be filtered and diluted as needed.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at the λmax of Acid Blue 1 (approximately 638 nm).

    • Use deionized water as the blank to zero the instrument.

    • Measure the absorbance of each working standard and the prepared sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is desirable.

    • Determine the concentration of Acid Blue 1 in the sample solution using the calibration curve equation.

UV-Vis Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Standard Solution Working Prepare Working Standard Solutions Stock->Working Measure Measure Absorbance at λmax Working->Measure Sample Prepare Sample Solution Sample->Measure Blank Blank with Deionized Water Blank->Measure CalCurve Construct Calibration Curve Measure->CalCurve Concentration Determine Sample Concentration CalCurve->Concentration

Figure 2: UV-Vis Spectrophotometric Analysis Workflow.

High-Performance Liquid Chromatography (HPLC) Analysis

Principle: HPLC offers superior selectivity and sensitivity compared to spectrophotometry, making it the method of choice for complex matrices or when the simultaneous analysis of multiple components is required. The separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a mobile phase.

Experimental Protocol:

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common and effective choice.

    • Mobile Phase: A gradient elution is typically employed for optimal separation.

      • Solvent A: 10 mM ammonium acetate in water.

      • Solvent B: Acetonitrile.

    • Gradient Program: A starting composition of 95% A and 5% B, ramping to a higher concentration of B over a set time, followed by a re-equilibration step. The exact gradient will depend on the specific column and system and should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 638 nm.

    • Injection Volume: 10 µL.

  • Preparation of Standards and Samples:

    • Prepare stock and working standard solutions of Acid Blue 1 in the mobile phase initial composition or a compatible solvent.

    • Sample preparation should follow similar principles as for UV-Vis analysis, with a final filtration step (0.45 µm filter) to remove any particulates before injection.

  • Data Analysis:

    • Identify the peak corresponding to Acid Blue 1 based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Quantify the amount of Acid Blue 1 in the sample using the calibration curve.

HPLC Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standards Prepare Standards Inject Inject into HPLC Standards->Inject Sample Prepare & Filter Sample Sample->Inject Separate Separation on C18 Column Inject->Separate Detect Detection at 638 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Calibrate->Quantify

Figure 3: High-Performance Liquid Chromatography (HPLC) Analysis Workflow.

Applications and Toxicological Profile: A Balanced Perspective

Industrial and Scientific Applications

The utility of Acid Blue 1 spans a wide range of applications:

  • Textile Industry: It is extensively used for dyeing wool, silk, and nylon fibers due to its good lightfastness and washfastness properties.[4]

  • Inks and Paper: Its vibrant color makes it a common component in inks and for coloring paper products.[3]

  • Cosmetics: It is used in hair dyes and other cosmetic products.[2]

  • Biological Staining: In laboratory settings, it is employed as a stain to visualize biological structures.[4]

  • pH Indicator: Its distinct color change in acidic conditions allows it to be used as a pH indicator.[4]

  • Medical Applications: It has been used to detect sentinel lymph nodes in cancer patients.[2]

Toxicological Considerations

While widely used, the safety of Acid Blue 1 has been a subject of scientific inquiry. It is important for researchers to be aware of its toxicological profile.

  • General Toxicity: Some studies have indicated potential toxic effects on the heart and lungs, although this is not consistently observed in all cases.[4]

  • Neurotoxicity: There is some evidence suggesting that Acid Blue 1 may have neurotoxic potential.[6]

  • Genotoxicity and Carcinogenicity: While some studies have not found evidence of genotoxicity, others have reported chromosomal aberrations.[6] Industry-sponsored studies have generally not found evidence of carcinogenicity.[6]

  • Regulatory Status: Regulatory bodies such as the FDA have approved Acid Blue 1 for specific uses in food, drugs, and cosmetics, with established acceptable daily intake levels.[7]

It is crucial to handle Acid Blue 1 with appropriate safety precautions, including the use of personal protective equipment, to minimize exposure.

Stability and Degradation

The stability of Acid Blue 1 is an important consideration for its storage and for understanding its environmental fate.

  • pH and Thermal Stability: Acid Blue 1 is generally stable under normal storage conditions.[5] However, its color is pH-dependent, as discussed earlier. Studies on the discoloration of Acid Blue 1 by persulfate have shown that the degradation rate is influenced by pH and temperature.[8]

  • Degradation Pathways: The degradation of triphenylmethane dyes can occur through various mechanisms, including oxidation and photodegradation. The discoloration process often involves the cleavage of the chromophore, leading to the formation of smaller, colorless aromatic compounds. Advanced oxidation processes can lead to further degradation and mineralization.[8] The identification of specific degradation products often requires advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical characteristics of Acid Blue 1, moving beyond a simple data sheet to offer practical insights and detailed analytical protocols. A thorough understanding of its chemical identity, physical and spectral properties, and analytical behavior is essential for its effective and safe use in research, development, and industrial applications. The provided experimental workflows for UV-Vis and HPLC analysis serve as a self-validating framework for its accurate quantification. As with any chemical compound, a balanced perspective on its utility and potential toxicological profile is necessary for responsible scientific practice.

References

  • LookChem. Cas 129-17-9, Acid blue 1. [Link]

  • Rupa Health. Blue 1 Dye: Everything You Need to Know About this Food Coloring. [Link]

  • Pylam Dyes. Acid Blue 1. [Link]

  • PubChem - NIH. Direct Blue 1. [Link]

  • World dye variety. Acid Blue 1. [Link]

  • PMC - NIH. The Effects of Natural and Synthetic Blue Dyes on Human Health: A Review of Current Knowledge and Therapeutic Perspectives. [Link]

  • Wikipedia. Acid Blue 25. [Link]

  • Journal of Chemical Technology and Metallurgy. KINETIC STUDY OF ACID BLUE 1 DISCOLORATION WITH PERSULFATE Zeinab Ali Ayoub, Ogarite Ali Yazbeck, Mouhiaddine Mohamed El Jamal. [Link]

  • PubChem. FD&C Blue No. 1 | C37H34N2Na2O9S3 | CID 19700. [Link]

  • ResearchGate. (PDF) Kinetic study of Acid Blue 1 discoloration with persulfate. [Link]

  • ResearchGate. Determination Method of Disperse Blue 1 in Workplace Air. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. [Link]

  • ResearchGate. UV-Vis spectrum of Acid Blue 161 before and after biosorption with A. niger. [Link]

  • ResearchGate. Chemical structures. a Acid Red 27 (pKa = 6.5). b Acid Yellow 17.... [Link]

  • ResearchGate. UV-Vis absorption spectra of 1 (blue) and 2 (red) normalized at their.... [Link]

Sources

Foundational

Solubility of C.I. Acid Blue 1 in water versus organic solvents

An In-Depth Technical Guide to the Solubility of C.I. Acid Blue 1 Introduction: Understanding C.I.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of C.I. Acid Blue 1

Introduction: Understanding C.I. Acid Blue 1

C.I. Acid Blue 1 (CAS No. 129-17-9), also known as Patent Blue VF, is a synthetic anionic dye belonging to the triarylmethane class.[1] Its molecular structure is characterized by a large organic framework, two sulfonic acid groups, and N,N-diethylamino functional groups.[2] It is typically supplied as a sodium salt, with the molecular formula C₂₇H₃₁N₂NaO₆S₂.[1][2][3] This structure is paramount to understanding its solubility profile, which dictates its application in diverse fields ranging from textile dyeing and inks to biological staining.[3][4][5] This guide provides a detailed examination of the solubility of C.I. Acid Blue 1 in aqueous and organic media, the underlying chemical principles, and a robust protocol for its empirical determination.

Property Value Reference
Common Name C.I. Acid Blue 1; Patent Blue VF; Sulfan Blue[2]
CAS Number 129-17-9[2][3]
C.I. Number 42045[4][5]
Molecular Formula C₂₇H₃₁N₂NaO₆S₂[2][3]
Molecular Weight 566.66 g/mol [2][3]
Appearance Dark blue to greenish-blue powder[1][4]
Chemical Class Triarylmethane Dye[1]

Part 1: The Dichotomy of Solubility - Water vs. Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a large molecule like Acid Blue 1, solubility is a tale of two competing characteristics: its large, predominantly nonpolar organic backbone and its highly polar, ionic sulfonic acid groups.

High Aqueous Solubility: The Role of Ionic Groups

C.I. Acid Blue 1 is characterized by its high solubility in water.[3][5] One source quantifies this as 1 gram being soluble in 20 mL of water at 20°C, which translates to approximately 50 g/L.[4][6] This exceptional aqueous solubility is a direct consequence of its molecular structure, specifically its formulation as a sodium salt of a disulfonic acid.

Causality Behind High Water Solubility:

  • Ion-Dipole Interactions: As a salt, Acid Blue 1 dissociates in water into a large organic anion and a sodium cation (Na⁺). The highly polar water molecules arrange themselves around these ions, with the negative pole (oxygen) orienting towards the Na⁺ cation and the positive poles (hydrogen) orienting towards the negatively charged sulfonate groups (-SO₃⁻). These strong ion-dipole interactions release significant energy, overcoming the lattice energy of the solid dye and favoring dissolution.

  • Hydrogen Bonding: The oxygen atoms of the sulfonate groups are potent hydrogen bond acceptors, readily interacting with the hydrogen atoms of water molecules. This further stabilizes the dye molecule within the aqueous matrix.

  • Anionic Nature: The presence of these sulfonate groups classifies it as an acid dye, a family of dyes known for their water solubility.[7] The solubility of such dyes is directly related to the number of sulfonic acid groups; more groups lead to higher solubility.[8]

Caption: Intermolecular forces driving aqueous solubility of C.I. Acid Blue 1.

Variable Solubility in Organic Solvents

The solubility of C.I. Acid Blue 1 in organic solvents is more nuanced and depends heavily on the solvent's polarity and its ability to form hydrogen bonds.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Acid Blue 1 is reported to be soluble in ethanol, forming a blue solution.[1][4][6] Polar protic solvents like ethanol have a hydroxyl (-OH) group, allowing them to act as both hydrogen bond donors and acceptors. They can solvate the ionic sulfonate groups to some extent, while their organic character (the ethyl group in ethanol) interacts favorably with the dye's large organic backbone. This dual nature facilitates solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): While specific data for Acid Blue 1 is limited, dyes with similar structures often show moderate solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9] These solvents have high dipole moments and can solvate the Na⁺ cation effectively, but they cannot donate hydrogen bonds to stabilize the sulfonate anion, which may limit solubility compared to water or ethanol.

  • Nonpolar Solvents (e.g., Toluene, Hexane): C.I. Acid Blue 1 is expected to have very low to negligible solubility in nonpolar solvents. The strong intermolecular forces (ion-ion and H-bonding) within the solid dye are far more powerful than the weak van der Waals forces that would form between the dye and a nonpolar solvent. The energy required to break apart the dye's crystal lattice cannot be compensated by the weak solute-solvent interactions, making dissolution energetically unfavorable.

Summary of Solubility Data
Solvent Solvent Type Reported Solubility Reference
WaterPolar Protic~50 g/L (1 g / 20 mL at 20°C)[4][6]
EthanolPolar ProticSoluble[1][4][6]
DMSO, DMFPolar AproticExpected to be moderately soluble[9]
Toluene, HexaneNonpolarExpected to be insoluble/sparingly solubleGeneral Principle

Part 2: A Self-Validating Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. The equilibrium shake-flask method followed by spectroscopic quantification is a robust and widely accepted technique for determining the solubility of colored compounds.

Principle: An excess amount of the solute (C.I. Acid Blue 1) is agitated in the solvent of interest for a prolonged period to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved states. The saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved solute is measured, typically using UV-Visible spectrophotometry.

Detailed Step-by-Step Methodology
  • Preparation of a Standard Stock Solution & Calibration Curve: a. Accurately weigh approximately 10 mg of C.I. Acid Blue 1 and dissolve it in 100 mL of the chosen solvent in a volumetric flask. This is the primary stock solution. b. Perform a series of dilutions to prepare at least five standard solutions of known, decreasing concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is approximately 635 nm for Acid Blue 1 in water.[4] d. Plot a graph of Absorbance vs. Concentration. This is the calibration curve. The relationship should be linear and adhere to the Beer-Lambert Law.

  • Equilibration (The Shake-Flask Method): a. Add an excess amount of C.I. Acid Blue 1 powder (e.g., 20-30 mg) to a series of sealed vials (in triplicate for statistical validity). Ensure there is significantly more solid than is expected to dissolve. b. Add a precise volume (e.g., 5 or 10 mL) of the test solvent to each vial. c. Place the vials in a constant-temperature orbital shaker or water bath (e.g., 25°C ± 0.5°C). d. Agitate the vials for a minimum of 24-48 hours. This extended time is critical to ensure equilibrium is reached. A preliminary time-course study can be run to confirm the point at which concentration no longer increases.

  • Phase Separation (Critical Step for Accuracy): a. After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2-4 hours to let the excess solid settle. b. To separate the saturated supernatant from the undissolved solid, use high-speed centrifugation (e.g., 10,000 x g for 15 minutes). Rationale: Simple filtration can sometimes lead to clogging or continued dissolution due to temperature changes. Centrifugation is a more reliable method for achieving clean separation. c. Immediately after centrifugation, carefully pipette a known volume of the clear supernatant. Be extremely careful not to disturb the solid pellet at the bottom.

  • Quantification and Calculation: a. Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of your previously established calibration curve. A precise dilution factor must be recorded. b. Measure the absorbance of the diluted sample at the λmax. c. Using the equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the diluted sample. d. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of C.I. Acid Blue 1 in that solvent at the specified temperature.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Calculation prep1 1. Prepare Calibration Standards (Known Concentrations) prep2 2. Measure Absorbance of Standards prep1->prep2 prep3 3. Generate Beer-Lambert Plot (Absorbance vs. Concentration) prep2->prep3 an3 10. Calculate Concentration Using Calibration Curve prep3->an3 Use Curve Equation exp1 4. Add Excess Acid Blue 1 to Solvent in Vials (n=3) exp2 5. Equilibrate with Agitation (24-48h at Constant Temp.) exp1->exp2 exp3 6. Centrifuge to Separate Solid from Saturated Solution exp2->exp3 exp4 7. Collect Supernatant exp3->exp4 an1 8. Dilute Supernatant to Fall Within Calibration Range exp4->an1 an2 9. Measure Absorbance of Diluted Sample an1->an2 an2->an3 an4 11. Apply Dilution Factor to Get Final Solubility (e.g., in g/L) an3->an4

Caption: Experimental workflow for determining dye solubility via shake-flask method.

References

  • World dye variety. (2012, June 6). Acid Blue 1. Retrieved from [Link]

  • Hangzhou Tianya Industry Co., Ltd. (2025, February 13). Acid Blue 225 Solubility Detailed Explanation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Structure of (C. I. Blue Acid 80) Dye used. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental solubility and thermodynamic aspects of methylene blue in different solvents | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). EP1321493A1 - Method for enhancing the solubility of a colorant.
  • Pylam Dyes. (n.d.). Acid Blue 1. Retrieved from [Link]

  • Textile Learner. (2021, September 10). Acid Dyes - Properties, Classification, Stripping Process and Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C.I. Acid Blue 1. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FD&C Blue No. 1. PubChem Compound Database. Retrieved from [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (2020, December 31). How to improve the solubility of acid dyes?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A new method for the determination of the solubility of disperse dyes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. In Some Aromatic Amines, Organic Dyes, and Related Exposures. Retrieved from [Link]

  • Dharma Trading Co. (n.d.). Acid Dyes - Dissolving and Trouble Shooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Blue 1 acid. PubChem Compound Database. Retrieved from [Link]

  • TIANJIN TIANXIN FINE CHEMICALS CO.,LTD. (2021, March 15). The main factors affecting the dyeing process. Retrieved from [Link]

  • Revistas UNAM. (n.d.). Experiments in Dyes and Dyeing Means to better understand the nature of intermolecular forces. Retrieved from [Link]

  • Wikipedia. (n.d.). Citric acid. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Electronic &amp; Redox Architecture of Sulphan Blue

Executive Summary Sulphan Blue (Isosulfan Blue / Patent Blue V) is a triphenylmethane dye that serves as a critical tool in both electrochemical sensing and biomedical diagnostics. While often treated interchangeably in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulphan Blue (Isosulfan Blue / Patent Blue V) is a triphenylmethane dye that serves as a critical tool in both electrochemical sensing and biomedical diagnostics. While often treated interchangeably in generic literature, the specific isomeric distinction between Isosulfan Blue (2,5-disulfonate) and Patent Blue V (2,4-disulfonate) dictates its safety profile and binding kinetics in vivo. This guide dissects the molecular electronics, redox potentials, and experimental protocols required to utilize this chromophore in high-precision drug development and sensing applications.

Molecular Architecture & Isomerism

The efficacy of Sulphan Blue stems from its conjugated triphenylmethane backbone, which allows for delocalized electron density essential for both its intense color and reversible redox behavior.

Structural Distinction

Researchers must distinguish between the two primary isomers to ensure reproducibility, particularly in biological assays where protein binding affinity varies.

FeatureIsosulfan Blue Patent Blue V
Common Name LymphazurinAcid Blue 3, E131
CAS Number 68238-36-8 3536-49-0 (Ca), 129-17-9 (Na)
Sulfonation Pattern 2,5-disulfonate 2,4-disulfonate
Primary Use Sentinel Lymph Node Mapping (US)Food Coloring, Lymph Mapping (EU)
Safety Profile Higher anaphylaxis rate (~1.4%)Lower anaphylaxis rate (<1%)
Electronic Structure

The molecule features a central carbon cation (in its oxidized state) stabilized by auxochromic diethylamino groups. This resonance hybrid creates a low-energy


 transition responsible for its strong absorption in the visible region.
  • HOMO-LUMO Gap: The optical band gap (

    
    ) is approximately 1.94 eV , calculated from the absorption onset.
    
  • Solvatochromism: The absorption maximum (

    
    ) shifts bathochromically in less polar solvents, indicating a stabilization of the excited state relative to the ground state.
    

Electronic Profile & Optical Properties[1][2][3]

The electronic transitions of Sulphan Blue are pH-dependent, acting as a halochromic sensor.

Spectral Data

The following data represents the standard optical profile in aqueous buffer (pH 7.4).

ParameterValueNotes

(Visible)
635 - 640 nm Primary

transition

(UV)
410 - 412 nm Secondary aromatic transition
Extinction Coefficient (

)

High sensitivity for low-concentration detection
Appearance (Oxidized) Deep BlueNeutral/Alkaline pH
Appearance (Reduced) Colorless / YellowLeuco form (Acidic or electro-reduced)
Mechanism of Color Change

The color loss in acidic conditions or upon reduction is due to the disruption of the quinoid conjugation system. Protonation or electron addition at the central carbon converts the


 hybridized center to an 

center, breaking the conjugation pathway.

Electrochemical Framework

Sulphan Blue exhibits a reversible two-electron redox couple , making it an excellent candidate for redox mediation and electrochemical sensing.

Redox Mechanism

The transition occurs between the colored oxidized form (cationic) and the colorless leuco form (neutral/anionic depending on pH).

RedoxMechanism Oxidized Oxidized Form (Blue, Cationic) Conjugated System Intermediate Radical Intermediate (Transient) Oxidized->Intermediate +1e⁻ Reduced Leuco Form (Colorless, sp3 Center) Broken Conjugation Intermediate->Reduced +1e⁻, +H⁺ Reduced->Oxidized -2e⁻, -H⁺ (Oxidation)

Figure 1: Stepwise redox mechanism of triphenylmethane dyes. The reversible cycle involves a 2-electron, 1-proton transfer in aqueous media.

Redox Potentials

Potentials are heavily dependent on pH due to proton involvement in the redox mechanism.

Reference ElectrodePotential (

)
Condition
vs. SHE +0.77 V Standard Conditions (pH 0)
vs. Ag/AgCl ~ +0.57 V Calculated estimate
vs. SCE ~ +0.53 V Calculated estimate

Note: In cyclic voltammetry at physiological pH (7.4), the apparent reduction peak shifts cathodically (more negative) by approximately 59 mV per pH unit.

Experimental Methodologies

To validate the electronic and redox state of Sulphan Blue in a drug formulation or sensor matrix, follow these self-validating protocols.

Protocol A: Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine the reversibility and diffusion coefficient of the dye.

  • Preparation:

    • Dissolve Sulphan Blue to 1.0 mM in 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

    • Degas solution with

      
       for 10 minutes to remove oxygen interference.
      
  • Setup:

    • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

    • Reference: Ag/AgCl (3 M KCl).

    • Counter: Platinum wire.

  • Execution:

    • Scan Range: +1.0 V to -0.8 V .

    • Scan Rate: Vary from 10, 20, 50, 100, to 200 mV/s .

  • Validation:

    • Plot

      
       vs. 
      
      
      
      (square root of scan rate). A linear relationship confirms a diffusion-controlled process .
    • Calculate peak separation

      
      . For a reversible 2-electron system, theoretical 
      
      
      
      ; experimental values often range 30–60 mV due to uncompensated resistance.
Protocol B: Spectro-electrochemical Tuning

Objective: Correlate optical absorption with oxidation state.

SpectroElectro Step1 Step 1: Setup Transparent Indium Tin Oxide (ITO) Electrode in Cuvette Step2 Step 2: Apply Potential Step from +0.8 V (Ox) to -0.6 V (Red) in 100 mV increments Step1->Step2 Step3 Step 3: Measure Spectra Record UV-Vis (300-800 nm) at each potential step Step2->Step3 Step4 Step 4: Isosbestic Point Check Verify intersection points to confirm clean 2-state transition Step3->Step4

Figure 2: Workflow for spectro-electrochemical analysis to determine the precise potential at which the chromophore bleaches.

Applications in Bio-Sensing & Drug Development

Sentinel Lymph Node Mapping

The utility of Isosulfan Blue in oncology relies on its protein-binding kinetics.

  • Mechanism: The sulfonate groups (

    
    ) form non-covalent electrostatic bonds with serum albumin and globulins.
    
  • Kinetics: This protein-dye complex increases the hydrodynamic radius, directing the dye into the lymphatic capillaries rather than blood capillaries.

  • Critical Interference: The absorption peak at 635-640 nm overlaps with the deoxygenated hemoglobin signal used in pulse oximetry. Intraoperative use can cause transient, false desaturation readings (

    
     artifacts).
    
Redox Sensors

Because the conversion from Blue to Leuco is reversible and potential-dependent, Sulphan Blue can serve as a visual redox indicator for metabolic activity in cell cultures, similar to Resazurin but with a distinct potential window.

References

  • Properties of Isosulfan Blue . Macsen Labs. Available at: [Link]

  • Adverse reactions to patent blue V dye . Journal of Nuclear Medicine / PubMed. Available at: [Link]

  • Protonation of Patented Blue V in aqueous solutions: theoretical and experimental studies . Indian Academy of Sciences. Available at: [Link]

  • Anaphylaxis to isosulfan blue and cross-reactivity to patent blue V . Annals of Allergy, Asthma & Immunology. Available at: [Link]

Foundational

Technical Verification of Acid Blue 1: Molecular Identity and Analytical Standards

Executive Summary Acid Blue 1 (Commonly: Patent Blue V, Food Blue 5) represents a critical class of triphenylmethane dyes used in diverse applications ranging from lymphangiography and sentinel node biopsy to industrial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acid Blue 1 (Commonly: Patent Blue V, Food Blue 5) represents a critical class of triphenylmethane dyes used in diverse applications ranging from lymphangiography and sentinel node biopsy to industrial coloration.[1] However, its sourcing is fraught with ambiguity due to the existence of multiple salt forms—principally Sodium (Na) and Calcium (Ca)—which share the generic name but possess distinct solubility profiles, molecular weights, and regulatory CAS assignments.[1]

This guide provides a rigorous technical framework for the unambiguous verification of Acid Blue 1. We move beyond basic certificates of analysis (CoA) to establish a self-validating analytical protocol using LC-MS and UV-Vis spectrophotometry. This approach is designed for drug development professionals who require absolute certainty in raw material identity to mitigate toxicity risks and ensure reproducibility in clinical or diagnostic applications.

Chemical Identity Profile & Molecular Weight[2][3][4][5][6][7]

The primary source of confusion in Acid Blue 1 procurement is the salt counter-ion. The "Acid" designation refers to the presence of sulfonate groups, which render the molecule anionic.[1] The commercial powder is invariably a salt.

Comparative Identity Table[1]
FeatureAcid Blue 1 (Sodium Salt) Patent Blue V (Calcium Salt)
Primary CAS 129-17-9 3536-49-0
Formula


(Hemi-calcium)
Molar Mass 566.66 g/mol 579.72 g/mol
Solubility High (Water), Moderate (Ethanol)Lower (Water)
Application Diagnostic (Lymph), IndustrialFood Coloring (E131)
Appearance Dark blue/purple powderBlue powder/granules
The "Inner Salt" Nuance

Technically, the structure exists as an inner salt (zwitterion) where the positive charge resides on the diethylammonium nitrogen and the negative charges on the sulfonate groups.[1] When verifying MW, one must account for the ionization state.[1] In Mass Spectrometry (negative mode), we typically detect the sulfonate anion ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


.

Analytical Verification Framework

To guarantee the identity of Acid Blue 1, we employ a Triangulated Verification Protocol (TVP) .[1] This relies on three independent physical properties:

  • Chromatographic Retention (Hydrophobicity)[1]

  • Mass-to-Charge Ratio (Molecular Mass & Isotopic Pattern)[1]

  • Electronic Transition (Chromophore pH dependence)

Visualization: The Verification Logic

AcidBlueVerification Start Raw Material Sample Solubility Solubility Test (Water vs Ethanol) Start->Solubility HPLC HPLC-UV/Vis (Purity Check) Solubility->HPLC MS Mass Spectrometry (ESI Negative Mode) HPLC->MS Co-elution UV UV-Vis pH Shift (Functional Identity) HPLC->UV Peak Isolation Decision Isotopic Pattern Match? MS->Decision m/z 543.16 (Anion) ResultNa CONFIRMED: Acid Blue 1 (Na Salt) CAS 129-17-9 UV->ResultNa Blue -> Yellow (Acid) Decision->ResultNa Na Adducts present ResultCa CONFIRMED: Patent Blue V (Ca Salt) CAS 3536-49-0 Decision->ResultCa Ca Adducts present Fail REJECT: Impurity or Wrong Dye Decision->Fail No Match

Caption: Logical workflow for distinguishing Acid Blue 1 salt forms using orthogonal analytical techniques.

Experimental Protocols

Method A: High-Resolution LC-MS (The Gold Standard)

Objective: Confirm molecular weight and distinguish salt forms via adduct analysis.[1] Rationale: Sulfonated dyes ionize strongly in negative electrospray ionization (ESI-) mode.[1] The presence of two sulfur atoms provides a distinct isotopic signature (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 abundance ~4.2%) which serves as an internal validity check.

Protocol:

  • Sample Prep: Dissolve 1 mg of dye in 10 mL of 50:50 Water:Acetonitrile. Filter through 0.2 µm PTFE.

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 6.5).[1]

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection (MS): ESI Negative Mode. Scan range 100-1000 m/z.

Data Interpretation (Self-Validating Criteria):

  • Target Ion: Look for the anion ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
    • Theoretical Exact Mass (Anion ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ): 543.1623 Da .
      
  • Isotopic Pattern: The M+2 peak (due to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) should be approximately 9-10% of the base peak height. Deviation >2% indicates interference.
    
  • Salt ID:

    • Sodium Salt: Dominant peak at m/z 543.16. Small sodium adducts may appear in positive mode.

    • Calcium Salt: Look for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       species or complex clusters in positive mode.
      
Method B: UV-Vis pH-Dependent Shift (Functional ID)

Objective: Verify the triphenylmethane chromophore integrity.[1] Rationale: Acid Blue 1 acts as a pH indicator. Its conjugated system is disrupted by protonation, causing a dramatic color shift.[1] This confirms the specific chemical structure, not just the mass.[1]

Protocol:

  • Prepare a 0.01% (w/v) aqueous solution. Measure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Expected: ~635 nm, Deep Blue).
    
  • Add 1M HCl dropwise until pH < 2.0.

  • Observation: Solution must turn Yellow/Orange .

  • Add 1M NaOH until pH > 8.0.

  • Observation: Solution must revert to Blue (Original state).

Regulatory & Safety Context

For drug development (e.g., lymph node mapping), the Sodium Salt (CAS 129-17-9) is the standard pharmaceutical grade material.[1] The Calcium salt is more frequently associated with food industry specifications (E131).[1] Using the wrong salt can alter the osmolality and precipitation risks in injectable formulations.

Pathway: Dye Mechanism in Lymphatics

Acid Blue 1 binds to albumin in the interstitial fluid, which facilitates its transport into lymphatic capillaries.[1]

Caption: Mechanism of action for Acid Blue 1 in sentinel lymph node detection.[1]

References

  • LGC Standards. Acid Blue 1 | CAS 129-17-9 | Reference Material Certificate. Retrieved from [1]

  • PubChem. Acid Blue 1 (Compound Summary). National Library of Medicine. Retrieved from [1]

  • European Pharmacopoeia / FAO. Patent Blue V: Chemical and Technical Assessment. JECFA. Retrieved from

  • Sigma-Aldrich. Acid Blue 1 Product Specification (CAS 129-17-9).[1] Retrieved from [1]

  • ResearchGate. Determination Method of Disperse Blue 1 and Related Dyes in Workplace Air. (Methodology reference for dye extraction). Retrieved from

Sources

Exploratory

Technical Analysis: Ionization Kinetics and pKa Determination of C.I. Acid Blue 1

Executive Summary This technical guide provides a rigorous analysis of the ionization behavior of C.I. Acid Blue 1 (CAS 129-17-9), also known as Patent Blue V or Sulfan Blue .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the ionization behavior of C.I. Acid Blue 1 (CAS 129-17-9), also known as Patent Blue V or Sulfan Blue . While widely utilized in medical diagnostics (lymphangiography, sentinel node biopsy) and industrial applications, the dye's physicochemical stability is governed strictly by its pH-dependent ionization states.

Our analysis confirms that Acid Blue 1 exhibits a complex acid-base equilibrium characterized by two primary transitions: the protonation of diethylamino auxochromes in strongly acidic environments (pKa ≈ 2.2 – 2.8 ) and the formation of a triphenylmethanol (carbinol) base in alkaline environments (pH > 10 ). Understanding these transitions is critical for ensuring formulation stability and diagnostic accuracy in physiological environments (pH 7.4).

Chemical Architecture and Identity

Before analyzing the thermodynamics, it is imperative to distinguish C.I. Acid Blue 1 from its structural isomers to prevent experimental error.

  • Common Name: Patent Blue V (Sodium Salt), Acid Blue 1.

  • Isomer Warning: Often confused with Isosulfan Blue (CAS 68238-36-8). While both are triphenylmethane dyes used in lymph mapping, Isosulfan Blue is the 2,5-disulfonated isomer, whereas Acid Blue 1 is typically 2,4-disulfonated. Their pKa values are similar due to the identical chromophore, but their solubility profiles differ.

  • Chromophore: Triphenylmethane backbone.

  • Auxochromes: Two diethylamino groups (

    
    ) responsible for the electron donation that maintains the conjugated system.
    
  • Solubilizers: Two sulfonate groups (

    
    ) ensuring water solubility.
    

Thermodynamics of Ionization

The ionization profile of Acid Blue 1 is defined by the stability of its central conjugated system. The molecule exists in three distinct forms depending on the pH of the solvent matrix.

Quantitative Dissociation Constants
Ionization CenterFunctional GrouppKa ValueTransition TypeEffect on Properties
Acidic Transition Diethylamino Group (

)
2.2 – 2.8 Protonation (

uptake)
Color Shift: Blue

Green/Yellow. Loss of resonance.
Physiological State Sulfonate Groups (

)
< 1.0 Complete IonizationSolubility: Maintains anionic charge and solubility across pH 1–14.
Alkaline Transition Central Carbon (Carbinol)> 10.5 Hydroxylation (

attack)
Decolorization: Formation of non-conjugated carbinol base.

Data synthesized from spectrophotometric studies and degradation kinetics [1, 2, 4].

Species Distribution Logic

At physiological pH (7.4), Acid Blue 1 exists in its Resonant Anionic Form . The sulfonate groups are ionized (negative), and the amine groups are unprotonated (neutral), allowing the central positive charge to delocalize across the rings. This delocalization is the source of the intense blue color (


).
Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the structural evolution of the dye across the pH scale.

IonizationPathway Fig 1. pH-Dependent Structural Evolution of C.I. Acid Blue 1 Acidic ACIDIC FORM (pH < 2) Protonated Amines (Yellow/Green) Non-Resonant Neutral PHYSIOLOGICAL FORM (pH 3-9) Zwitterionic/Anionic (Deep Blue) Fully Conjugated Acidic->Neutral Deprotonation pKa ≈ 2.8 Neutral->Acidic +H+ Basic ALKALINE FORM (pH > 11) Carbinol Base (Colorless/Faded) Tetrahedral Carbon Neutral->Basic OH- Attack (Carbinol Formation) Basic->Neutral +H+

Mechanism of Action: Halochromism

The color changes observed (Halochromism) are not random; they are direct reporters of the electronic state of the central carbon atom.

  • Acidic Protonation (The Blue-to-Yellow Shift): In strong acids (pH < 2), the lone pair electrons on the nitrogen atoms of the diethylamino groups accept a proton.

    • Mechanism:[1][2][3][4][5][6][7][8]

      
      .
      
    • Consequence: The nitrogen can no longer donate electrons to the

      
      -system. The conjugation path is interrupted, shifting the absorption maximum (
      
      
      
      ) from the visible red region (resulting in blue color) to the UV/blue region (resulting in yellow/green color).
  • Alkaline Fading (Carbinol Formation): In strong bases (pH > 10), the central carbon atom acts as an electrophile.

    • Mechanism:[1][2][3][4][5][6][7][8] The hydroxide ion (

      
      ) acts as a nucleophile and attacks the central carbon.
      
    • Consequence: The hybridization of the central carbon changes from

      
       (planar, conjugated) to 
      
      
      
      (tetrahedral, non-conjugated). This breaks the chromophore entirely, resulting in a colorless "leuco" base or carbinol derivative.

Experimental Protocol: Spectrophotometric pKa Determination

To validate these values in your specific formulation matrix, use the following self-validating protocol. This method relies on the isosbestic point principle to ensure data quality.

Reagents and Equipment
  • Stock Solution: 1.0 mM Acid Blue 1 in deionized water (freshly prepared).

  • Buffer System: Britton-Robinson or Phosphate-Citrate series (maintaining constant ionic strength,

    
     M).
    
  • Detection: UV-Vis Spectrophotometer (Scanning 300–700 nm).[9]

Workflow Methodology

ExperimentalWorkflow Fig 2. Spectrophotometric Titration Workflow for pKa Determination Start Start: Stock Preparation (1 mM Acid Blue 1) BufferPrep Buffer Preparation (pH 1.0 to 12.0, step 0.5) Start->BufferPrep Mixing Sample Mixing (Add 50µL Dye to 3mL Buffer) BufferPrep->Mixing Scan Spectral Scanning (300-750 nm) Mixing->Scan Check Quality Check: Isosbestic Point Present? Scan->Check Calc Data Analysis Sigmoidal Fit (Henderson-Hasselbalch) Check->Calc Yes Retry Re-evaluate Buffer/Pipetting Check->Retry No (Drift detected) Retry->Mixing

Step-by-Step Procedure
  • Preparation: Aliquot 3.0 mL of buffer (pH 1.0 to 12.0) into quartz cuvettes.

  • Spiking: Add exactly 50 µL of Stock Dye to each cuvette. Invert 3 times to mix.

  • Equilibration: Allow 2 minutes for thermal and chemical equilibrium. Note: Alkaline fading can be slow; for pH > 10, allow 10-15 minutes.

  • Measurement: Record absorbance at

    
     (approx. 638 nm) and at the secondary peak (approx. 412 nm).
    
  • Validation: Overlay all spectra. You must observe a clean isosbestic point (a wavelength where absorbance is constant across pH). If the spectra do not intersect at a single point, degradation or precipitation has occurred.

  • Calculation: Plot Absorbance (

    
    ) vs. pH. Fit the data to the sigmoidal Boltzmann equation or the linearized Henderson-Hasselbalch equation to solve for the inflection point (pKa).
    

Applications and Implications

Medical Diagnostics (Sentinel Node Biopsy)

In the lymphatic environment (pH ~7.4), Acid Blue 1 is in its stable, anionic, blue form. However, local anesthetics (often acidic) mixed in the same syringe can lower the pH.

  • Risk: If the pH drops below 3.0, the dye will turn green/yellow and lose contrast against tissue.

  • Recommendation: Buffer lidocaine/dye mixtures or inject separately to maintain pH > 4.0.

Formulation Stability

For aqueous formulations, maintaining a pH between 4.0 and 9.0 is optimal.

  • pH < 3: Risk of precipitation and color shift.

  • pH > 10: Risk of irreversible fading (carbinol formation) and hydrolysis of the sulfonate esters if present (though less relevant for the salt form).

References

  • Muraviev, A. et al. (2018). "Protonation of Patented Blue V in aqueous solutions: theoretical and experimental studies." Journal of Chemical Sciences, 130(12).

  • Ayoub, Z. A. et al. (2017).[1] "Kinetic Study of Acid Blue 1 Discoloration with Persulfate." Journal of Chemical Technology and Metallurgy, 52(5), 812-824.

  • PubChem. (n.d.). "Acid Blue 1 - Compound Summary." National Center for Biotechnology Information.

  • Salgado, L. E. V. et al. (2014). "Spectrophotometric Determination of the pKa... for a Universal pH Indicator." American Journal of Analytical Chemistry, 5, 1290-1301.

  • Marmion, D. M. (1991). Handbook of U.S. Colorants: Foods, Drugs, Cosmetics, and Medical Devices. John Wiley & Sons. (Standard reference for triphenylmethane dye stability).

Sources

Foundational

Literature review on the synthesis pathways of Patent Blue V

Part 1: Executive Summary Patent Blue V (C.I.[1][2][3][4][5][6][7] Acid Blue 3; E131) is a triphenylmethane dye distinguished by its phenolic hydroxyl group and dual sulfonate moieties.[1] While widely recognized as a fo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Patent Blue V (C.I.[1][2][3][4][5][6][7] Acid Blue 3; E131) is a triphenylmethane dye distinguished by its phenolic hydroxyl group and dual sulfonate moieties.[1] While widely recognized as a food colorant, its critical application lies in medicine as a diagnostic agent for lymphangiography and sentinel lymph node biopsy (SLNB) in oncology.[1]

This technical guide provides a rigorous breakdown of the synthesis pathways for Patent Blue V. Unlike generic overviews, this document distinguishes the specific 3-hydroxybenzaldehyde route required for Patent Blue V from the chlorobenzaldehyde route used for its structural cousin, Isosulfan Blue. This distinction is vital for researchers to avoid structural misidentification during protocol design.

Target Compound Identity:

  • IUPAC Name: Calcium salt of [4-[α-[4-(diethylamino)phenyl]-5-hydroxy-2,4-disulfophenylmethylidene]-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt.[1][7][8]

  • CAS Number: 3536-49-0 (Calcium salt); 20262-76-4 (Sodium salt).[1]

  • Key Structural Feature: The presence of a hydroxyl group at the meta-position of the benzaldehyde-derived ring, which directs subsequent sulfonation.

Part 2: Chemical Architecture & Retrosynthesis

To design a robust synthesis, we must first deconstruct the molecule. Patent Blue V belongs to the hydroxytriarylmethane class.[1]

Retrosynthetic Analysis:

  • Disconnection: The central carbon (methine bridge) is the focal point.[1]

  • Synthons: The molecule disconnects into two electron-rich aryl wings (N,N-diethylaniline) and an electron-deficient central core (derived from 3-hydroxybenzaldehyde).[1][4]

  • Functionalization: The sulfonic acid groups are introduced after the skeletal construction in the classical route to leverage the directing power of the hydroxyl group.

Visual: Retrosynthetic Pathway (DOT)

Retrosynthesis Target Patent Blue V (Acid Blue 3) Leuco Leuco Base (Unsulfonated) SulfonatedLeuco Sulfonated Leuco Base (Intermediate) Leuco->SulfonatedLeuco Sulfonation (Oleum) SulfonatedLeuco->Target Oxidation & Salt Formation Precursor1 3-Hydroxybenzaldehyde (Core) Precursor1->Leuco Condensation (Acid Catalyst) Precursor2 N,N-Diethylaniline (Wings - 2 equiv) Precursor2->Leuco

Figure 1: Retrosynthetic disconnection showing the assembly of the triphenylmethane skeleton followed by functionalization.[1]

Part 3: Detailed Synthesis Protocol (The Classical Route)

This protocol follows the "Leuco Base" pathway, which is the industry standard for high-yield synthesis of triphenylmethane dyes.

Phase 1: Condensation (Skeletal Assembly)

The objective is to form the leuco base (colorless intermediate) by condensing the aldehyde with the aniline derivative.[1][4]

  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), N,N-Diethylaniline (2.2 eq).[1]

  • Catalyst: Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl).[1] Urea is often added as a promoter.[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The protonated aldehyde acts as the electrophile attacking the para-position of the activated aniline rings.

Protocol Steps:

  • Charge a glass-lined reactor with 3-hydroxybenzaldehyde .

  • Add N,N-diethylaniline under nitrogen atmosphere.

  • Slowly introduce the acid catalyst while maintaining temperature < 40°C to prevent polymerization.[1]

  • Heat the mixture to reflux (approx. 100-105°C) for 12–16 hours.

  • Validation: Monitor by TLC or HPLC for the disappearance of the aldehyde peak. The product is the Leuco Base (4',4''-bis(diethylamino)-3-hydroxy-triphenylmethane).[1]

Phase 2: Sulfonation (Solubilization)

Unlike Isosulfan Blue (where sulfonated benzaldehyde is used as a starter), Patent Blue V is typically sulfonated after condensation or using a specific sulfonated aldehyde precursor if available.[1] The hydroxyl group on the central ring strongly activates the ortho/para positions, directing the sulfonation.

  • Reagent: Oleum (20–65% SO₃ in H₂SO₄).[1]

  • Critical Parameter: Temperature control is vital to prevent charring or over-sulfonation.[1]

Protocol Steps:

  • Cool the Leuco base reaction mass to 0–5°C.

  • Add Oleum dropwise over 2 hours. The reaction is highly exothermic.[1]

  • Allow temperature to rise to 25–30°C and stir for 6–8 hours.

  • Quenching: Pour the reaction mass onto crushed ice/water mixture carefully.

  • Isolation: Neutralize with Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂) to precipitate excess sulfate as Gypsum (CaSO₄), leaving the Calcium salt of the sulfonated leuco base in solution.[1] Filter off the Gypsum.[1]

Phase 3: Oxidation (Chromophore Generation)

The leuco base is colorless because the central carbon is sp³ hybridized (tetrahedral).[1] Oxidation converts this to sp² (planar), establishing the conjugated π-system responsible for the blue color.[1]

  • Oxidant: Manganese Dioxide (MnO₂) or Lead Dioxide (PbO₂) are classical.[1][4] Modern green chemistry favors Hydrogen Peroxide (H₂O₂) with a catalyst.[1]

  • Conditions: Acidic medium.[1][4][7][9]

Protocol Steps:

  • Acidify the filtrate from Phase 2 with dilute H₂SO₄.[1]

  • Add the oxidant (MnO₂ slurry) slowly at room temperature.[1]

  • Stir until the solution turns a deep, intense blue.

  • Purification: Filter to remove reduced manganese salts.

Phase 4: Salt Formation & Isolation

The final dye is isolated as the Calcium or Sodium salt.

  • Salting Out: Add Calcium Chloride (CaCl₂) or Sodium Chloride (NaCl) to the blue filtrate.[1]

  • Crystallization: Cool the mixture to 0–5°C to crystallize the dye.

  • Drying: Filter and dry the product in a vacuum oven at 60°C.

Part 4: Process Visualization

Visual: Reaction Flow Diagram (DOT)

SynthesisFlow Aldehyde 3-Hydroxybenzaldehyde Condensation Condensation (100°C, Acid) Aldehyde->Condensation Aniline N,N-Diethylaniline Aniline->Condensation Leuco Leuco Base Condensation->Leuco Sulfonation Sulfonation (Oleum, 25°C) SulfLeuco Sulfonated Leuco Base Sulfonation->SulfLeuco Oxidation Oxidation (MnO2/H+) Product Patent Blue V (Crude) Oxidation->Product Leuco->Sulfonation SulfLeuco->Oxidation

Figure 2: Process flow diagram illustrating the stepwise conversion from raw materials to the crude dye.[1]

Part 5: Critical Process Parameters & Quality Control

To ensure scientific integrity and reproducibility, the following parameters must be controlled.

Table 1: Critical Process Parameters (CPPs)
StepParameterTarget RangeImpact of Deviation
Condensation Temperature100–105°C<100°C: Incomplete reaction.[1] >110°C: Polymerization/Tarry impurities.[1]
Sulfonation Oleum Conc.20–25% Free SO₃Low: Incomplete sulfonation (poor solubility).[1] High: Over-sulfonation (spectral shift).[1]
Oxidation pH2.0 – 3.0>3.0: Slow oxidation.[1] <1.0: Degradation of the dye molecule.
Isolation Salt TypeCalcium vs. SodiumDetermines final solubility profile and CAS registration.
Comparative Note: Patent Blue V vs. Isosulfan Blue

A frequent error in literature is conflating these two dyes.[1] They are structural isomers but chemically distinct.[1]

  • Patent Blue V: Derived from 3-hydroxybenzaldehyde .[1][4] Contains a phenolic -OH.[1]

  • Isosulfan Blue: Derived from 2-chlorobenzaldehyde (via 2-chlorobenzaldehyde-5-sulfonic acid).[1][5][10][11] Lacks the phenolic -OH; sulfonate groups are on the 2,5 positions of the benzaldehyde ring [1, 2].

Why this matters: The phenolic hydroxyl in Patent Blue V makes it pH-sensitive (acting as a pH indicator), whereas Isosulfan Blue is more stable across pH ranges.[1] Using the wrong dye in an experiment requiring pH stability will yield false data.[1]

Part 6: References

  • BenchChem. (n.d.).[1] Acid Blue 3; CI 42051 | 3536-49-0.[1] Retrieved from [1]

  • PubChem. (2023).[1] Acid Blue 3 (Patent Blue V) Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Ataman Kimya. (n.d.).[1] Patent Blue V Technical Data. Retrieved from [1]

  • Google Patents. (2017).[1] Method for preparation of Isosulfan Blue (WO2017218764A1).[1] (Note: Cited for the comparative distinction between Isosulfan and Patent Blue synthesis pathways). Retrieved from

Sources

Exploratory

Fluorescence Characteristics of Acid Blue 1 Under Varying Excitation

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It synthesizes established photophysical data with experimental strategies for characterizing Acid Blue 1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It synthesizes established photophysical data with experimental strategies for characterizing Acid Blue 1 (Patent Blue V).

Technical Guide & Experimental Framework

Executive Summary

Acid Blue 1 (Patent Blue V; C.I. 42051) is a triphenylmethane dye traditionally utilized for its strong colorimetric properties in lymphangiography and sentinel node mapping. While its absorbance is well-characterized (


), its fluorescence properties are complex and highly environment-dependent.

Unlike rigid fluorophores (e.g., Fluorescein), Acid Blue 1 behaves as a molecular rotor . In low-viscosity solvents (water, PBS), it exhibits negligible fluorescence due to rapid non-radiative decay via phenyl ring rotation. However, upon binding to macromolecules (albumin) or in high-viscosity media, this rotation is restricted, activating radiative decay pathways. This guide details the excitation-dependent behaviors of Acid Blue 1, focusing on Red-Edge Excitation Shift (REES) and viscosity-induced quantum yield enhancement.

Core Photophysical Profile[1]

The fluorescence of Acid Blue 1 is not static; it is a function of solvent viscosity, temperature, and binding state.

Spectral Characteristics (Physiological pH 7.4)
ParameterValue / RangeNotes
Absorbance Max (

)
635 – 640 nmStrong molar absorptivity (

).
Emission Max (

)
660 – 670 nmWeak in water; intensity increases

in albumin.
Stokes Shift ~25 – 35 nmSmall shift typical of resonant cyanine-like structures.
Quantum Yield (

)

(Water)

(Protein-bound)
Highly dependent on rotational freedom (Viscosity/Binding).
Fluorescence Lifetime (

)

ps (Water)~1-3 ns (Viscous/Bound)
Picosecond lifetime in water makes it a potent quencher (FRET acceptor).
The Molecular Rotor Mechanism

The low quantum yield in water is driven by the Twisted Intramolecular Charge Transfer (TICT) state. Upon excitation, the phenyl rings rotate, dissipating energy as heat. Restricting this motion forces the molecule to emit photons.

G cluster_0 Environment Control S0 Ground State (S0) Excitation Excitation (635 nm) S0->Excitation S1_Planar Excited State (S1) Planar Conformation Excitation->S1_Planar Rotation Phenyl Ring Rotation S1_Planar->Rotation Low Viscosity (Water) Fluorescence Fluorescence Emission (665 nm) S1_Planar->Fluorescence High Viscosity / Protein Binding TICT TICT State (Non-Radiative Decay) Rotation->TICT TICT->S0 Heat Fluorescence->S0

Figure 1: Kinetic competition between rotational relaxation (non-radiative) and fluorescence in Acid Blue 1.

Excitation-Dependent Dynamics

While Kasha’s rule dictates that emission spectra are generally independent of excitation wavelength, Acid Blue 1 exhibits deviations in heterogeneous environments (e.g., serum albumin binding sites).

Scenario A: Homogeneous Solution (Water/Buffer)
  • Behavior: Strictly follows Kasha’s rule.

  • Observation: Varying excitation from 600 nm to 640 nm changes emission intensity (tracking the absorption spectrum) but does not shift the emission peak (

    
     remains ~665 nm).
    
  • Implication: The solvent shell relaxes faster than the fluorescence lifetime.

Scenario B: Protein-Bound (Red-Edge Excitation Shift - REES)

When bound to Human Serum Albumin (HSA), Acid Blue 1 occupies hydrophobic pockets (Sudlow Site I/II) where solvent relaxation is restricted.

  • Protocol: Excitation is swept from the absorption maximum (635 nm) toward the "red edge" (650–660 nm).

  • Observation: The emission maximum may shift to longer wavelengths (bathochromic shift).[1]

  • Mechanism: Lower energy photons (red edge) selectively excite a sub-population of fluorophores that interact most strongly with the solvent/protein matrix and have lower ground-state energies.[2] Because the protein environment relaxes slowly, these molecules emit from a non-equilibrated state.

  • Application: Use REES to map the rigidity of the drug-binding pocket.

Experimental Workflow: Excitation Emission Matrix (EEM)

To fully characterize these shifts, a full EEM scan is required.

Workflow Start Sample Prep (10 µM Acid Blue 1 + 4% HSA) Step1 Absorbance Scan (Determine Optical Density < 0.1) Start->Step1 Step2 Excitation Sweep (600 nm to 660 nm) Step1->Step2 Step Size: 2nm Decision Is Emission Peak Constant? Step2->Decision ResultA No Shift: Homogeneous Environment Decision->ResultA Yes ResultB Red Shift (REES): Restricted Solvent Relaxation Decision->ResultB No (Shift > 2nm)

Figure 2: Decision tree for characterizing excitation-dependent spectral shifts.

Experimental Protocols

Protocol 4.1: Viscosity-Dependent Quantum Yield Determination

Objective: Quantify the molecular rotor sensitivity of Acid Blue 1.

  • Preparation: Prepare stock solution of Acid Blue 1 (1 mM in Ethanol).

  • Solvent Systems: Prepare glycerol/water mixtures ranging from 0% to 90% glycerol (v/v).

  • Measurement:

    • Dilute dye to final concentration of 5 µM in each mixture.

    • Measure Absorbance at 635 nm (Ensure

      
       to avoid inner filter effect).
      
    • Excitation: 610 nm (to minimize scatter interference near emission).

    • Collect Emission: 630–750 nm.

  • Analysis: Plot

    
     vs. 
    
    
    
    .[3] A linear relationship confirms the rotor mechanism (Förster-Hoffmann equation).[4]
Protocol 4.2: Albumin Binding Assay

Objective: Utilize Acid Blue 1 as a "turn-on" sensor for albumin.

  • Baseline: Measure emission of 5 µM Acid Blue 1 in PBS (Baseline is near zero).

  • Titration: Add aliquots of BSA/HSA stock (0.5 mM) to the cuvette.

  • Observation: Fluorescence intensity at 665 nm will increase hyperbolically.

  • Data Fitting: Fit the binding isotherm to determine

    
     (typically low micromolar range).
    

Applications in Drug Development

  • Sentinel Lymph Node Biopsy (SLNB): While currently used visually, the NIR-adjacent fluorescence (670 nm) allows for deeper tissue detection than visual inspection alone.

  • Albumin-Drug Interaction Studies: Acid Blue 1 competes with other drugs for albumin binding sites. By monitoring the loss of Acid Blue 1 fluorescence (displacement), researchers can determine the binding affinity of novel drug candidates.

  • Viscosity Mapping: In cell biology, Acid Blue 1 derivatives can map intracellular viscosity changes associated with apoptosis or membrane rigidity.

References

  • Photophysics of Triphenylmethane Dyes

    • Mechanism of viscosity dependence and internal rot
    • Source:

  • Albumin Binding & Fluorescence Enhancement

    • Demonstration of "turn-on" fluorescence upon protein binding.
    • Source: [O. Abugo et al. "Fluorescence properties of albumin blue 633 and 670 in plasma and whole blood."[5] Journal of Biomedical Optics (2001).]([Link]5]

  • Red-Edge Excitation Shift (General Theory)

    • Principles of REES in polar fluorophores.
    • Source:

  • Clinical Use (Patent Blue V)

    • Standard protocols for lymph node mapping.
    • Source:

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Sentinel Lymph Node Mapping using Patent Blue V

Abstract Sentinel Lymph Node Biopsy (SLNB) is the standard of care for axillary staging in early breast cancer and melanoma, allowing for the avoidance of full lymph node dissection and its associated morbidities. While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sentinel Lymph Node Biopsy (SLNB) is the standard of care for axillary staging in early breast cancer and melanoma, allowing for the avoidance of full lymph node dissection and its associated morbidities. While the dual-tracer method (Technetium-99m + Blue Dye) is the gold standard, Patent Blue V (PBV) remains a critical tool in resource-limited settings or as a complementary visual aid. This protocol outlines the optimized application of PBV, emphasizing the physiological mechanism of albumin binding, safety protocols regarding pulse oximetry interference, and precise surgical timing to maximize detection rates.

Mechanism of Action & Physiological Basis

To effectively utilize Patent Blue V, the operator must understand its pharmacokinetics. Unlike particulate tracers (e.g., Tc-99m sulfur colloid) which rely on phagocytosis, PBV is a small-molecule triphenylmethane dye.

The Albumin Carrier Principle: Upon interstitial injection, PBV rapidly binds to serum albumin. This binding increases the effective molecular size of the dye, preventing it from entering the venous capillaries (which have tight junctions). Instead, the dye-albumin complex is forced into the lymphatic capillaries, which have looser "button-like" junctions designed for protein transport. This complex then flows via afferent lymphatic vessels to the first draining node—the Sentinel Lymph Node (SLN).

Diagram 1: Physiological Transport Pathway

PBV_Mechanism Injection Subdermal Injection (Patent Blue V) Interstitium Interstitial Space Injection->Interstitium Diffusion Albumin Albumin Binding (Complex Formation) Interstitium->Albumin Affinity Binding Capillaries Lymphatic Capillaries (High Permeability) Albumin->Capillaries Size Exclusion from Venous System Vessel Afferent Lymph Vessel Capillaries->Vessel Lymph Flow SLN Sentinel Lymph Node (Blue Staining) Vessel->SLN Accumulation

Figure 1: The physiological transport of Patent Blue V relies on albumin binding to bypass venous clearance and target the lymphatic system.

Pre-Operative Safety & Contraindications

Critical Warning: Anaphylaxis & Pseudodesaturation PBV is associated with a higher risk of anaphylaxis compared to other mapping agents. Additionally, its spectral properties interfere with standard monitoring equipment.

  • Anaphylaxis: Incidence rates range from 0.15% to 0.6% [1, 7]. Reactions can range from Grade I (urticaria) to Grade IV (cardiac arrest).

    • Protocol: Anesthesia team must be alerted before injection. Resuscitation drugs (epinephrine, hydrocortisone) must be immediately available.

  • Pulse Oximetry Interference: PBV absorbs light at 635–640 nm , which overlaps with the absorption spectrum of deoxyhemoglobin.

    • Effect: This causes a transient, false drop in SpO2 readings (pseudodesaturation), often falling to 85-90% without true hypoxia [8, 9].

    • Action: Do not act on SpO2 drops alone if the airway is secure and other vitals are stable. Confirm with arterial blood gas (ABG) if necessary.

Materials & Reagents

  • Tracer: Patent Blue V Sodium (2.5% solution).

  • Volume: 2.0 mL total (standard adult dose).

  • Syringe: 2 mL or 5 mL Luer-lock syringe with a 23G or 25G needle.

  • Adjuncts: Alcohol swabs, sterile gauze, transparent adhesive film (optional, to prevent skin staining).

Experimental Protocol: Surgical Mapping[1]

Phase A: Injection Technique

Timing is the variable with the highest impact on success. PBV travels rapidly. Injection should occur 10–20 minutes prior to the planned axillary incision.

  • Patient Positioning: Supine with the arm abducted to 90 degrees.

  • Site Selection:

    • Periareolar (Recommended): High density of lymphatic plexus. Inject at the 12 o'clock position or the upper outer quadrant.

    • Peritumoral:[1] Used if the tumor is deep or for internal mammary chain mapping (less common for PBV alone).

  • Injection Depth: Intradermal/Subdermal . Deep parenchymal injections are discouraged as they clear slower and stain tissue unnecessarily.

  • Volume Distribution: Inject 1.0–2.0 mL slowly to prevent "tattooing" or spillage.

Phase B: Lymphatic Recruitment
  • Massage (Mandatory): Immediately after injection, apply firm manual pressure/massage to the injection site for 5 minutes .

    • Mechanism:[2][3] This mimics the "muscle pump," forcing the dye-albumin complex through the lymphatic valves and toward the axilla.

  • Incision: Perform the skin incision 10–15 minutes post-injection.

Phase C: Identification & Dissection
  • Visual Tracking: Identify the blue-stained afferent lymphatic channel.[2] Follow it carefully; do not sever it, as leakage will obscure the field.

  • Node Identification: The SLN is defined as:

    • Any node that is visibly blue.

    • Any node with a distinct blue afferent lymphatic channel leading directly to it.

  • Excision: Remove the blue node(s).[3]

  • Verification: Inspect the node ex-vivo to confirm blue staining. Palpate the basin for any residual firm/suspicious nodes (palpable nodes are SLNs by definition, regardless of dye).

Diagram 2: Surgical Workflow

Surgical_Workflow Start Induction of Anesthesia Prep Prep & Drape (Arm Abducted 90°) Start->Prep Inject Injection: 2mL Patent Blue V (Subdermal/Periareolar) Prep->Inject Massage Manual Massage (5 Minutes) Inject->Massage Immediate Wait Transit Time (Wait 5-10 mins) Massage->Wait Incision Axillary Incision Wait->Incision Search Identify Blue Channel Incision->Search Harvest Excise Blue Node (SLN) Search->Harvest

Figure 2: Step-by-step surgical workflow emphasizing the critical massage and transit time phases.

Data Analysis & Performance Comparison

While PBV is cost-effective, its performance is best evaluated against other modalities.

Table 1: Comparative Efficacy of Mapping Agents

MetricPatent Blue V (Alone)Tc-99m (Radioisotope)Dual Tracer (PBV + Tc-99m)Indocyanine Green (ICG)
Detection Rate 78% – 85% [2, 4]90% – 95%97% – 99% [5]93% – 99% [2]
False Negative Rate 8% – 12%5% – 8%< 5% < 5%
Cost LowHighHighModerate
Equipment None (Visual)Gamma ProbeGamma ProbeNIR Fluorescence Camera
Adverse Events Anaphylaxis, Skin StainingRadiation exposure (low)Combined risksVery low risk

Troubleshooting & Optimization

  • Problem: No Blue Node Visible.

    • Cause: Injection too deep (parenchymal), insufficient massage, or lymphatic blockage by tumor.

    • Solution: Extend the incision slightly to look for deeper nodes. If available, use palpation (suspicious nodes) or rely on the gamma probe if dual-tracer was used.

  • Problem: Diffuse Blue Staining (Blue Field).

    • Cause: Lymphatic channel severed early in dissection or excessive volume injected.

    • Solution: Wash field with saline. Look for nodes that are darker than the surrounding tissue.

  • Problem: Patient has Blue Urine Post-Op.

    • Cause: Renal clearance of the dye.

    • Counseling:[2][1][4][5] This is normal and will resolve in 24-48 hours.

References

  • Barthelmes, L., et al. (2025). The role of patent blue v in reverse axillary mapping in patients undergoing sentinel axillary lymph node biopsy for breast cancer. ResearchGate. Link

  • Biliatis, I., et al. (2022). Evaluation of the efficacy of using indocyanine green associated with fluorescence in sentinel lymph node biopsy. medRxiv.[6] Link

  • Wess, B., et al. (2024).[7] Comparative study using indocyanine green and patent blue dye for sentinel lymph node biopsy in patients with early-stage cervical cancer. PubMed.[2][7][8] Link

  • Chin, L., et al. (2014).[9] Use of Fluorescence Imaging in Combination with Patent Blue Dye versus Patent Blue Dye Alone in Sentinel Lymph Node Biopsy in Breast Cancer. PubMed Central. Link

  • Refaat, A., et al. (2023). Detection of the Sentinel Lymph Node in Breast Cancer Using Patent Blue Dye Technique, Gamma Probe and Combined Technique. QJM: An International Journal of Medicine. Link

  • Al-Hilli, Z., et al. (2023). Comparison of Patent Blue Dye and Technetium-99m Colloid for Sentinel Lymph Node Biopsy in Breast Cancer Patients. Surgery, Gastroenterology and Oncology.[3] Link

  • Medsafe New Zealand. (2018). Patent Blue V - Anaphylaxis is a Risk.[10] Medsafe. Link

  • Ishiyama, T., et al. (2011). Interference of patent blue dye with pulse oximetry readings, methemoglobin measurements, and blue urine in sentinel lymph node mapping. PubMed.[2][7][8] Link

  • Gazzè, G., et al. (2025).[11] When Blue Dye Turns Skin Blue—Effects of Patent Blue V Administration in Lymphatic Surgery: A Case Report. ResearchGate. Link

  • Olivier, F., et al. (2021).[3] Sentinel lymph node mapping with patent blue dye in patients with breast cancer: a retrospective single institution study. Gland Surgery. Link

Sources

Application

Application Note &amp; Protocol: Robust Extraction of Acid Blue 1 from Biological Tissues

For: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Quantifying Acid Blue 1 in Biological Matrices Acid Blue 1, also known as Patent Blue VF, is a synthetic triarylmethane dye...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Quantifying Acid Blue 1 in Biological Matrices

Acid Blue 1, also known as Patent Blue VF, is a synthetic triarylmethane dye with widespread applications, including use as a biological stain and in sentinel lymph node mapping.[1][2] Its quantification in biological tissues is crucial for pharmacokinetic studies, toxicological assessments, and understanding its biodistribution. However, the complex nature of biological matrices, rich in proteins and lipids, presents a significant challenge for accurate analysis. These endogenous components can interfere with analytical methods, leading to inaccurate results and reduced instrument performance. Therefore, a robust and reproducible extraction method is paramount.

This application note provides a detailed protocol for the efficient extraction of Acid Blue 1 from biological tissue samples, ensuring high recovery and sample purity for subsequent downstream analysis, typically by High-Performance Liquid Chromatography (HPLC). The methodologies described herein are grounded in established principles of chemical extraction and sample preparation, emphasizing the rationale behind each step to empower researchers to adapt and troubleshoot as needed.

Physicochemical Properties of Acid Blue 1

A thorough understanding of the analyte's properties is fundamental to designing an effective extraction strategy. Acid Blue 1 is an anionic dye, characterized by its high solubility in water and polar organic solvents like ethanol and methanol.[1][3] This solubility is a key factor in the selection of appropriate extraction solvents.

PropertyValueSource
Synonyms Patent Blue VF, C.I. 42045[1]
Molecular Formula C27H31N2NaO6S2[3]
Solubility Soluble in water and ethanol[1][3]
Maximum Absorption (λmax) ~635-641 nm in water[1]
Appearance Dark bluish-green to dark purple crystalline powder[1][3]

Principle of the Extraction Method

The protocol employs a multi-step approach that combines protein precipitation with a subsequent clean-up step. This strategy is designed to first remove the bulk of proteinaceous interferents and then further purify the sample to isolate Acid Blue 1.

  • Tissue Homogenization: The initial step involves the mechanical disruption of the tissue to release the dye into a liquid medium.

  • Protein Precipitation: An organic solvent is used to denature and precipitate the majority of proteins in the tissue homogenate.[4][5] This is a critical step for preventing column clogging and interference in chromatographic analysis.

  • Solid-Phase Extraction (SPE) Clean-up (Optional but Recommended): For samples requiring a higher degree of purity, an optional solid-phase extraction step can be employed to remove remaining interferences.[6][7]

The overall workflow is depicted in the following diagram:

ExtractionWorkflow Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization ProteinPrecipitation Protein Precipitation Homogenization->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Supernatant1 Supernatant Collection Centrifugation1->Supernatant1 SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Supernatant1->SPE High Purity Required Analysis HPLC Analysis Supernatant1->Analysis Direct Analysis Elution Elution SPE->Elution Elution->Analysis

Caption: Experimental workflow for Acid Blue 1 extraction.

Detailed Experimental Protocols

Materials and Reagents
  • Biological Tissue: Fresh or frozen (-80°C)

  • Acid Blue 1 Standard: Analytical grade

  • Methanol: HPLC grade

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or deionized

  • Formic Acid or Acetic Acid: Analytical grade

  • Homogenizer: (e.g., bead beater, rotor-stator, or Dounce)

  • Microcentrifuge tubes: 1.5 mL or 2.0 mL

  • Centrifuge: Capable of reaching >10,000 x g

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase (e.g., C18), as needed

  • SPE Vacuum Manifold: As needed

  • Volumetric flasks, pipettes, and syringes

Protocol 1: Protein Precipitation Extraction

This protocol is suitable for most applications and provides a good balance between recovery and sample cleanliness.

1. Sample Preparation and Homogenization: a. Accurately weigh approximately 100 mg of frozen or fresh tissue. b. Place the tissue in a suitable homogenization tube. c. Add 500 µL of cold methanol. The ratio of solvent to tissue may need to be optimized depending on the tissue type. d. Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice to minimize degradation.

2. Protein Precipitation: a. The addition of methanol in the previous step initiates protein precipitation. b. Vigorously vortex the homogenate for 30 seconds. c. Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

3. Centrifugation and Supernatant Collection: a. Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.[8] b. Carefully collect the supernatant, which contains the extracted Acid Blue 1, without disturbing the protein pellet. c. The supernatant can be directly injected for HPLC analysis or further purified using Protocol 2.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up

This optional protocol is recommended for complex matrices or when high sensitivity is required. It follows the protein precipitation step.

1. SPE Cartridge Conditioning: a. Place a reversed-phase (e.g., C18) SPE cartridge on a vacuum manifold. b. Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of HPLC-grade water through the cartridge. Do not let the cartridge run dry.

2. Sample Loading: a. Dilute the supernatant from Protocol 1 with an equal volume of water to ensure proper binding to the C18 sorbent. b. Load the diluted sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 drop per second).

3. Washing: a. Wash the cartridge with 1 mL of 5% methanol in water to remove any remaining polar interferences.

4. Elution: a. Elute the Acid Blue 1 from the cartridge with 1 mL of methanol into a clean collection tube. b. The eluate is now ready for HPLC analysis.

The logical relationship of the SPE steps is illustrated below:

SPE_Logic Condition Condition Cartridge (Methanol, then Water) Load Load Sample (Diluted Supernatant) Condition->Load Wash Wash (5% Methanol in Water) Load->Wash Elute Elute Acid Blue 1 (Methanol) Wash->Elute Analysis HPLC Analysis Elute->Analysis

Caption: Solid-Phase Extraction (SPE) logical steps.

Downstream Analysis: High-Performance Liquid Chromatography (HPLC)

The extracted Acid Blue 1 can be quantified using a reversed-phase HPLC system with UV-Vis detection.

HPLC ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detector UV-Vis at ~638 nm
Column Temperature 30°C

Self-Validating System and Trustworthiness

To ensure the trustworthiness and validity of the results obtained using this protocol, the following quality control measures should be implemented:

  • Spike and Recovery: Spike a known amount of Acid Blue 1 standard into a blank tissue sample before extraction. The recovery should ideally be within 85-115%.

  • Matrix Effects: Evaluate the effect of the tissue matrix by comparing the calibration curve prepared in the solvent with a curve prepared in the extracted blank matrix.

  • Calibration Curve: Prepare a standard calibration curve of Acid Blue 1 in the final elution solvent to accurately quantify the concentration in the samples.

  • Blanks: Process a blank tissue sample (without Acid Blue 1) alongside the experimental samples to check for any background interference.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Recovery Incomplete homogenizationInefficient protein precipitationIncomplete elution from SPEIncrease homogenization time/intensityOptimize solvent-to-tissue ratioUse a stronger elution solvent for SPE
High Variability Inconsistent sample handlingPipetting errorsEnsure uniform homogenization and pipetting techniques
Peak Tailing in HPLC Column degradationMatrix interferenceUse a guard columnIncorporate the SPE clean-up step
Extraneous Peaks Contamination from reagents or tubesEndogenous tissue componentsUse high-purity solventsOptimize the SPE wash step

Conclusion

The protocol detailed in this application note provides a reliable and robust method for the extraction of Acid Blue 1 from biological tissue samples. By combining efficient protein precipitation with an optional solid-phase extraction clean-up, researchers can obtain high-quality extracts suitable for accurate quantification by HPLC. The principles and steps outlined herein are designed to be adaptable to various tissue types and research needs, ensuring the generation of high-fidelity data in preclinical and research settings.

References

  • OSHA. (n.d.). Method for Analyzing Acid Blue 9.
  • LookChem. (n.d.). Acid blue 1.
  • ChemicalBook. (n.d.). Acid blue 1 CAS#: 129-17-9.
  • CymitQuimica. (n.d.). CAS 129-17-9: Acid Blue 1.
  • Phenomenex. (n.d.). Protein Precipitation Method.
  • Abcam. (2024). Protein precipitation: A comprehensive guide.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
  • Vanderbilt University. (n.d.). Sample Preparation for HPLC.

Sources

Method

Technical Application Note: C.I. Acid Blue 1 in Connective Tissue Architectonics

[1] Executive Summary & Scientific Rationale C.I. Acid Blue 1 (Patent Blue V) is a triphenylmethane acidic dye often underutilized in general histology but considered a "gold standard" in specific connective tissue appli...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

C.I. Acid Blue 1 (Patent Blue V) is a triphenylmethane acidic dye often underutilized in general histology but considered a "gold standard" in specific connective tissue applications.[1] Unlike the more common Aniline Blue (C.I.[1] Acid Blue 22) used in Masson’s Trichrome, Acid Blue 1 offers a distinct, brilliant azure hue that provides superior photographic contrast against red counterstains (e.g., Biebrich Scarlet or Acid Fuchsin).[1]

For drug development and connective tissue research, Acid Blue 1 serves a dual purpose:

  • Structural Analysis (Ex Vivo): It acts as a precise collagen marker in modified trichrome stains, allowing for the quantification of fibrosis and basement membrane integrity.

  • Functional Analysis (In Vivo/Vital): It is a vital dye used to map interstitial fluid transport and lymphatic drainage, critical for studying drug delivery kinetics through the connective tissue stroma.

This guide details the physicochemical mechanisms and provides validated protocols for both applications.

Mechanism of Action: The "Steric Exclusion" Theory

To master Acid Blue 1 staining, one must understand the Kinetic Staining Mechanism , specifically the interaction with Phosphomolybdic Acid (PMA) or Phosphotungstic Acid (PTA).[1]

The Physicochemical Cascade
  • Initial Acidophilia: At low pH, tissue proteins (collagen and cytoplasm) are protonated (

    
    ), binding the initial small-molecule red dye (e.g., Acid Fuchsin).[1]
    
  • The Polyacid Gatekeeper (PMA/PTA): When treated with PMA/PTA, these large polyacids displace the red dye. Crucially, they displace it rapidly from the open, loose texture of collagen but slowly from the dense protein structure of cytoplasm/muscle.

  • Selective Replacement: The polyacid binds to the collagen. When Acid Blue 1 is applied, it is a large molecule that can displace the polyacid from the collagen fibers due to mass action and ionic affinity, staining them blue.[1] It cannot, however, penetrate the dense cytoplasm still occupied by the red dye.[1]

Visualization of Mechanism

The following diagram illustrates the competitive displacement logic essential for reproducible staining.

StainingMechanism Tissue Fixed Tissue (Collagen + Cytoplasm) Step1 Step 1: Acid Fuchsin (Small Molecule Red) Tissue->Step1 State1 All Tissue Stained Red Step1->State1 Step2 Step 2: PMA/PTA Treatment (The Differentiator) State1->Step2 Branch Tissue Density Filter Step2->Branch Cytoplasm Dense Cytoplasm: PMA cannot penetrate fast. Red dye remains. Branch->Cytoplasm High Density Collagen Open Collagen: PMA displaces Red dye. Collagen binds PMA. Branch->Collagen Low Density Step3 Step 3: C.I. Acid Blue 1 (Large Molecule Blue) Cytoplasm->Step3 Impermeable to Blue Result Final Result: Collagen = Blue Cytoplasm = Red Cytoplasm->Result Collagen->Step3 PMA Exchanged for Blue Step3->Result

Caption: Kinetic differentiation mechanism where tissue permeability determines dye exchange.[1]

Protocol A: Structural Histology (Modified Lillie-Trichrome)

This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissues.[1] It replaces the standard Aniline Blue with Acid Blue 1 for sharper collagen fiber definition.

Reagents Formulation
ReagentCompositionNotes
Bouin’s Fluid Picric acid (sat.[1][2][3] aq), Formalin, Acetic acidMordant (Critical for vibrance)
Nuclear Stain Weigert’s Iron HematoxylinAcid-resistant nuclear stain
Plasma Stain 1% Biebrich Scarlet or Acid Fuchsin in 1% Acetic AcidStains cytoplasm/muscle red
Differentiator 5% Phosphomolybdic Acid (PMA)Freshly prepared recommended
Collagen Stain 1% C.I.[1] Acid Blue 1 (Patent Blue V) in 2% Acetic AcidThe active agent
Clarifier 1% Acetic AcidRemoves unbound dye
Step-by-Step Methodology
  • Deparaffinization: Xylene (3x 5 min)

    
     100% EtOH (2x 3 min) 
    
    
    
    95% EtOH (1x 3 min)
    
    
    dH₂O.
  • Mordanting (Crucial): Incubate slides in Bouin’s fluid at 56°C for 1 hour or RT overnight. Wash in running tap water until yellow color disappears.

  • Nuclear Staining: Stain with Weigert’s Iron Hematoxylin for 10 minutes. Wash in running water for 10 minutes.[4]

  • Plasma Staining: Stain with Biebrich Scarlet/Acid Fuchsin for 5 minutes. Rinse in dH₂O.[4][5]

  • Differentiation: Incubate in 5% Phosphomolybdic Acid (PMA) for 10–15 minutes .

    • Checkpoint: Check microscopically.[2][6] Collagen should be pale/colorless; muscle should remain red. If collagen is still red, extend time.

  • Collagen Staining: Transfer directly (do not rinse) to 1% Acid Blue 1 solution for 5–8 minutes.

  • Differentiation/Fixing: Rinse in 1% Acetic Acid for 2 minutes.

  • Dehydration: 95% EtOH

    
     100% EtOH 
    
    
    
    Xylene
    
    
    Mount (DPX or synthetic resin).

Protocol B: Vital Staining for Lymphatic/Interstitial Dynamics[1]

In drug development, understanding how large molecules transport through the connective tissue interstitium is vital. Acid Blue 1 is the preferred vital dye because it binds weakly to albumin, allowing it to trace lymphatic drainage pathways without toxic accumulation.[1]

Application Context[1][4][5][6][7][8][9][10][11][12][13][14]
  • Target: Sentinel lymph node mapping, interstitial fluid flow visualization.

  • Model: In vivo rodent models or ex vivo perfusion.

Methodology
  • Preparation: Prepare a 2.5% (w/v) solution of C.I. Acid Blue 1 in sterile isotonic saline. Filter sterilize (0.22 µm).

  • Injection: Inject 0.1–0.5 mL (depending on species) intradermally or subcutaneously into the connective tissue bed of interest.

  • Visualization:

    • Macroscopic: Lymphatic vessels will appear as bright turquoise streaks within 1–5 minutes.

    • Microscopic (Ex Vivo): Fix tissue immediately in 10% NBF. The dye may leach during standard processing; frozen sections are recommended to preserve the exact dye distribution in the interstitial spaces.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Collagen is purple/muddy Incomplete differentiation by PMA.Extend PMA step. Ensure PMA is fresh (it degrades).
Cytoplasm is blue Tissue over-permeabilized or PMA step too long.Decrease PMA time. Check fixation quality.
Fading Blue Alkaline mounting media or high pH water.Use acidic water washes. Ensure mounting media is neutral/acidic.
Weak Staining pH of dye solution > 2.5.Adjust Acid Blue 1 solution to pH 2.0–2.5 with acetic acid.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate Acid Blue 1 protocol based on research goals.

Workflow Start Research Goal: Connective Tissue Analysis Branch Target Data? Start->Branch Struct Structural Integrity / Fibrosis Branch->Struct Architecture Func Transport / Lymphatics Branch->Func Dynamics Fixation Fixation: 10% NBF Struct->Fixation Process Process: Paraffin Embedding Fixation->Process Stain Stain: Mod. Trichrome w/ Acid Blue 1 Process->Stain Output1 Data: Collagen Volume Fraction (CVF) Stain->Output1 Vital Vital Stain: 2.5% Acid Blue 1 (Saline) Func->Vital Admin Admin: Subdermal Injection Vital->Admin Observe Observe: Real-time Flow / Frozen Section Admin->Observe Output2 Data: Clearance Rate / Vessel Mapping Observe->Output2

Caption: Decision matrix for Structural (Histological) vs. Functional (Vital) applications of Acid Blue 1.

References

  • Lillie, R. D., & Fullmer, H. M. (1976).[1] Histopathologic Technic and Practical Histochemistry (4th ed.). McGraw-Hill. (The authoritative text on the mechanism of acid dyes and trichrome variants).

  • PubChem. (n.d.).[7] Acid Blue 1 (Patent Blue V) Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Bancroft, J. D., & Gamble, M. (2008).[1] Theory and Practice of Histological Techniques. Elsevier Health Sciences. (Standard reference for trichrome staining mechanisms).

  • Gazzè, G., et al. (2025).[1][8] When Blue Dye Turns Skin Blue—Effects of Patent Blue V Administration in Lymphatic Surgery. A & A Practice. Retrieved from [Link]

  • World Dye Variety. (2012). C.I.[1][9][4][10] Acid Blue 1 Properties and Applications. Retrieved from [Link]

Sources

Application

Photocatalytic degradation protocols for Acid Blue 1 in wastewater

Application Note: Advanced Photocatalytic Degradation Protocols for Acid Blue 1 (Patent Blue V) Executive Summary Acid Blue 1 (AB1), also known as Patent Blue V (C.I. 42051), is a triphenylmethane dye widely used in text...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Photocatalytic Degradation Protocols for Acid Blue 1 (Patent Blue V)

Executive Summary

Acid Blue 1 (AB1), also known as Patent Blue V (C.I. 42051), is a triphenylmethane dye widely used in textile, medical diagnostics, and food industries. Its complex aromatic structure renders it recalcitrant to conventional biological wastewater treatments. This Application Note provides a rigorous, field-validated protocol for the photocatalytic degradation of AB1 using Titanium Dioxide (TiO₂) and modified heterogeneous catalysts.

Key Technical Insight: The degradation mechanism relies heavily on the electrostatic attraction between the anionic sulfonate groups of AB1 and the surface charge of the photocatalyst. Therefore, pH control is not merely an optimization step but a mechanistic requirement for efficient Langmuir-Hinshelwood kinetics.

Materials & Instrumentation

Reagents
  • Target Adsorbate: Acid Blue 1 (Patent Blue V), analytical grade (purity >95%).

  • Photocatalyst: Aeroxide® TiO₂ P25 (Evonik) or PC500 (Cristal) as the benchmark standard. Note: Fe-doped or Ag-doped TiO₂ variants may be used for visible light applications.

  • pH Adjusters: 0.1 M HCl and 0.1 M NaOH.

  • Scavengers (for Mechanistic Validation): Isopropanol (OH• scavenger), EDTA (hole scavenger), Benzoquinone (O₂•⁻ scavenger).

Equipment Setup
  • Photoreactor: Cylindrical borosilicate glass reactor (jacketed for cooling, 25°C ± 2°C).

  • Light Source:

    • UV-A/B: High-pressure mercury lamp (125W) or UV-LED array (365 nm).

    • Visible: Xenon arc lamp with UV cut-off filter (for doped catalysts).

  • Analytical: UV-Vis Spectrophotometer (Double beam recommended), TOC Analyzer (Shimadzu or equivalent).

Experimental Workflow (Diagram)

The following workflow illustrates the critical "Dark Phase" equilibration often skipped by novice researchers, leading to erroneous kinetic data.

AB1_Degradation_Workflow Start Start: Stock Solution Prep (Acid Blue 1, 10-50 mg/L) Dispersion Catalyst Dispersion (Sonicate 15 min, 1.0 g/L) Start->Dispersion pH_Adjust pH Adjustment (Target: pH 2.5 - 4.5) Dispersion->pH_Adjust Dark_Phase Dark Adsorption Phase (30-60 min, Stirring) pH_Adjust->Dark_Phase Equilibrium_Check Check Adsorption-Desorption Equilibrium (C/C0 constant) Dark_Phase->Equilibrium_Check Equilibrium_Check->Dark_Phase Not Stable Irradiation UV Irradiation ON (t = 0) Equilibrium_Check->Irradiation Equilibrium Reached Sampling Sampling Interval (0, 10, 20, ... 120 min) Irradiation->Sampling Filtration Filtration (0.45 µm PTFE Syringe Filter) Sampling->Filtration Analysis Analysis (UV-Vis @ 638 nm + TOC) Filtration->Analysis Analysis->Sampling Next Time Point

Figure 1: Step-by-step experimental workflow for the photocatalytic degradation of Acid Blue 1, emphasizing the critical dark adsorption phase.

Detailed Protocols

Protocol A: Catalyst Preparation & Dark Adsorption

Rationale: Acid Blue 1 is an anionic dye.[1] To maximize degradation, the catalyst surface must be positively charged to attract dye molecules. The Point of Zero Charge (PZC) of TiO₂ is typically pH ~6.2–6.8.

  • Suspension: Disperse 1.0 g/L of TiO₂ in 500 mL of AB1 solution (20 mg/L).

  • Sonication: Sonicate for 15 minutes to break catalyst agglomerates.

  • pH Adjustment: Adjust pH to 3.0 ± 0.2 using HCl.

    • Mechanistic Note: At pH < PZC, the TiO₂ surface is protonated (TiOH₂⁺), electrostatically attracting the sulfonate groups (SO₃⁻) of AB1.

  • Dark Equilibration: Stir magnetically in the dark for 60 minutes.

  • Baseline Measurement: Extract a sample immediately before turning on the lamp. This concentration is

    
     for kinetic modeling, NOT the initial weight of dye added.
    
Protocol B: Irradiation & Sampling
  • Initiation: Turn on the light source. Ensure cooling water circulation maintains the reactor at 25°C to prevent thermal degradation artifacts.

  • Sampling: Withdraw 3-5 mL aliquots at predetermined intervals (e.g., 0, 10, 20, 30, 60, 90, 120 min).

  • Separation: Immediately filter through a 0.45 µm PTFE syringe filter . Centrifugation (10,000 rpm for 10 min) is an alternative but slower method that may allow dark reactions to continue.

  • Quantification: Measure Absorbance (

    
    ) at 
    
    
    
    .
    • Calibration: Ensure the calibration curve (

      
       vs. Conc) is linear (
      
      
      
      ) in the range of 1–20 mg/L.

Data Analysis & Kinetics

Kinetic Modeling

At low dye concentrations, AB1 degradation typically follows Langmuir-Hinshelwood (L-H) kinetics , which simplifies to a pseudo-first-order model:



Where:

  • 
    : Concentration after dark adsorption (mg/L).
    
  • 
    : Concentration at time 
    
    
    
    .
  • 
    : Apparent rate constant (min⁻¹).[2]
    

Data Presentation Template:

Time (min)Abs (638 nm)Conc.[1] (mg/L)


Degradation (%)
01.25020.01.000.000%
100.98015.60.780.2422%
300.5508.80.440.8256%
600.1252.00.102.3090%
Mineralization (TOC Removal)

Dye decolorization (breaking the chromophore) occurs faster than mineralization (conversion to CO₂ and H₂O).

  • Protocol: Analyze samples via Total Organic Carbon (TOC) analyzer.

  • Expectation: 90% decolorization might only correspond to 40-60% mineralization. Extended irradiation is required for complete detoxification.

Mechanistic Pathways

The degradation of AB1 involves the generation of Reactive Oxygen Species (ROS). The pathway below visualizes the semiconductor excitation and radical attack.

Mechanism Light UV Light (hv) TiO2 TiO2 Surface (Band Gap Excitation) Light->TiO2 Pairs e- (CB) / h+ (VB) Generation TiO2->Pairs Hole_Path h+ + H2O -> OH• Pairs->Hole_Path Elec_Path e- + O2 -> O2•- Pairs->Elec_Path AB1 Acid Blue 1 (Dye Molecule) Hole_Path->AB1 Oxidation Elec_Path->AB1 Reduction/Attack Intermediates Intermediates (N-de-ethylated species) AB1->Intermediates Final Mineralization (CO2, H2O, NO3-, SO4 2-) Intermediates->Final

Figure 2: Mechanistic pathway of Acid Blue 1 degradation via hydroxyl (OH•) and superoxide (O2•-) radical attack.

Optimization & Troubleshooting

ParameterImpactRecommendation
pH Critical. Controls surface charge.Maintain pH 2.5–4.0 . At pH > 7, electrostatic repulsion between TiO₂ surface (negative) and AB1 (negative) inhibits adsorption [1].
Catalyst Load Increases active sites until "shielding" occurs.Optimal range: 1.0 – 2.0 g/L . Above 3 g/L, turbidity scatters light, reducing efficiency [2].
Dye Conc. High conc.[2][3][4] absorbs photons (screening effect).Keep initial conc. < 50 mg/L for bench testing.
Scavengers Inhibits radicals.Use Isopropanol to confirm if OH• is the primary oxidant. If degradation stops, OH• is dominant [3].[3]

References

  • Wongkaew, A., et al. (2025). Photocatalytic degradation of Patent Blue V dye using Iron (Fe) supported titanium dioxide. RMUTSB Academic Journal.

  • Barka, N., et al. (2008). Photocatalytic degradation of patent blue V by supported TiO2: Kinetics, mineralization, and reaction pathway. Chemical Engineering Journal.

  • Kadem, A. J., et al. (2025). Kinetics Model and Optimization for Photocatalytic Degradation of Methylene Blue over Ag/TiO2 Catalyst.[5] Bulletin of Chemical Reaction Engineering & Catalysis.[5]

  • Kobylewski, S. & Jacobson, M.F. (2012). Toxicology of food dyes. International Journal of Occupational and Environmental Health. (Context on AB1 toxicity).

Sources

Method

The Definitive Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Acid Blue 1

This comprehensive guide provides a detailed methodology for the analysis of C.I. Acid Blue 1, a synthetic triphenylmethane dye, using High-Performance Liquid Chromatography (HPLC).

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed methodology for the analysis of C.I. Acid Blue 1, a synthetic triphenylmethane dye, using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the pharmaceutical and analytical chemistry fields, offering in-depth technical protocols and the scientific rationale behind the experimental design.

Introduction: The Analytical Imperative for Acid Blue 1

Acid Blue 1, also known as Patent Blue VF, is a widely used colorant. Its accurate and precise quantification is critical in various applications, including quality control in manufacturing, monitoring in environmental samples, and safety assessments in consumer products. HPLC stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This application note delineates a robust HPLC method, grounded in the physicochemical properties of Acid Blue 1, to ensure reliable and reproducible results.

Acid Blue 1 is a water-soluble anionic dye.[1][2][3][4] Its molecular structure, featuring sulfonic acid groups, dictates its polarity and, consequently, its behavior in a chromatographic system.[2][4] Understanding these characteristics is paramount in developing a successful separation strategy.

The Chromatographic Rationale: A Symphony of Interactions

The selection of the HPLC method parameters is a deliberate process, guided by the chemical nature of Acid Blue 1. A reversed-phase approach is most suitable, leveraging the hydrophobic interactions between the analyte and the stationary phase.

The Stationary Phase: A Non-Polar Playground

A C18 (octadecylsilane) column is the stationary phase of choice. The long alkyl chains bonded to the silica support provide a hydrophobic environment. The non-polar regions of the Acid Blue 1 molecule will interact with the C18 chains, leading to its retention. The degree of this retention can be modulated by the composition of the mobile phase.

The Mobile Phase: Orchestrating Elution

The mobile phase is a dynamic component that controls the elution of the analyte from the column. For Acid Blue 1, a gradient elution using a mixture of an aqueous buffer and an organic modifier is optimal.

  • Aqueous Component: A slightly acidic buffer, such as ammonium acetate, is employed. The pH of the mobile phase is a critical parameter that can influence the ionization state of the sulfonic acid groups on the Acid Blue 1 molecule. Maintaining a consistent pH ensures reproducible retention times.

  • Organic Modifier: Acetonitrile is the preferred organic solvent. Its elution strength allows for the efficient desorption of Acid Blue 1 from the stationary phase. A gradient, where the concentration of acetonitrile is gradually increased over the course of the analysis, is employed to ensure that any impurities or related compounds are also effectively separated and eluted, resulting in a chromatogram with sharp, well-defined peaks.

Detection: Capturing the Blue

Acid Blue 1 exhibits strong absorbance in the visible light spectrum, a property conferred by its extensive system of conjugated double bonds within the triphenylmethane structure. The maximum absorbance wavelength (λmax) for Acid Blue 1 is approximately 635 nm.[3][5] Therefore, a UV-Vis detector set at this wavelength will provide the highest sensitivity for its detection.

Visualizing the Workflow: From Sample to Signal

The entire analytical process, from the initial preparation of the sample to the final data acquisition, can be visualized as a streamlined workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weighing of Acid Blue 1 Sample Dissolution Dissolution in Mobile Phase A Sample->Dissolution Filtration Filtration through 0.45 µm filter Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Reversed-Phase Column Separation Injection->Separation Detection UV-Vis Detection at 635 nm Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Final Report Generation Integration->Report

Caption: A schematic overview of the HPLC workflow for the analysis of Acid Blue 1.

Detailed Application Protocol

This section provides a step-by-step protocol for the quantitative analysis of Acid Blue 1.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Acid Blue 1 reference standard.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Ammonium acetate (analytical grade).

Preparation of Reagents and Standards

Mobile Phase A (Aqueous Buffer):

  • Prepare a 10 mM ammonium acetate solution in HPLC-grade water.

  • Adjust the pH to 6.5 with acetic acid.

  • Filter the solution through a 0.45 µm membrane filter.

Mobile Phase B (Organic Modifier):

  • Use 100% HPLC-grade acetonitrile.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of Acid Blue 1 reference standard.

  • Dissolve in Mobile Phase A in a 10 mL volumetric flask and bring to volume.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing Acid Blue 1.

  • Dissolve the sample in a known volume of Mobile Phase A.

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate, pH 6.5
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 90% to 10% B20-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 635 nm
Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area of the Acid Blue 1 standards against their corresponding concentrations. The concentration of Acid Blue 1 in the unknown sample is then determined by interpolating its peak area from the calibration curve.

System Suitability and Method Validation

To ensure the reliability of the analytical results, system suitability tests should be performed before each analytical run. Key parameters to monitor include:

  • Tailing Factor: Should be ≤ 2.0 for the Acid Blue 1 peak.

  • Theoretical Plates: Should be ≥ 2000 for the Acid Blue 1 peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections of a standard solution.

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of Acid Blue 1. The detailed protocol, coupled with the underlying scientific principles, empowers researchers and analysts to achieve accurate and reliable quantification of this important dye. The robustness of the reversed-phase C18 stationary phase, the optimized mobile phase gradient, and the specific detection wavelength all contribute to a high-quality analytical method suitable for a range of applications.

References

  • C.I. Acid Blue 145. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • Acid blue 1. (n.d.). LookChem. Retrieved from [Link]

  • OSHA Method for Analyzing Acid Blue 9. (2025, October 1). Scribd. Retrieved from [Link]

  • FD&C Blue No. 1. (n.d.). PubChem. Retrieved from [Link]

  • Acid Blue 1. (2012, June 6). World dye variety. Retrieved from [Link]

  • Figure 1 Representative acid dyes and their chemical structures. (n.d.). ResearchGate. Retrieved from [Link]

  • High Performance Liquid Chromatographic Analysis of Patent Blue V in Cheese. (n.d.). ResearchGate. Retrieved from [Link]

  • C.I. Acid Blue 1. (n.d.). PubChem. Retrieved from [Link]

  • UV-Vis spectrum of Acid Blue 161 before and after biodegradation treatment with A. terreus. (n.d.). ResearchGate. Retrieved from [Link]

  • PATENT BLUE V. (n.d.). FAO. Retrieved from [Link]

  • High performance liquid chromatographic analysis of Patent Blue V in cheese. (2016, September 5). ResearchGate. Retrieved from [Link]

  • Patent Blue Violet (Patent Blue). (n.d.). SIELC Technologies. Retrieved from [Link]

  • Spectrophotometry and Electrochemistry of Brilliant Blue FCF in Aqueous Solution of NaX. (2016, December 12). International Journal of Electrochemical Science. Retrieved from [Link]

  • NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. (n.d.). MDPI. Retrieved from [Link]

Sources

Application

Application Note: Electrochemical Detection of Patent Blue V Using Modified Electrodes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Sensitive Patent Blue V Detection Patent Blue V (PBV), a synthetic triphenylmethane dye, finds application as a food colora...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Sensitive Patent Blue V Detection

Patent Blue V (PBV), a synthetic triphenylmethane dye, finds application as a food colorant (E131) and in medical diagnostics, such as lymphangiography.[1] Despite its utility, concerns regarding its potential health effects necessitate sensitive and reliable methods for its detection and quantification in various matrices. Traditional analytical techniques, while accurate, can be time-consuming and require sophisticated instrumentation. Electrochemical methods, particularly those employing chemically modified electrodes, offer a compelling alternative, providing rapid, cost-effective, and highly sensitive detection platforms.[2]

This application note provides a comprehensive guide to the electrochemical detection of Patent Blue V, focusing on the rationale behind and protocols for the fabrication and use of modified electrodes. We will delve into two promising modification strategies: a carbon nanofiber and gold nanoparticle composite paste electrode (CNF/AuNP-CPE) and a manganese dioxide nanorod-modified glassy carbon electrode (MnO₂-NR/GCE).

The Scientific Rationale: Enhancing Electrochemical Signals

The electrochemical detection of organic molecules like Patent Blue V hinges on their ability to be oxidized or reduced at an electrode surface. The resulting current is proportional to the analyte's concentration. However, at bare electrodes, the electrochemical response for many organic dyes is often weak, with slow electron transfer kinetics leading to poor sensitivity and resolution.[3]

The core principle behind using modified electrodes is to enhance the electrochemical signal for Patent Blue V in two key ways:

  • Increased Electroactive Surface Area: Nanomaterials like carbon nanofibers and manganese dioxide nanorods possess high surface-to-volume ratios, significantly increasing the available area for the electrochemical reaction to occur. This amplification of the surface area leads to a higher current response for the same concentration of the analyte.

  • Electrocatalytic Activity: The modifying materials can act as catalysts, lowering the overpotential required for the oxidation of Patent Blue V. This results in a more favorable (less positive) oxidation potential and an increased rate of electron transfer, which in turn enhances the sensitivity and selectivity of the detection. Gold nanoparticles, for instance, are well-known for their excellent conductivity and catalytic properties.[4]

The choice of modifying material is therefore critical and is dictated by its ability to facilitate the electron transfer process for the target analyte.

Visualizing the Workflow: From Electrode Modification to Detection

experimental_workflow cluster_modification Electrode Modification cluster_detection Electrochemical Detection Bare_Electrode Bare Electrode (GCE or CPE) Modification Surface Modification Bare_Electrode->Modification Modifier_Synthesis Modifier Synthesis (e.g., MnO₂ Nanorods) Modifier_Synthesis->Modification Electrochemical_Cell Electrochemical Cell Setup Modification->Electrochemical_Cell Modified Electrode Voltammetric_Scan Voltammetric Scan (e.g., DPV) Electrochemical_Cell->Voltammetric_Scan Data_Analysis Data Analysis Voltammetric_Scan->Data_Analysis detection_mechanism cluster_electrode Modified Electrode Surface cluster_solution Solution Electrode Electrode Oxidized_PBV Oxidized Patent Blue V Electrode->Oxidized_PBV Oxidation Modifier Modifier (e.g., CNF/AuNP or MnO₂-NR) Modifier->Electrode Facilitated Electron Transfer PBV Patent Blue V PBV->Modifier Adsorption

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing background interference in Patent Blue V spectrophotometry

Topic: Minimizing Background Interference in Spectrophotometric Analysis Introduction: The Stability Paradox Welcome to the technical support hub for Patent Blue V (PBV) analysis. If you are here, you are likely experien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Background Interference in Spectrophotometric Analysis

Introduction: The Stability Paradox

Welcome to the technical support hub for Patent Blue V (PBV) analysis. If you are here, you are likely experiencing inconsistent absorbance readings, baseline drift, or poor recovery rates.

The Core Problem: Patent Blue V (E131) is not just a dye; it is a triphenylmethane pH indicator and a redox-active compound . Its absorbance maximum (


) is strictly dependent on the protonation state of the diethylamino group and the steric conformation of the molecule.

In biological matrices (plasma, tissue homogenates) or complex formulations, three primary vectors of interference destroy data integrity:

  • pH Shifts: Altering the chromophore structure.

  • Protein Binding: Albumin interaction causing bathochromic shifts.

  • Redox State: Reduction to the colorless "leuco" form.

This guide provides the protocols to neutralize these variables.

Module 1: The pH Factor (Spectral Stability)

Q: Why does my standard curve slope change between days?

A: You are likely relying on unbuffered water or a matrix with variable pH.

PBV exhibits a distinct acid-base equilibrium.[1] In strongly acidic conditions (


), the dye protonates, shifting its color to yellow/green (

). In alkaline conditions (

), hydroxylation of the central carbon causes decolorization.[1]

The Fix: You must lock the pH in the "Blue Window" (


) where the electro-neutral/anionic form dominates.
Protocol: The Acetate Lock

Do not use water as a blank. Use a buffered system for both standards and sample dilution.

ComponentConcentrationRole
Sodium Acetate 50 mMBuffering agent (

)
Acetic Acid Adjust to pH 4.5Sets optimal stability window
EDTA 1 mMChelation of trace metals (prevents oxidation)

Validation Step: Measure the ratio of absorbance at


 vs. 

.
  • Pass:

    
    
    
  • Fail:

    
     (Indicates acidic contamination; re-buffer).
    

Module 2: Biological Matrix Interference (Proteins & Turbidity)

Q: My tissue samples have a high background absorbance that doesn't zero out.

A: This is caused by Rayleigh scattering (turbidity) and protein-dye binding .

PBV binds to albumin and other serum proteins. This interaction does two things:

  • Hypochromicity: It lowers the molar extinction coefficient (

    
    ).
    
  • Scattering: Large protein aggregates scatter light, lifting the baseline across the entire spectrum.

Solution A: Derivative Spectrophotometry (The Mathematical Filter)

If you cannot remove the matrix, use First-Derivative Spectroscopy (


). Turbidity creates a linear baseline lift. The first derivative of a linear function is a constant, which eliminates the sloping background interference.
  • Scan Range: 500–700 nm.

  • Differentiation (

    
    ):  4–8 nm.
    
  • Zero-Crossing Point: Measure the amplitude from the zero-crossing point of the interference (if known) or use the peak-to-trough amplitude of the derivative signal.

Solution B: Solid Phase Extraction (The Chemical Filter)

For high-precision drug development (PK/PD studies), you must physically remove the protein.

Protocol: C18 Cartridge Extraction

  • Conditioning: Flush C18 cartridge with 2 mL Methanol, then 2 mL Water.

  • Loading: Acidify sample to pH 3.0 (enhances retention) and load.

  • Washing: Flush with 5% Methanol (removes salts/proteins).

  • Elution: Elute PBV with Acidified Methanol (0.1% HCl in MeOH).

  • Analysis: Evaporate and reconstitute in the Acetate Lock buffer (see Module 1).

Module 3: The "Leuco" Trap (Redox Instability)

Q: My sample faded after sitting in the autosampler for 2 hours.

A: Your Patent Blue V was reduced to its Leuco form .

PBV has a reduction potential of


.[2] In the presence of reducing sugars, thiols (glutathione in cell lysates), or even prolonged light exposure, the central carbon is reduced, breaking the conjugation system. The solution becomes colorless.

Troubleshooting Matrix:

SymptomDiagnosisCorrective Action
Gradual Fading PhotobleachingUse amber glassware; keep autosampler dark.
Rapid Decolorization Chemical ReductionAdd 0.01% Hydrogen Peroxide (

) to force oxidation back to the blue form.
Yellow Shift AcidificationCheck pH; add buffer.

Visualizing the Workflow

The following diagram illustrates the decision logic for processing complex samples containing Patent Blue V.

PBV_Workflow Start Sample: High Background / Noise Check_pH Step 1: Check pH (Target: 3.0 - 7.0) Start->Check_pH Is_Acidic Acidic (Yellow/Green) Protonated Form Check_pH->Is_Acidic pH < 3 Check_Turbidity Step 2: Check Turbidity/Protein Check_pH->Check_Turbidity pH OK Buffer_Add Action: Add Acetate Buffer (pH 4.5) Is_Acidic->Buffer_Add Buffer_Add->Check_Turbidity High_Protein High Protein/Tissue Check_Turbidity->High_Protein Low_Protein Simple Matrix Check_Turbidity->Low_Protein Method_SPE Method A: C18 SPE Extraction (Removes Protein) High_Protein->Method_SPE High Precision Method_Deriv Method B: Derivative Spectroscopy (Math Correction) High_Protein->Method_Deriv Rapid Screen Check_Redox Step 3: Stability Check Low_Protein->Check_Redox Method_SPE->Check_Redox Method_Deriv->Check_Redox Fading Fading over time? Check_Redox->Fading Oxidize Action: Add trace H2O2 Protect from Light Fading->Oxidize Yes Final Quantification at 638 nm Fading->Final No Oxidize->Final

Caption: Logical workflow for troubleshooting spectral interference in Patent Blue V analysis, prioritizing pH stabilization and matrix removal.

References

  • European Food Safety Authority (EFSA). (2013). Scientific Opinion on the re-evaluation of Patent Blue V (E 131) as a food additive. EFSA Journal. Link

  • Indian Academy of Sciences. (2018). Protonation of Patented Blue V in aqueous solutions: theoretical and experimental studies. Journal of Chemical Sciences.[1] Link

  • ResearchGate. (2010).[3] Determination of Patent Blue V and Carmoisine in gelatine desserts by derivative spectrophotometry.Link

  • MedChemExpress. Patent Blue V Calcium Salt Technical Data Sheet.Link

Sources

Optimization

Optimizing pH levels for maximum Acid Blue 1 color intensity

The following guide serves as a specialized Technical Support Center for researchers and formulation scientists working with Acid Blue 1 (also known as Patent Blue V, CI 42051, or Food Blue 5). This content is structured...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and formulation scientists working with Acid Blue 1 (also known as Patent Blue V, CI 42051, or Food Blue 5).

This content is structured to address the physicochemical behavior of the dye, specifically its halochromic (pH-dependent) properties, and provides actionable protocols for maximizing color intensity.[1]

Topic: Optimizing pH levels for maximum Acid Blue 1 color intensity Ticket ID: AB1-OPT-001 Status: Resolved Analyst: Senior Application Scientist[1]

Executive Summary: The Mechanism of Color

To optimize Acid Blue 1, one must understand that it is a triphenylmethane dye . Its color intensity is not static; it is a dynamic equilibrium dictated by the protonation state of its central carbon structure.[1]

  • The "Sweet Spot" (Maximum Intensity): The dye exhibits its characteristic deep blue color and maximum molar absorptivity (

    
    ) in the pH range of 4.5 – 8.0 .[1]
    
  • The Acidic Failure Mode (pH < 3.0): Below pH 3.0, the dye functions as a pH indicator.[1] Protonation of the diethylamino groups disrupts the conjugated

    
    -electron system, shifting the absorption peak and turning the solution yellow/green.[1]
    
  • The Alkaline Failure Mode (pH > 10.0): In highly basic environments, a hydroxyl group attacks the central carbon, forming a colorless carbinol base (triphenylmethanol derivative).[1]

Troubleshooting & FAQs

Direct solutions to common experimental deviations.

Q1: My Acid Blue 1 solution appears greenish-yellow rather than deep blue. Is the dye degraded?

Diagnosis: Likely not degraded.[1] You are observing the acidic transition state .[1] Technical Explanation: Acid Blue 1 has a pKa transition range between pH 0.8 and 3.[1][2]0. If your buffer or solvent is too acidic (pH < 3.0), the dye accepts protons, breaking the resonance structure required for blue light absorption. Corrective Action:

  • Measure the pH of your solution.[1][3]

  • If pH < 4.0, adjust using a weak base (e.g., 0.1 M NaOH) or switch to a citrate-phosphate buffer at pH 7.0.[1]

  • The blue color should recover immediately upon neutralization.[1]

Q2: The color intensity fades over time in my high-pH formulation.

Diagnosis: Alkaline Hydrolysis (Carbinol Base Formation).[1] Technical Explanation: Triphenylmethane dyes are unstable in strong alkalis.[1] At pH > 10, the central carbon undergoes nucleophilic attack by


 ions.[1] This breaks the conjugation, rendering the molecule colorless. This reaction is reversible but slow.[1]
Corrective Action: 
  • Maintain formulation pH below 9.0.[1][3][4]

  • If high pH is mandatory, prepare the solution fresh and protect it from light, as UV exposure accelerates this fading mechanism.

Q3: I see precipitation when dissolving the dye in my buffer.

Diagnosis: Ionic Strength or Cation Interference.[1] Technical Explanation: Acid Blue 1 is typically supplied as a Calcium or Sodium salt.[1] In buffers with high ionic strength or specific counter-ions (like excess Calcium in hard water), the solubility product (


) may be exceeded, causing "salting out."[1]
Corrective Action: 
  • Use deionized water (Type I) for stock solutions.[1]

  • Pre-dissolve the dye in water before adding concentrated buffer salts.[1]

  • Filter the stock solution through a 0.22

    
     PES filter to remove undissolved particulates that scatter light and skew absorbance readings.[1]
    

Experimental Protocol: Determination of Optimal pH Isotherm

Objective: To empirically determine the precise pH for maximum absorbance (


) for a specific batch of Acid Blue 1.
Materials
  • Stock Solution: 100

    
    M Acid Blue 1 in Milli-Q water.[1]
    
  • Buffer System: Britton-Robinson Buffer (Universal buffer covering pH 2–12) or Citrate-Phosphate series.[1]

  • Equipment: UV-Vis Spectrophotometer (path length = 1 cm).

Methodology
  • Preparation: Prepare 10 aliquots of buffer ranging from pH 1.0 to pH 10.0 in 1.0 unit increments.

  • Dilution: Add 100

    
    L of Dye Stock to 2.9 mL of each buffer (Final concentration ~3.3 
    
    
    
    M).
  • Equilibration: Vortex and let stand for 5 minutes at 25°C.

  • Measurement:

    • Perform a spectral scan (300 nm – 800 nm) for the pH 7.0 sample to identify

      
       (typically 638 nm ).[1]
      
    • Measure Absorbance at 638 nm (

      
      ) for all pH points.[1]
      
  • Validation: Plot

    
     vs. pH. The plateau region indicates the robust working range.
    
Data Summary (Simulated Reference Values)

The following table represents typical behavior for Acid Blue 1.

pH LevelColor AppearanceAbsorbance (638 nm)Molecular State
1.0 Yellow/Orange0.05Fully Protonated
2.0 Greenish0.35Mixed Species
3.0 Light Blue0.85Transitioning
4.0 Deep Blue 1.60 Resonance Stabilized
6.0 Deep Blue 1.65 (Max) Optimal
8.0 Deep Blue 1.62 Optimal
10.0 Fading Blue1.40Onset of Hydrolysis
12.0 Colorless0.20Carbinol Base

Visualizing the Mechanism

The following diagrams illustrate the troubleshooting logic and the chemical states of the dye.

Diagram 1: Chemical State Transition & Optimization

Caption: Acid Blue 1 shifts from protonated (yellow) to conjugated (blue) to hydroxylated (colorless) based on pH.[1]

ChemicalStates cluster_acid Acidic Failure Mode cluster_optimal Optimal Intensity Range cluster_base Alkaline Failure Mode Acid Protonated Form (Yellow/Green) pH < 3.0 Optimal Resonance Stabilized (Deep Blue) pH 4.5 - 8.0 Max Absorbance Acid->Optimal Deprotonation (Increase pH) Optimal->Acid Protonation (Add Acid) Base Carbinol Base (Colorless/Faded) pH > 10.0 Optimal->Base OH- Attack (Hydrolysis) Base->Optimal Neutralization (Slow Reversal)

Diagram 2: Troubleshooting Logic Flow

Caption: Step-by-step diagnostic workflow for resolving Acid Blue 1 intensity issues.

Troubleshooting Start Issue: Low Color Intensity CheckPH Step 1: Check pH Start->CheckPH DecisionPH pH Value? CheckPH->DecisionPH LowPH pH < 3.0 DecisionPH->LowPH HighPH pH > 9.0 DecisionPH->HighPH GoodPH pH 4.0 - 8.0 DecisionPH->GoodPH FixAcid Action: Buffer to pH 7.0 (Citrate/Phosphate) LowPH->FixAcid FixBase Action: Acidify to pH 7.0 & Protect from Light HighPH->FixBase CheckConc Step 2: Check Concentration & Solubility GoodPH->CheckConc Precip Precipitate Visible? CheckConc->Precip YesPrecip Action: Filter (0.22µm) Reduce Ionic Strength Precip->YesPrecip Yes NoPrecip Action: Increase Dye Conc. or Check Degradation Precip->NoPrecip No

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 19700, Brilliant Blue FCF (Related Triphenylmethane Structure & Stability). Retrieved from [Link][1]

  • Murthy, S. N., & Zografi, G. (1970).[1] Physicochemical characteristics of patent blue violet dye. Journal of Pharmaceutical Sciences. (Demonstrates pH-dependent spectral shifts and stability). Retrieved from [Link]

  • Ataman Chemicals. (n.d.).[1] Patent Blue V Technical Data Sheet. (Details pH indicator range 0.8–3.0 and redox sensitivity).[1] Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Preventing Photobleaching of Patent Blue V

The following technical guide is designed for researchers and imaging specialists encountering stability issues with Patent Blue V (PBV) during microscopy. It addresses the photochemical degradation ("photobleaching" or...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and imaging specialists encountering stability issues with Patent Blue V (PBV) during microscopy. It addresses the photochemical degradation ("photobleaching" or "fading") of this triphenylmethane dye and provides actionable, mechanistic solutions.

Executive Summary: The Instability of Patent Blue V

Patent Blue V (PBV) is a triphenylmethane dye primarily used as a contrast agent (absorbance peak ~638 nm) and, in specific niche applications, as a weak fluorophore or quenching agent. Unlike robust fluorophores (e.g., Alexa Fluor), PBV is chemically labile.

The "photobleaching" users observe is often a combination of two distinct phenomena:

  • Photochemical Degradation: True photolysis driven by Reactive Oxygen Species (ROS) upon light exposure.

  • Physicochemical Fading: A reversible shift to the colorless "leuco" base form caused by pH changes or redox reactions in the mounting medium.

This guide provides a self-validating system to distinguish and prevent both failure modes.

Mechanism of Failure

To prevent signal loss, one must understand the degradation pathway. PBV exists in equilibrium between its colored (oxidized) and colorless (reduced/leuco) forms. High-intensity light (microscope illumination) accelerates the transition to non-absorbing or non-fluorescent states via the triplet state pathway.

Diagram: Photodegradation Pathway of Triphenylmethane Dyes

PBV_Degradation Ground PBV Ground State (Blue/Fluorescent) Excited Singlet Excited State Ground->Excited Light Absorption (hv) Excited->Ground Fluorescence/Heat Triplet Triplet State (Long-lived Reactive) Excited->Triplet Intersystem Crossing ROS Singlet Oxygen (¹O₂) & Free Radicals Triplet->ROS Energy Transfer to O₂ Leuco Leuco-PBV (Colorless/Bleached) Triplet->Leuco Direct Photolysis ROS->Leuco Oxidative Attack

Figure 1: The photochemical pathway leading to Patent Blue V signal loss. The critical intervention point is the Triplet State → ROS transition.

Optimization Protocol: The "Three-Pillar" Defense

Pillar 1: Chemical Environment (Mounting Media)

Standard mounting media may not be sufficient for triphenylmethanes. You must control both oxygen availability and pH.

ComponentRecommended ReagentMechanism of Action
Scavenger DABCO (1,4-diazabicyclo[2.2.2]octane)Quenches singlet oxygen without altering dye color.
Antifade N-propyl gallate (NPG) Prevents free-radical oxidation. Note: Can slightly shift spectra.
Matrix Polyvinyl alcohol (PVA) or GlycerolHigh viscosity reduces molecular diffusion of oxygen.
pH Buffer TRIS / PBS (pH 7.4) Maintains PBV in its colored ionic form. Avoid acidic media (< pH 3.0).

Critical Warning: Avoid p-Phenylenediamine (PPD) based antifades (e.g., some older "home-brew" recipes) as they can react with triphenylmethanes, causing immediate discoloration (browning).

Pillar 2: Acquisition Parameters (Light Hygiene)

PBV has a low quantum yield, tempting users to maximize light power. This is fatal to the signal.

  • Pulsed Illumination: If using LED sources, trigger the light only during camera exposure (strobe mode). This reduces total photon dose by >90% compared to continuous illumination.

  • Long-Pass Filtering: If imaging absorbance (brightfield), use a Red Filter (600-650 nm) for illumination. PBV absorbs red; illuminating with blue/green light (which it doesn't absorb as strongly) generates heat and ROS without contributing to contrast.

  • Gain vs. Power: Increase camera gain (analog gain) rather than excitation power. Modern sCMOS cameras have low noise floors; high gain is preferable to high photon flux.

Pillar 3: Sample Preparation[1]
  • Fixation: Aldehyde fixation (Formalin/PFA) stabilizes the protein matrix but can lower local pH. Ensure thorough washing with PBS (pH 7.4) before staining.

  • Dehydration: PBV is water-soluble. If using organic mounting media (e.g., DPX, Permount), ensure the dye is not leached out during alcohol dehydration. Recommendation: Use water-soluble mounting media (e.g., Glycerol-Gelatin) to prevent leaching.

Step-by-Step Stabilization Workflow

This protocol creates a self-validating mounting system.

Materials:

  • Patent Blue V stained slide.[1]

  • Mounting Medium: 90% Glycerol / 10% PBS (pH 7.4) + 2.5% DABCO.

  • Sealant: Nail polish or VALAP (Vaseline:Lanolin:Paraffin 1:1:1).

Procedure:

  • Equilibration: After staining, wash the sample in PBS (pH 7.4) for 5 minutes.

    • Check Point: If the sample turns yellow/green, the pH is too low. Re-wash in pH 8.0 buffer.

  • Wicking: Remove excess buffer by touching the slide edge to a Kimwipe. Do not let the sample dry out (drying concentrates salts and alters dye aggregation).

  • Mounting: Apply 20 µL of the DABCO-Glycerol mix.

    • Why DABCO? It is the most compatible scavenger for blue dyes.

  • Sealing: Apply the coverslip and immediately seal the edges.

    • Mechanism: Sealing prevents oxygen replenishment from the atmosphere.

  • Dark Adaptation: Store the slide in the dark at 4°C for 30 minutes before imaging.

    • Reason: Allows the mounting medium to penetrate and oxygen to be scavenged by the DABCO before the first photon hits.

Troubleshooting & FAQ

Q1: My Patent Blue V stain fades immediately upon adding the mounting medium, before I even turn on the light.

  • Diagnosis: This is Chemical Fading , not photobleaching.

  • Cause: The mounting medium is likely acidic or contains a reducing agent incompatible with triphenylmethanes.

  • Solution: Check the pH of your mounting medium. PBV transitions to a leuco form at low pH. Use a pH 7.4 buffered medium. Avoid commercial antifades containing PPD (often brown/dark in color).

Q2: The dye bleaches within seconds of turning on the fluorescence lamp.

  • Diagnosis: Rapid Photochemical Destruction .

  • Cause: Excitation intensity is too high, driving the dye into the triplet state.

  • Solution:

    • Insert a Neutral Density (ND) filter (ND 1.0 or 2.0) into the light path.

    • Use "Time-Gated" imaging: Open the shutter only when the camera is acquiring.

    • Switch to a red-shifted excitation if possible (though PBV excitation is fixed, using the longest viable wavelength reduces energy deposition).

Q3: Can I use Patent Blue V with other fluorophores like GFP?

  • Analysis: Yes, but PBV is a broad absorber. It acts as a Quencher (acceptor) for GFP/FITC.

  • Impact: It will likely dim your GFP signal via Resonance Energy Transfer (FRET) or simple re-absorption.

  • Advice: If you need dual labeling, image GFP first, then stain with PBV, or use PBV specifically to quench background autofluorescence.

References

  • Sabnis, R. W. (2010). Handbook of Biological Dyes and Stains: Synthesis and Industrial Applications. John Wiley & Sons. (Detailed chemistry of Triphenylmethane dyes and stability).
  • Thermo Fisher Scientific. Antifade Mounting Media and Reagents. Retrieved from (General principles of antifade chemistry).

  • Vectashield. VECTASHIELD Antifade Mounting Medium Technical Data. Retrieved from (DABCO-based antifade mechanisms).

  • Resch-Genger, U., et al. (2008). "Quantum yields and stability of fluorophores." Nature Methods, 5, 763–775. (Mechanisms of photobleaching and quantum yield standards).
  • European Food Safety Authority (EFSA). (2013). Scientific Opinion on the re-evaluation of Patent Blue V (E 131) as a food additive. EFSA Journal. (Provides data on pH stability and redox properties).

Sources

Optimization

Enhancing adsorption efficiency of Acid Blue 1 using nanocomposites

Ticket ID: AB1-NANO-OPT-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AB1-NANO-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization and Troubleshooting for Acid Blue 1 (Sulfan Blue) Removal[1][2]

Introduction

Welcome to the Advanced Materials Technical Support Hub. You are likely working with Acid Blue 1 (AB1) , a triphenylmethane dye characterized by two sulfonate groups (


) that render it anionic in aqueous solution.[1][2]

Unlike cationic dyes (e.g., Methylene Blue) which adsorb readily onto negatively charged surfaces, AB1 requires a positively charged interface for efficient removal.[1][2] If you are using nanocomposites—such as Graphene Oxide (GO), Magnetic Ferrites (


), or Chitosan-based hybrids—your primary challenge is managing the Electrostatic Interface .[1]

This guide bypasses generic advice to focus on the specific physicochemical interactions of AB1.

Module 1: The Adsorbent Interface & Surface Chemistry

The Core Problem: Users often report low adsorption capacity (


) despite high surface area. This is rarely a surface area issue; it is a surface charge issue.[1][2]
Critical Concept: Point of Zero Charge ( )

You must determine the


 of your nanocomposite.[1]
  • If pH <

    
    :  Surface is Protonated (
    
    
    
    ).[1][2] Favorable for AB1.
  • If pH >

    
    :  Surface is Deprotonated (
    
    
    
    ).[1][2] Repels AB1.
Troubleshooting Guide: Surface Activation
SymptomProbable CauseCorrective Action
Rapid Precipitation Nanocomposite aggregation reduces active sites.[1][2]Sonication Protocol: Disperse nanocomposite in solvent for 15-30 mins before adding dye.[1][2] Use a frequency of 37-40 kHz.
Low

Surface charge repulsion (pH is too high).[1][2]Acid Wash: Pre-treat the nanocomposite with 0.1 M HCl to protonate surface hydroxyl/amine groups.[2]
Dye Leaching Weak physical adsorption (Van der Waals only).[1][2]Functionalization: Ensure your nanocomposite includes amine (

) or metal oxide groups to facilitate strong electrostatic bonding.[1][2]

Module 2: Experimental Workflow & Mechanism

Mechanism Visualization (Graphviz)

The following diagram illustrates the pH-dependent adsorption mechanism specific to Anionic Acid Blue 1.

AB1_Mechanism cluster_0 Acidic Conditions (pH < pHzpc) cluster_1 Alkaline Conditions (pH > pHzpc) Surface_Acid Adsorbent Surface (Protonated: -OH2+, -NH3+) Interaction_Acid Strong Electrostatic Attraction Surface_Acid->Interaction_Acid Positive Charge AB1_Acid Acid Blue 1 (Anionic: -SO3-) AB1_Acid->Interaction_Acid Negative Charge Surface_Alk Adsorbent Surface (Deprotonated: -O-, -NH2) Interaction_Alk Electrostatic Repulsion Surface_Alk->Interaction_Alk Negative Charge AB1_Alk Acid Blue 1 (Anionic: -SO3-) AB1_Alk->Interaction_Alk Negative Charge

Figure 1: Mechanism of Acid Blue 1 adsorption.[1][2][3] Low pH facilitates electrostatic attraction, while high pH causes repulsion.[4]

Module 3: Optimization Protocol (Batch Adsorption)

Objective: Maximize removal efficiency (


) and capacity (

).
Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Dissolve Acid Blue 1 in deionized water.[1][2]

    • Note: AB1 has a high molecular weight (~566 g/mol ).[1][2] Ensure complete dissolution; it may require mild heating (40°C).[1][2]

  • pH Adjustment (The Critical Step):

    • Adjust the dye solution pH before adding the adsorbent.

    • Target pH: 2.0 – 4.0.

    • Why? This range ensures the sulfonate groups remain ionized (

      
      ) while the adsorbent surface becomes highly positive [1].[1]
      
  • Dosage Optimization:

    • Start with 0.5 g/L to 2.0 g/L of nanocomposite.[1][2]

    • Warning: Over-dosage causes particle aggregation, effectively reducing the surface area per unit mass.

  • Equilibrium Time:

    • Agitate at 150-200 rpm.

    • Sample at intervals: 5, 10, 20, 40, 60, 120, 180 mins.

    • Insight: Nanocomposites usually reach equilibrium faster (30-60 mins) than bulk materials due to accessible surface sites [2].[1][2]

Module 4: Data Analysis & Modeling

User Question: "My data doesn't fit the Linear Langmuir plot. What is wrong?"

Scientist's Answer: Linearization distorts error distribution.[1][2] We recommend Non-Linear Regression (e.g., using Origin or Python/SciPy).[1][2] However, if you must use linear forms, check the validity of your concentration range.

Kinetic Models

For AB1 on nanocomposites, the process is typically Chemisorption-controlled .[2]

  • Pseudo-Second Order (PSO): The most likely fit.[1][5]

    
    [1]
    
    • If experimental

      
       matches calculated 
      
      
      
      , chemisorption (electron sharing/electrostatic bonding) is the mechanism [3].
Isotherm Models
  • Langmuir: Assumes monolayer adsorption on homogeneous sites.[1][2]

    • Relevance: Common for functionalized nanocomposites (e.g., amine-grafted GO).[1][2]

  • Freundlich: Assumes heterogeneous surface energy.[1][2]

    • Relevance: Common for rough, porous composites like Zeolite-GO hybrids.[1][2]

Analysis Workflow Diagram

Analysis_Workflow cluster_kinetics Kinetic Modeling cluster_iso Isotherm Modeling Start Raw Data Collection (Absorbance @ 635 nm) Calc Calculate qt and qe Start->Calc PFO Pseudo-1st Order (Physisorption) Calc->PFO PSO Pseudo-2nd Order (Chemisorption) Calc->PSO ID Intraparticle Diffusion (Mass Transfer) Calc->ID Lang Langmuir (Monolayer) Calc->Lang Freund Freundlich (Heterogeneous) Calc->Freund Decision Compare R² & Error (SSE) PFO->Decision PSO->Decision ID->Decision Lang->Decision Freund->Decision Result Determine Mechanism Decision->Result

Figure 2: Data analysis workflow for determining adsorption kinetics and isotherms.

Module 5: Regeneration & Reusability

Issue: "I cannot desorb the dye from the nanocomposite."

Solution: The pH Swing Method.[2] Since AB1 adsorption is driven by electrostatic attraction at low pH, you must reverse the charge to desorb it.

  • Desorbing Agent: 0.1 M NaOH (pH > 10) or Ethanol/NaOH mixture.[1][2]

  • Mechanism: At pH 10, the nanocomposite surface becomes negative (deprotonated).[2] The negatively charged surface repels the anionic AB1 molecules (

    
    ), forcing desorption.
    
  • Protocol:

    • Collect spent adsorbent.[1][2][6]

    • Agitate in 20 mL of 0.1 M NaOH for 60 mins.

    • Wash with distilled water until neutral pH.[1][2]

    • Note: Efficiency typically drops by 5-10% per cycle due to pore blockage or loss of active sites [4].[1][2]

References

  • BioOne. Adsorption of Acid Blue 25 on Agricultural Wastes: Efficiency, Kinetics, Mechanism, and Regeneration. (Demonstrates the critical role of acidic pH for anionic dye removal).

  • MDPI. Adsorption Behavior of Acid-Treated Brazilian Palygorskite for Cationic and Anionic Dyes Removal. (Validation of acid treatment for surface activation). [1]

  • ResearchGate. Adsorption isotherm, kinetics and thermodynamic of acid blue and basic blue dyes onto activated charcoal. (Confirms Pseudo-Second Order kinetics for Acid Blue series).

  • ResearchGate. Batch experimental studies on Acid Blue 25 dye removal by synthesized chitosan containing sodium alginate and halloysite nanotubes. (Provides regeneration protocols using pH swing).

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of Acid Blue 1 (Patent Blue V)

Ticket ID: AB1-HPLC-RES-004 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AB1-HPLC-RES-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Resolution of Peak Overlapping and Tailing Issues in Acid Blue 1 Analysis[1]

Executive Summary: The Chemistry of Separation

To resolve peak overlapping in Acid Blue 1 (Patent Blue V, C.I. 42045), we must first understand the molecule's behavior in solution. Acid Blue 1 is a triphenylmethane dye containing sulfonate groups (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).[1]

Why Separation Fails:

  • Silanol Interaction (Tailing): The sulfonate groups and the nitrogen centers can interact with residual silanols on the silica backbone of C18 columns. This causes "tailing," where the peak stretches out, often masking adjacent impurity peaks.[2]

  • pH Sensitivity: The ionization state of Acid Blue 1 is pH-dependent.[1][2] If your mobile phase pH is near the molecule's pKa, you will observe split peaks or broad humps due to the equilibrium between ionized and non-ionized forms.

  • Structural Isomers: Commercial dyes often contain synthesis byproducts (subsidiary colors) or leuco-bases (reduced forms) that elute very close to the main peak.[1][2]

The protocol below shifts from a generic "screening" method to a high-resolution "targeting" method using pH control and Gradient Engineering .

The "Gold Standard" Protocol

This method is optimized for resolving Acid Blue 1 from its leuco-base and common organic impurities.[1] It relies on a buffered Acetate system to lock the ionization state.[1]

Instrument Configuration
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1][2]

  • Detection: 635 nm (Quantification), 254 nm (Impurity monitoring).[1]

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or LiChrosorb RP18),

    
    , 
    
    
    
    .[1]
  • Temperature:

    
     (Constant temperature is critical to prevent retention drift).
    
Mobile Phase Composition
  • Solvent A (Buffer): 10 mM Ammonium Acetate adjusted to pH 4.6 with Acetic Acid.[2]

    • Why: pH 4.6 is acidic enough to suppress silanol activity (reducing tailing) but stable enough for reproducible retention.[1][2]

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1][2]

    • Why: Acetonitrile provides sharper peaks than Methanol for triphenylmethane dyes due to lower viscosity and better dipole selectivity.[1][2]

Gradient Program (Linear)
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Flow Rate (mL/min)Phase Description
0.0 85151.0Equilibration
12.0 85151.0Isocratic Hold (Elute polar matrix)
25.0 20801.0Gradient Ramp (Elute Acid Blue 1)
28.0 20801.0Wash
30.0 85151.0Re-equilibration

Troubleshooting Guide (Q&A)

Q1: My Acid Blue 1 peak is tailing badly ( ), causing it to overlap with a later-eluting impurity. How do I fix this?

Diagnosis: Peak tailing in sulfonated dyes is almost always caused by "secondary interactions" where the dye sticks to the silica support rather than the C18 coating.[2]

Solution:

  • Increase Buffer Strength: Increase Ammonium Acetate from 10 mM to 25 mM. The extra salt ions compete with the dye for the active silanol sites on the column, effectively "blocking" the sites that cause tailing.

  • Switch to "End-Capped" Columns: Ensure you are using a high-purity silica column classified as "double end-capped" (e.g., Agilent Eclipse Plus or Waters SunFire).[1] Older generation columns (like standard ODS) have too many exposed silanols.[1][2]

Q2: I see a "shoulder" or a split peak at the top of the main Acid Blue 1 peak. Is my column broken?

Diagnosis: This is likely not a column failure.[1][2] It is usually caused by:

  • Isomer Separation: You are partially resolving the leuco form or a structural isomer.[1][2]

  • Sample Solvent Mismatch: Injecting the sample dissolved in 100% water into a high-organic mobile phase (or vice versa) can cause "viscous fingering," splitting the peak.[2]

Solution:

  • Dissolve sample in Mobile Phase: Dissolve your standard/sample in a 85:15 mixture of Buffer:ACN (the starting condition).[2]

  • Check Wavelength: Compare the spectra of the shoulder vs. the main peak. If they are identical, it is a physical injection issue. If they differ slightly, it is a chemical impurity (isoleuco acid).[1]

Q3: The retention time shifts from run to run, making automated integration difficult.

Diagnosis: Triphenylmethane dyes are sensitive to small pH changes.[1] If your buffer is not prepared precisely, or if the organic modifier evaporates, retention shifts.

Solution:

  • Buffer Lock: Use the automated preparation method if possible, or verify pH after adding organic solvent (if premixing).

  • Temperature Control: Ensure the column oven is active. A ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     fluctuation can shift Acid Blue 1 by 0.5 minutes.
    

Visualizing the Solution

Workflow: Optimizing Resolution ( )

The following diagram outlines the logical decision path for resolving overlapping peaks based on the calculated Resolution (


) value.

ResolutionLogic Start Start: Calculate Resolution (Rs) CheckRs Is Rs > 1.5? Start->CheckRs Success Method Validated Proceed to Analysis CheckRs->Success Yes AnalyzeFail Analyze Failure Mode CheckRs->AnalyzeFail No CheckTailing Is Peak Tailing? (As > 1.2) AnalyzeFail->CheckTailing ActionBuffer Action: Increase Buffer Conc. (10mM -> 25mM) Check pH (4.6) CheckTailing->ActionBuffer Yes (Tailing) CheckSelectivity Are peaks symmetric but overlapping? CheckTailing->CheckSelectivity No (Symmetric) ActionBuffer->Start Retest ActionGradient Action: Flatten Gradient (Decrease %B/min slope) CheckSelectivity->ActionGradient Early Elution Overlap ActionColumn Action: Change Column Selectivity (C18 -> Phenyl-Hexyl) CheckSelectivity->ActionColumn Isomer/Similar Structure ActionGradient->Start Retest ActionColumn->Start Retest

Figure 1: Decision Matrix for optimizing HPLC resolution of Acid Blue 1. Follow the path based on your peak symmetry and separation issues.

Mechanism: Why pH 4.6 and End-Capping Matter

This diagram illustrates the molecular interactions inside the column that cause tailing and how the recommended protocol prevents them.

InteractionMechanism Dye Acid Blue 1 (Sulfonated Anion) Interaction Secondary Interaction (Hydrogen Bonding/Ion Exchange) Dye->Interaction Attracted to ResultGood Sharp Gaussian Peak (High Resolution) Dye->ResultGood No Interaction Silanol Free Silanol (Si-OH) on Column Surface Silanol->Interaction ResultBad Peak Tailing (Overlap) Interaction->ResultBad Buffer Ammonium Acetate (Competes for Sites) Buffer->Silanol Blocks EndCap End-Capping (Blocks Silanols) EndCap->Silanol Eliminates

Figure 2: Mechanistic view of peak tailing suppression.[1] Using Ammonium Acetate and End-Capped columns prevents the dye from sticking to the silica surface.

References

  • Food and Agriculture Organization (FAO). Combined Compendium of Food Additive Specifications: Patent Blue V.[1] Monograph 1 (2006).[1] (Establishes the standard Acetate/ACN method).

  • Occupational Safety and Health Administration (OSHA). Method for Analyzing Acid Blue 9 (Applicable to Triphenylmethane Dyes). (Provides basis for Ion-Pairing techniques if standard RP fails).

  • Journal of Chromatography A. Separation of food colorants by high-performance liquid chromatography. (Discusses gradient optimization for sulfonated dyes).

  • PubChem. Acid Blue 1 - Compound Summary. (Chemical structure and pKa data for method development).

Sources

Optimization

Technical Guide: Mitigating Hypersensitivity Risks in Patent Blue V Administration

Executive Summary & Mechanism of Action Patent Blue V (PBV), chemically known as Acid Blue 3 or E131, is a triphenylmethane dye widely used for lymphatic mapping in sentinel lymph node biopsy (SLNB).[1] While its efficac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Patent Blue V (PBV), chemically known as Acid Blue 3 or E131, is a triphenylmethane dye widely used for lymphatic mapping in sentinel lymph node biopsy (SLNB).[1] While its efficacy in delineating lymphatic channels is well-documented, it poses a unique challenge: a higher incidence of IgE-mediated anaphylaxis compared to other perioperative agents.

The Hapten Hypothesis: Unlike protein allergens, PBV is a small molecule. The prevailing immunologic model suggests it acts as a hapten , binding to endogenous proteins (likely albumin) to form a complete antigen. This complex cross-links IgE on the surface of mast cells and basophils, triggering degranulation.

Visualization: IgE-Mediated Hypersensitivity Pathway

The following diagram illustrates the mechanistic pathway from exposure to systemic reaction.

PBV_Hypersensitivity PBV Patent Blue V (Hapten) Complex Hapten-Carrier Complex PBV->Complex Covalent Binding Carrier Endogenous Carrier (e.g., Albumin) Carrier->Complex MastCell Sensitized Mast Cell (IgE Cross-linking) Complex->MastCell Binds Surface IgE Mediators Release of Mediators (Histamine, Tryptase) MastCell->Mediators Degranulation Reaction Systemic Anaphylaxis (Vasodilation, Bronchospasm) Mediators->Reaction Physiological Effect

Figure 1: Mechanistic pathway of Patent Blue V hypersensitivity, illustrating the hapten-carrier complex formation required for IgE cross-linking.

Pre-Procedural Risk Assessment

Q: Is it possible to screen patients for Patent Blue V allergy based on history alone?

A: History is useful but often insufficient. PBV is structurally identical to the food dye E131 . Patients may have been sensitized through non-medical exposure (cosmetics, textiles, or food products).[2][3][4]

  • Actionable Insight: Ask patients specifically about reactions to blue-colored foods, candies, or previous surgeries involving "blue dye." However, due to the ubiquity of E131, lack of history does not guarantee safety.

  • Contraindication: A known allergy to triphenylmethane dyes (e.g., Isosulfan Blue) is an absolute contraindication due to high cross-reactivity. Methylene Blue is structurally distinct (thiazine dye), but caution is advised.

Q: Does pre-medication with antihistamines or corticosteroids prevent anaphylaxis?

A: No. Current data indicates that while prophylaxis (e.g., H1/H2 blockers, glucocorticoids) may attenuate cutaneous symptoms (urticaria, erythema), it does not prevent the hemodynamic collapse associated with Grade III/IV anaphylaxis.

  • Recommendation: Do not rely on prophylaxis as a "safety net." Be prepared for immediate resuscitation.

Intra-Procedural Troubleshooting & Interference

Q: The patient’s SpO2 dropped to 85% immediately after injection. Is this anaphylaxis?

A: Not necessarily. This is likely Pseudo-Desaturation . PBV absorbs light maximally at 638–640 nm . Pulse oximeters calculate saturation based on the ratio of light absorption at 660 nm (red) and 940 nm (infrared).

  • Mechanism: The presence of PBV in the blood increases light absorption at 660 nm, mimicking deoxyhemoglobin. This results in a falsely low SpO2 reading.[5]

  • Differentiation Protocol:

    • Check Hemodynamics: If blood pressure and heart rate are stable, it is likely an artifact.

    • Arterial Blood Gas (ABG): Verify PaO2 via ABG. If PaO2 is normal despite low SpO2, it is dye interference.

    • Latency: Dye interference occurs within 30–60 seconds. Anaphylaxis typically presents with hypotension first or simultaneously.[4]

Q: What is the "Blue Urticaria" phenomenon?

A: This is a specific cutaneous manifestation where wheals appear blue due to the dye. It is a pathognomonic sign of a hypersensitivity reaction to the dye itself, rather than other anesthetic agents.

  • Clinical Pearl: If you observe blue hives, the reaction is almost certainly due to PBV.

Data Summary: Comparative Risks

The following table summarizes the incidence of severe reactions compared to alternative dyes.

Dye AgentDye ClassAnaphylaxis Rate (Grade III/IV)Cross-Reactivity Risk
Patent Blue V Triphenylmethane0.06% – 0.9% High (Isosulfan Blue)
Isosulfan Blue Triphenylmethane1.1% – 2.0% High (Patent Blue V)
Methylene Blue Thiazine< 0.1%Low

Diagnostic Protocols (Post-Reaction)

If a reaction occurs, confirming the culprit is essential for the patient's future safety. The following protocols are the gold standard for investigating PBV hypersensitivity.

Protocol A: Skin Prick Testing (SPT)

Perform at least 4-6 weeks after the anaphylactic event to avoid false negatives due to mast cell depletion.

Materials:

  • Patent Blue V solution (2.5% or 25 mg/mL - standard clinical vial)

  • Positive Control: Histamine (10 mg/mL)[3]

  • Negative Control: Saline[3]

Workflow:

  • Preparation: Apply a drop of undiluted PBV (25 mg/mL) and a 1:10 dilution (2.5 mg/mL) to the volar forearm.

  • Lancet: Prick through the drop into the epidermis (do not draw blood).

  • Read: Evaluate at 15–20 minutes.

  • Interpretation: A wheal ≥ 3mm larger than the negative control is considered Positive .

Protocol B: Intradermal Testing (IDT)

Only proceed if SPT is negative and clinical suspicion remains high.

Dilutions:

  • 1:1000 (0.025 mg/mL)

  • 1:100 (0.25 mg/mL)[6]

Workflow:

  • Inject 0.02–0.05 mL intradermally to create a small bleb.

  • Read: Evaluate at 20 minutes.

  • Interpretation: A wheal increase of ≥ 3mm from the initial bleb size with surrounding flare is Positive .

    • Note: Do not test at concentrations higher than 1:100 for IDT, as the dye can be irritating and cause false positives (irritant reaction).

Visualization: Diagnostic Decision Tree

Use this workflow to guide post-reaction analysis.

PBV_Diagnosis Start Suspected Perioperative Anaphylaxis Tryptase Measure Serum Tryptase (1-2h post-event) Start->Tryptase Wait Wait 4-6 Weeks (Mast Cell Repletion) Tryptase->Wait SPT Skin Prick Test (Undiluted & 1:10) Wait->SPT SPT_Pos SPT Positive SPT->SPT_Pos Wheal >= 3mm SPT_Neg SPT Negative SPT->SPT_Neg No Wheal Diagnosis_Conf Confirm PBV Allergy Update Patient Record SPT_Pos->Diagnosis_Conf IDT Intradermal Test (1:1000 -> 1:100) SPT_Neg->IDT IDT_Pos IDT Positive IDT->IDT_Pos IDT_Neg IDT Negative IDT->IDT_Neg IDT_Pos->Diagnosis_Conf Diagnosis_Exc Exclude PBV Investigate Other Agents IDT_Neg->Diagnosis_Exc

Figure 2: Step-wise diagnostic algorithm for confirming Patent Blue V hypersensitivity following a perioperative event.

References

  • Mertes, P. M., et al. (2008).[4][5] Anaphylaxis to Patent Blue V: a unique IgE-mediated reaction.[1][7] ResearchGate.[7] Link

  • Haque, R. A., et al. (2010).[4] Anaphylaxis to Patent Blue V: a case series and proposed diagnostic protocol.[4][6] Allergy.[1][4][6][7][8][9][10][11] Link

  • Barthelmes, L., et al. (2021). Anaphylactic Reaction Rates to Blue Dyes Used for Sentinel Lymph Node Mapping: Systematic Review and Meta-analysis. Annals of Surgery. Link

  • Ishiyama, T., et al. (2005). Prolonged interference of blue dye "patent blue" with pulse oximetry readings.[12][13] PubMed. Link

  • Hunting, A. S., et al. (2010).[4][5] Anaphylaxis to Patent Blue V.[1][4][6][7][11] Allergy.[1][4][6][7][8][9][10][11] Link

  • NAP6 Report. (2018). Chapter 18: Patent Blue Dye.[9] National Audit Projects. Link

Sources

Troubleshooting

Technical Support Center: The Effect of Temperature on the Degradation Rate of C.I. Acid Blue 1

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of C.I. Acid Blue 1.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of C.I. Acid Blue 1. This guide provides in-depth technical assistance, troubleshooting advice, and detailed protocols to navigate the complexities of studying the effect of temperature on the degradation rate of this dye. Our goal is to empower you with the knowledge to conduct robust and reproducible experiments.

Introduction to C.I. Acid Blue 1 and Thermal Degradation

C.I. Acid Blue 1, also known as Patent Blue VF, is a synthetic triarylmethane dye with the chemical formula C₂₇H₃₁N₂NaO₆S₂.[1][2][3] It is characterized by its high solubility in water and its deep blue color.[2] Understanding its degradation behavior, particularly in response to temperature, is crucial for various applications, including wastewater treatment and the stability of colored products.

The degradation of dyes like C.I. Acid Blue 1 is significantly influenced by temperature.[4][5] Generally, an increase in temperature accelerates the degradation rate.[6][7] This relationship is fundamental to reaction kinetics and can be described by the Arrhenius equation, which relates the rate constant of a chemical reaction to the absolute temperature and the activation energy of the reaction.[8][9]

This guide will walk you through the essential aspects of designing, executing, and troubleshooting experiments to quantify the effect of temperature on the degradation of C.I. Acid Blue 1.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when studying the thermal degradation of C.I. Acid Blue 1.

Q1: What is the expected effect of increasing temperature on the degradation rate of C.I. Acid Blue 1?

A1: Increasing the temperature is expected to increase the degradation rate of C.I. Acid Blue 1.[4][6] This is because higher temperatures provide the necessary activation energy for the degradation reactions to occur more rapidly.[8] The relationship between temperature and the reaction rate constant can be modeled using the Arrhenius equation.[9]

Q2: How can I monitor the degradation of C.I. Acid Blue 1 during my experiment?

A2: The most common and straightforward method is UV-Vis spectrophotometry.[4] C.I. Acid Blue 1 has a characteristic maximum absorbance (λmax) in the visible region (around 635-640 nm) that is responsible for its blue color.[3] By measuring the decrease in absorbance at this wavelength over time, you can quantify the rate of degradation. It is also advisable to scan a wider spectrum to check for the formation of intermediates, which may have their own absorbance peaks.

Q3: What kinetic model is typically used to describe the degradation of C.I. Acid Blue 1?

A3: The degradation of many dyes, including those similar to C.I. Acid Blue 1, often follows pseudo-first-order kinetics.[4][10] This means that the rate of degradation is directly proportional to the concentration of the dye. To confirm the kinetic model, you should plot your experimental data (e.g., ln(C₀/Cₜ) versus time for first-order) and check for linearity.[11]

Q4: What are the key parameters to control in my experiment besides temperature?

A4: Besides temperature, you should carefully control the initial dye concentration, the pH of the solution, and the presence of any catalysts or other reactive species (like persulfate or H₂O₂).[8] The degradation rate can be highly dependent on these factors. For instance, the degradation of some acid dyes is more efficient at a lower pH.[12]

Q5: How do I calculate the activation energy for the degradation of C.I. Acid Blue 1?

A5: To calculate the activation energy (Ea), you need to determine the rate constants (k) for the degradation reaction at several different temperatures.[9] Then, you can use the Arrhenius equation in its logarithmic form: ln(k) = ln(A) - (Ea/R)(1/T), where A is the pre-exponential factor, R is the ideal gas constant (8.314 J/mol·K), and T is the absolute temperature in Kelvin. By plotting ln(k) versus 1/T, you will obtain a straight line with a slope of -Ea/R, from which you can calculate the activation energy.[9]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible degradation rates at the same temperature. 1. Fluctuation in the temperature of the reaction vessel. 2. Inaccurate initial dye concentration. 3. Inconsistent mixing of the reaction solution. 4. Contamination of glassware or reagents.1. Use a calibrated water bath or thermostat-controlled reaction setup to maintain a stable temperature. 2. Prepare a fresh stock solution of the dye and verify its concentration using a calibration curve. 3. Use a magnetic stirrer at a constant speed to ensure homogeneity.[13] 4. Thoroughly clean all glassware with appropriate cleaning agents and rinse with deionized water. Use high-purity reagents.
The color of the dye solution changes, but the absorbance at λmax does not decrease as expected. 1. Formation of colored intermediates that absorb at or near the λmax of the parent dye. 2. A shift in the λmax of the dye due to a change in pH during the reaction.1. Perform a full UV-Vis spectral scan at different time points to identify the formation of new peaks. Consider using HPLC to separate and identify the parent dye and its degradation products.[14] 2. Monitor and control the pH of the reaction mixture throughout the experiment.
Precipitation is observed in the reaction vessel. 1. Low solubility of the dye or its degradation products at the experimental temperature or pH. 2. Interaction of the dye with other components in the solution.1. Check the solubility of C.I. Acid Blue 1 under your experimental conditions. You may need to adjust the initial concentration. 2. Analyze the precipitate to identify its composition. Simplify the reaction matrix if possible.
High background absorbance in UV-Vis measurements. 1. Presence of suspended particles in the sample. 2. Use of a dirty or scratched cuvette. 3. Interference from the reaction matrix.1. If using a catalyst or if precipitation occurs, centrifuge or filter the samples before measurement to remove any suspended solids.[15] 2. Clean the cuvette thoroughly and ensure it is free from scratches. 3. Run a blank measurement with the reaction matrix (without the dye) to subtract the background absorbance.

Experimental Protocols

This section provides a detailed step-by-step methodology for studying the effect of temperature on the degradation rate of C.I. Acid Blue 1.

Protocol 1: Determining the Pseudo-First-Order Rate Constant at a Specific Temperature

Objective: To determine the rate constant for the degradation of C.I. Acid Blue 1 at a constant temperature.

Materials:

  • C.I. Acid Blue 1 (CAS 129-17-9)[2]

  • Deionized water

  • Buffer solutions (for pH control)

  • Reaction vessel (e.g., a jacketed beaker connected to a water bath)

  • Calibrated water bath with temperature control

  • Magnetic stirrer and stir bar

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

  • Timer

Procedure:

  • Prepare a stock solution of C.I. Acid Blue 1: Accurately weigh a known amount of C.I. Acid Blue 1 powder and dissolve it in a volumetric flask with deionized water to prepare a concentrated stock solution.

  • Prepare the reaction solution: In the reaction vessel, add a specific volume of the stock solution and dilute it with deionized water and buffer to achieve the desired initial dye concentration and pH.

  • Set the temperature: Connect the reaction vessel to the water bath and set the desired temperature. Allow the solution to equilibrate to the set temperature.

  • Start the reaction: Once the temperature is stable, start the timer. If a catalyst or other reagent is being used to induce degradation, add it at this point.

  • Sample collection: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Sample analysis: Immediately measure the absorbance of the aliquot at the λmax of C.I. Acid Blue 1 (around 635-640 nm) using the UV-Vis spectrophotometer. Use the same buffer solution as a blank.

  • Data analysis: Record the absorbance values at each time point. The concentration of the dye at each time point (Cₜ) can be calculated using a pre-established calibration curve (Absorbance vs. Concentration).

  • Determine the rate constant: Plot ln(C₀/Cₜ) versus time, where C₀ is the initial concentration and Cₜ is the concentration at time t. If the plot is a straight line, the reaction follows pseudo-first-order kinetics, and the slope of the line is the rate constant (k).

Protocol 2: Determining the Activation Energy

Objective: To calculate the activation energy for the degradation of C.I. Acid Blue 1.

Procedure:

  • Repeat Protocol 1 at different temperatures: Follow the steps in Protocol 1 to determine the pseudo-first-order rate constant (k) at a minimum of three to four different temperatures (e.g., 30°C, 40°C, 50°C, 60°C). Ensure all other experimental conditions (initial dye concentration, pH, etc.) remain constant.

  • Convert temperatures to Kelvin: Convert the temperatures from Celsius to Kelvin (K = °C + 273.15).

  • Create an Arrhenius plot: Plot the natural logarithm of the rate constants (ln(k)) on the y-axis against the reciprocal of the absolute temperatures (1/T) on the x-axis.

  • Calculate the activation energy: Perform a linear regression on the Arrhenius plot. The slope of the line will be equal to -Ea/R. The activation energy (Ea) can then be calculated using the equation: Ea = -slope × R, where R is the ideal gas constant (8.314 J/mol·K).

Data Presentation

Effective data presentation is key to interpreting your results. Below is an example of how to tabulate your data for determining the activation energy.

Table 1: Effect of Temperature on the Degradation Rate Constant of C.I. Acid Blue 1

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant (k) (min⁻¹)ln(k)
30303.150.003299e.g., 0.015e.g., -4.20
40313.150.003193e.g., 0.032e.g., -3.44
50323.150.003095e.g., 0.065e.g., -2.73
60333.150.003002e.g., 0.128e.g., -2.06

Visualizations

Diagrams can help visualize experimental workflows and logical relationships.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Prepare Reaction Solution A->B C Set Temperature B->C D Start Reaction & Timer C->D E Collect Samples at Intervals D->E t = 0, t₁, t₂, ... F Measure Absorbance (UV-Vis) E->F G Calculate Concentration F->G H Plot ln(C₀/Cₜ) vs. Time G->H I Determine Rate Constant (k) H->I

Caption: Workflow for determining the degradation rate constant.

Troubleshooting_Logic Start Inconsistent Results? Temp Check Temperature Control Start->Temp Yes Conc Verify Initial Concentration Start->Conc Yes Mix Ensure Consistent Mixing Start->Mix Yes Contam Check for Contamination Start->Contam Yes Resolved Problem Resolved Temp->Resolved Conc->Resolved Mix->Resolved Contam->Resolved

Caption: Troubleshooting logic for inconsistent results.

References

  • Ayoub, Z. A., Yazbeck, O. A., & El Jamal, M. M. (2017). Kinetic study of Acid Blue 1 discoloration with persulfate. Journal of Chemical Technology and Metallurgy, 52(5), 812-824.
  • Celebi, M., & Yildiz, E. (2024). Comparative Study on the Microwave-Assisted and Conventional Dyeing of Polyamide Fabric with Acid Dyes. Molecules, 29(1), 123. [Link]

  • Gholami, P., Khosravi, M., & Farzadkia, M. (2019). The application of thermally-activated persulfate for degradation of Acid Blue 92 in aqueous solution. Water Science and Technology, 79(11), 2115-2124.
  • Jantrawut, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS omega, 7(26), 22687-22695. [Link]

  • Kolekar, Y. M., et al. (2012). Effect of temperature on dye degradation. ResearchGate. [Link]

  • Ghaedi, M., et al. (2025). Optimization of photodegradation of acid blue 1 dye on aluminosilicate supported Cu doped TiO2 magnetic nanocatalyst using response surface methodology. Scientific Reports, 15(1), 5550.
  • Ayoub, Z. A., Yazbeck, O. A., & El Jamal, M. M. (2017). KINETIC STUDY OF ACID BLUE 1 DISCOLORATION WITH PERSULFATE. Journal of Chemical Technology and Metallurgy, 52(5), 812-824. [Link]

  • Malik, R., et al. (2016). Optimization and kinetic evaluation of acid blue 193 degradation by UV/peroxydisulfate oxidation using response surface methodology. ResearchGate. [Link]

  • Das, S., et al. (2021). Is degradation of dyes even possible without using photocatalysts? – a detailed comparative study. RSC advances, 11(48), 30206-30216. [Link]

  • Torkian, A., et al. (2019). Optimization of Photocatalytic Degradation of Acid Blue 113 and Acid Red 88 Textile Dyes in a UV-C/TiO2 Suspension System: Application of Response Surface Methodology (RSM). Catalysts, 9(4), 365. [Link]

  • World Dye Variety. (2012). Acid Blue 1. [Link]

  • National Center for Biotechnology Information. (n.d.). C.I. Acid Blue 1. PubChem. [Link]

  • ResearchGate. (2016). How to carry out the photocatalytic dye degradation experiment using nanoparticles where UV spectra of dye is taken as measure of degradation? [Link]

  • Royal Society of Chemistry. (2023). Experimental and theoretical study of catalytic dye degradation and bactericidal potential of multiple phase Bi and MoS 2 doped SnO 2 quantum dots. [Link]

  • OSHA. (2025). OSHA Method for Analyzing Acid Blue 9. [Link]

  • WordPress.com. (2018). The Photodegradation of Dyes – Chemistry IA. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Patent Blue V vs. Methylene Blue for Sentinel Lymph Node Detection

For researchers, scientists, and drug development professionals engaged in preclinical and translational oncology, the accurate identification of sentinel lymph nodes (SLNs) is a critical step in understanding lymphatic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in preclinical and translational oncology, the accurate identification of sentinel lymph nodes (SLNs) is a critical step in understanding lymphatic drainage patterns and metastatic spread. The choice of a vital dye for this purpose is not trivial, as it can significantly impact experimental outcomes, animal welfare, and data interpretation. This guide provides an in-depth, evidence-based comparison of two commonly used dyes, Patent Blue V and Methylene Blue, to inform your selection process.

The Principle of Chromatic Sentinel Lymph Node Biopsy

Sentinel lymph node biopsy (SLNB) operates on the principle that lymphatic fluid from a primary tumor drains to one or a few "sentinel" nodes before spreading to other regional lymph nodes.[1] By identifying and analyzing these SLNs, researchers can gain crucial insights into the metastatic potential of a tumor model. Vital dyes, when injected near the primary tumor, are taken up by the lymphatic vessels and visibly stain the SLNs, allowing for their direct identification and excision.[2][3]

Mechanism of Action: A Tale of Two Dyes

Both Patent Blue V and Methylene Blue function by physically traversing the lymphatic channels. However, their distinct physicochemical properties influence their interaction with tissues and lymphatic components.

Patent Blue V is a triarylmethane dye that binds to albumin, a protein abundant in lymphatic fluid.[4][5] This binding is thought to facilitate its transport within the lymphatic system and contributes to its staining characteristics.[4]

Methylene Blue , a monovalent cationic dye, also travels through the lymphatic system to stain the SLNs.[6] Its smaller molecular size may influence its diffusion and uptake characteristics compared to the larger, protein-bound Patent Blue V.

G cluster_0 Injection Site cluster_1 Lymphatic System cluster_2 Outcome Injection Dye Injection (Peritumoral/Subdermal) Uptake Uptake by Lymphatic Capillaries Injection->Uptake Diffusion Transport Transport via Afferent Lymphatic Vessels Uptake->Transport Lymph Flow SLN Accumulation in Sentinel Lymph Node(s) Transport->SLN Filtration Identification Visual Identification & Excision SLN->Identification Surgical Procedure

Caption: General workflow of sentinel lymph node mapping using vital dyes.

Performance Metrics: A Head-to-Head Comparison

The selection of a dye should be guided by empirical data. The following table summarizes key performance indicators based on published studies. It is important to note that many studies combine the dye with a radioisotope for higher detection rates; the data below focuses on the contribution of the dye.

FeaturePatent Blue VMethylene BlueKey Insights & Supporting Data
Detection Rate (Dye Alone) ~68-92.5%~60-84.5%Both dyes show variability, but Patent Blue V often demonstrates a slightly higher identification rate in direct comparisons. For example, one study reported a 68.1% detection rate for Patent Blue V versus 60.6% for Methylene Blue.[7] Another found a 92.5% detection rate for Patent Blue V alone.[8] A systematic review of Methylene Blue alone found a pooled detection rate of 84.5%.[9]
Accuracy High (Diagnostic accuracy of 95.8% in one study)High (Diagnostic accuracy of 90.0% to 92.7% in studies)Both dyes demonstrate high accuracy in identifying the correct sentinel node. One study reported a diagnostic accuracy of 95.8% for Patent Blue V, compared to 90.0% for Methylene Blue in the same study.[10] Another study found Methylene Blue's accuracy to be 92.7%.[1]
Allergic Reactions Documented risk of anaphylaxis (0.84% to 3%)Anaphylaxis is extremely rare; local inflammation and skin necrosis are more common adverse effects.Patent Blue V carries a recognized, albeit low, risk of severe allergic reactions, including anaphylaxis.[11][12][13][14] Methylene Blue is generally considered to have a better safety profile regarding systemic allergic reactions, though local tissue reactions can occur.[1][9][15]
Toxicity & Side Effects Skin tattooing/staining is a common side effect.[12][16]Can cause local skin and fat necrosis, particularly with subdermal injections.[1][17]The primary side effect of Patent Blue V is prolonged skin staining at the injection site.[16] Methylene Blue carries a risk of tissue necrosis if not injected properly.[1]
Cost & Availability Generally more expensive and may have more limited availability.Less expensive and widely available.[1][7]Methylene Blue is a more cost-effective option, which can be a significant factor in large-scale or resource-limited research settings.[1][7]

Experimental Protocols: A Step-by-Step Guide

While specific protocols may need optimization for different animal models and tumor types, the following provides a foundational methodology for SLNB with each dye.

General Pre-Injection Considerations:
  • Anesthesia: Administer appropriate anesthesia to the animal model according to approved institutional protocols.

  • Injection Site: Prepare the injection site by gently cleaning the area. The injection is typically administered peritumorally or subdermally.[18]

Protocol 1: Sentinel Lymph Node Biopsy with Patent Blue V
  • Dye Preparation: Patent Blue V is typically supplied as a 2.5% solution.

  • Injection: Inject approximately 0.5-1.0 mL of the Patent Blue V solution into the tissue surrounding the tumor at 3-4 cardinal points.[18]

  • Massage: Gently massage the injection site for 5-10 minutes to promote lymphatic uptake.[8][18]

  • Incubation: Allow 10-20 minutes for the dye to travel to the sentinel lymph node(s).

  • Identification and Excision: Make a careful incision in the expected nodal basin. Visually identify the blue-stained lymphatic channels and follow them to the first blue-stained lymph node(s). Excise the identified SLN(s) for further analysis.

Protocol 2: Sentinel Lymph Node Biopsy with Methylene Blue
  • Dye Preparation: Prepare a 1% Methylene Blue solution. Some protocols use dilutions down to 0.5%.[19]

  • Injection: Inject a total volume of 1-5 mL of the Methylene Blue solution into the peritumoral tissue.[1][20]

  • Massage: Gently massage the injection area for approximately 5 minutes to facilitate dye migration into the lymphatic system.[1][17][19][20]

  • Incubation: A waiting period of 5-15 minutes is typical for Methylene Blue to reach the SLN.[17]

  • Identification and Excision: Proceed with the surgical incision to locate the blue-stained lymphatic vessels and the corresponding sentinel node(s). Excise the SLN(s) for subsequent histopathological or molecular analysis.

G Start Start: Anesthetized Model Prep Prepare Dye Solution (Patent Blue V or Methylene Blue) Start->Prep Inject Inject Dye Peritumorally Prep->Inject Massage Massage Injection Site (5-10 min) Inject->Massage Wait Incubation Period (5-20 min) Massage->Wait Incise Incise Nodal Basin Wait->Incise Identify Visually Identify Blue Lymphatic Channels & Node(s) Incise->Identify Excise Excise Sentinel Lymph Node(s) Identify->Excise Analyze Proceed to Analysis (Histology, etc.) Excise->Analyze

Caption: Standardized experimental workflow for SLNB using vital dyes.

Decision Framework: Selecting the Right Dye for Your Research

The choice between Patent Blue V and Methylene Blue is context-dependent. The following decision tree can guide your selection based on experimental priorities.

G Start Primary Experimental Goal? MaxRate Maximize Detection Rate? Start->MaxRate Highest Possible Identification Cost Cost & Availability a Major Constraint? Start->Cost Resource Efficiency Safety Minimize Systemic Allergic Reaction Risk? Start->Safety Subject Safety (e.g., survival studies) MaxRate->Cost No Result_PBV Choose Patent Blue V MaxRate->Result_PBV Yes Cost->MaxRate No Result_MB Choose Methylene Blue Cost->Result_MB Yes Safety->Result_MB Yes Consider_PBV Consider Patent Blue V (If budget allows and risk is managed) Safety->Consider_PBV No, risk is acceptable Consider_MB Consider Methylene Blue (Accepting slightly lower detection rate)

Caption: Decision tree for selecting between Patent Blue V and Methylene Blue.

Conclusion and Recommendations

Both Patent Blue V and Methylene Blue are effective tools for sentinel lymph node identification in a research setting.

Choose Patent Blue V when:

  • The absolute highest detection rate is the primary objective.

  • The slightly higher cost is not a prohibitive factor.

  • Protocols are in place to monitor for and manage potential allergic reactions.

Choose Methylene Blue when:

  • Cost-effectiveness and wide availability are critical.[1][7]

  • Minimizing the risk of systemic allergic reactions is a priority, especially in sensitive animal models or longitudinal studies.

  • A slightly lower detection rate is acceptable, or when it is used in combination with another detection method (e.g., a radioisotope).

Ultimately, the most appropriate dye is one that aligns with your specific research questions, available resources, and animal welfare considerations. Pilot studies to validate the chosen dye and protocol within your specific experimental model are always recommended to ensure reliable and reproducible results.

References

  • International Surgery Journal. (2017, October 31). Use of methylene blue for the detection of sentinel lymph node in breast cancer: a systematic review and meta-analysis. [Link]

  • Dove Medical Press. (2023, December 7). Accuracy of Methylene Blue Injection in Sentinel Lymph Nodes. [Link]

  • PubMed. [Patent blue V : inert dye or potent allergen]. [Link]

  • ResearchGate. (n.d.). A prospective randomized trial comparing patent blue and methylene blue for the detection of the sentinel lymph node in breast cancer patients. [Link]

  • Trakia Journal of Sciences. (2024, September 24). THE ROLE OF PATENT BLUE V IN REVERSE AXILLARY MAPPING IN PATIENTS UNDERGOING SENTINEL AXILLARY LYMPH NODE BIOPSY FOR BREAST CANCER - INITIAL RESULTS. [Link]

  • Dr.Oracle. (2025, August 19). What is the preferred dye, patent blue or methylene blue (MB), for sentinel lymph node biopsy (SLNB) in breast cancer?[Link]

  • Pakistan Armed Forces Medical Journal. (2025, December 31). Comparison of Methylene Blue versus Patent Blue Dyes in Sentinel Lymph Node Biopsy: A Prospective Study at A Tertiary Care Hospital. [Link]

  • AME Publishing Company. (n.d.). Sentinel lymph node mapping with patent blue dye in patients with breast cancer: a retrospective single institution study. [Link]

  • ClinicalTrials.gov. (n.d.). Methylene Blue Intradermal Injection for Sentinel Lymph Node Biopsy for Breast Cancer Patients. [Link]

  • NIH. (n.d.). Reducing skin staining after Patent Blue V dye for sentinel lymph node biopsy using sterile lubricating jelly. [Link]

  • NIH. (n.d.). Efficacy of Methylene Blue in Sentinel Lymph Node Biopsy for Early Breast Cancer. [Link]

  • PubMed. (2025, November 5). Is Methylene Blue a Reliable Substitute in Sentinel Lymph Node Biopsy? A Systematic Review Across Oncologic Sites. [Link]

  • AWS. (n.d.). A Phase I/II Trial of I Methylene Blue for One-Stage Sentinel Lymph Node Biopsy. [Link]

  • NIH. (n.d.). Role of methylene blue in detecting the sentinel lymph node in colorectal cancer. [Link]

  • Surgery, Gastroenterology and Oncology. (n.d.). Comparison of Patent Blue Dye and Technetium-99m Colloid for Sentinel Lymph Node Biopsy in Breast Cancer Patients: A Cross-Sectional Study. [Link]

  • ecancer. (n.d.). Is blue dye still required during sentinel lymph node biopsy for breast cancer?[Link]

  • NIH. (2012, August 30). Sentinel lymph nodes fluorescence detection and imaging using Patent Blue V bound to human serum albumin. [Link]

  • DergiPark. (n.d.). Could a Sentinel Lymph Node Biopsy Be Performed with Isolated Methylene Blue Injection in a Patient with a History. [Link]

  • Surgery, Gastroenterology and Oncology. (n.d.). Comparison of Patent Blue Dye and Technetium-99m Colloid for Sentinel Lymph Node Biopsy in Breast Cancer Patients. [Link]

  • Wikipedia. (n.d.). Methylene blue. [Link]

  • YouTube. (2024, August 15). How Blue Dye and Radioactivity Help Identify Sentinel Lymph Nodes in Cancer Surgery. [Link]

  • ResearchGate. (n.d.). Patent Blue Dye in Lymphaticovenular Anastomosis. [Link]

  • NIH. (n.d.). Accuracy of Methylene Blue Test as Single Technique for Sentinel Lymph Node Biopsy in Early Stages Breast Cancer. [Link]

  • PubMed. (n.d.). A retrospective analysis of rates of allergic reaction to Patent V blue dye used in sentinel lymph node biopsies for melanoma. [Link]

  • Taylor & Francis. (n.d.). In vivo lymphatic targeting of methylene blue with microemulsion and multiple microemulsion. [Link]

  • Gland Surgery. (n.d.). Sentinel lymph node mapping with patent blue dye in patients with breast cancer: a retrospective single institution study. [Link]

  • ResearchGate. (2025, August 9). Anaphylactic Reaction Rates to Blue Dyes Used for Sentinel Lymph Node Mapping: Systematic Review and Meta-analysis. [Link]

  • The Annals of The Royal College of Surgeons of England. (n.d.). Atypical Anaphylactic Reaction to Patent Blue During Sentinel Lymph Node Biopsy for Breast Cancer. [Link]

  • RCSEng. (n.d.). Injecting Patent Blue Dye V for sentinel lymph node biopsy without skin staining. [Link]

  • PubMed. (n.d.). Patent blue dye in lymphaticovenular anastomosis. [Link]

  • PubMed. (n.d.). Anaphylactic response to blue dye during sentinel lymph node biopsy. [Link]

  • Mastology. (n.d.). Severe anaphylactic reaction to patent blue in breast cancer surgery. [Link]

Sources

Comparative

C.I. Acid Blue 1 vs Isosulfan Blue: comparative efficacy in staining

Vital Staining Efficacy in Lymphatic Mapping & Pharmacokinetics[1] Executive Summary Verdict: Functionally equivalent, regulatory distinct.[1] For researchers and drug developers, the choice between C.I.[1] Acid Blue 1 (...

Author: BenchChem Technical Support Team. Date: February 2026

Vital Staining Efficacy in Lymphatic Mapping & Pharmacokinetics[1]

Executive Summary

Verdict: Functionally equivalent, regulatory distinct.[1] For researchers and drug developers, the choice between C.I.[1] Acid Blue 1 (Patent Blue V) and Isosulfan Blue is rarely one of staining efficacy, but rather of regulatory geography and safety profile.[1] Both dyes are structural isomers sharing an identical mechanism of action—albumin-mediated lymphatic transport. Clinical data indicates no statistical difference in sentinel lymph node (SLN) detection rates . However, Isosulfan Blue (the 2,5-isomer) is the FDA-approved standard in the US, while Patent Blue V (the 2,4-isomer) dominates European markets.[1] Crucially, Isosulfan Blue is associated with a higher reported incidence of severe anaphylactic reactions (approx. 1-2%) and significant interference with pulse oximetry compared to its isomer.[1]

Chemical & Physical Characterization

The confusion between these two agents stems from their isomeric relationship.[1] Both are triphenylmethane dyes, but the position of the sulfonate groups dictates their specific nomenclature and regulatory status.[1]

FeatureC.I. Acid Blue 1 (Patent Blue V)Isosulfan Blue (Lymphazurin)
Chemical Structure Sodium/Calcium salt of diethylammonium hydroxide inner salt (2,4-disulfonated isomer)Sodium salt of 2,5-disulfonated isomer of Patent Blue
CAS Number 129-17-9 (Na salt) / 3536-49-0 (Ca salt)68238-36-8
Molecular Weight ~566.67 g/mol ~566.67 g/mol
Absorption Max ~635 nm~646 nm (shifts with pH/protein binding)
Solubility High (Water/Ethanol)High (Water)
Primary Use SLNB (Europe), Food Coloring (E131)SLNB (USA - FDA Approved)
Structural Isomerism Visualization

The following diagram illustrates the subtle but critical structural shift that differentiates the two agents.

ChemicalStructure cluster_0 Triphenylmethane Core cluster_1 Isomer Differentiation Core Triphenylmethane Scaffold PBV Patent Blue V (Acid Blue 1) 2,4-disulfonated Core->PBV Sulfonation at Pos 2 & 4 ISB Isosulfan Blue (Lymphazurin) 2,5-disulfonated Core->ISB Sulfonation at Pos 2 & 5 PBV->ISB Structural Isomers (Identical Formula)

Caption: Isosulfan Blue is the 2,5-disulfonated isomer, while Patent Blue V is typically the 2,4-isomer.[1]

Mechanism of Action: The "Hitchhiker" Effect

Neither dye targets lymph nodes directly. Instead, they rely on a protein-hitchhiking mechanism .[1] Upon interstitial injection, the dye molecules bind non-covalently to serum albumin.[1]

  • Injection: Dye is introduced into the interstitial space (peritumoral/subdermal).

  • Binding: Sulfonic acid groups on the dye form electrostatic bonds with basic amino acid residues (lysine/arginine) on albumin.

  • Transport: The Dye-Albumin complex is too large to enter venous capillaries but is the ideal size for uptake by lymphatic capillaries (which have looser endothelial junctions).

  • Accumulation: The complex travels to the first draining node (Sentinel Node), staining it bright blue.[1]

Scientific Insight: The efficacy of staining is directly proportional to the dye's affinity for albumin.[1] Both isomers possess two sulfonic acid groups, which provides optimal binding affinity (approx. 84-100%).[1] Dyes with only one sulfonate group (e.g., some food dyes) bind poorly and wash out too quickly.[1]

Comparative Efficacy: Clinical & Experimental

For drug development and clinical research, "efficacy" is defined by the Identification Rate (IR) of the sentinel node and the False Negative Rate (FNR) .[1]

Sentinel Lymph Node Detection

Multiple head-to-head studies and meta-analyses have confirmed that Isosulfan Blue and Patent Blue V are statistically equivalent in detection capability.[1]

MetricC.I. Acid Blue 1 (Patent Blue V)Isosulfan BlueNotes
Detection Rate 90% - 98%90% - 98%Equivalent when combined with Radiocolloid (Tc-99m).
Visual Contrast High (Bright Blue/Green)High (Bright Blue)Both provide excellent visual guidance.
Diffusion ModerateModerateBoth can cause "blue breast" (generalized staining) if massaged too vigorously.
Cost Low ($)High (

$)
Isosulfan Blue is significantly more expensive in the US market.[1]
Safety Profile: The Critical Differentiator

While staining efficacy is identical, the safety profile is the deciding factor for many protocols.[1]

  • Anaphylaxis: Isosulfan Blue is notorious for Type I hypersensitivity reactions.[1] Rates are reported between 0.6% and 2.5% .[1] Symptoms range from urticaria to severe hypotension and cardiovascular collapse.[1] Patent Blue V also carries this risk (approx 0.08% - 0.6%), but some comparative reviews suggest Isosulfan Blue is more anaphylactogenic.[1]

  • Pulse Oximetry Interference: Both dyes absorb light at wavelengths similar to oxyhemoglobin (~660 nm).

    • Isosulfan Blue: Causes significant "factitious hypoxia" (false drops in SpO2, often <90%) lasting 15-30 minutes.[1]

    • Patent Blue V: Also causes interference, but clinical reports often highlight Isosulfan Blue as the primary offender for intraoperative alarm fatigue.[1]

Experimental Protocol: Lymphatic Mapping

Standardized workflow for pre-clinical (large animal) or clinical application.[1]

Reagents:

  • Isosulfan Blue 1% (10 mg/mL) OR Patent Blue V 2.5% (25 mg/mL).[1] Note concentration difference.

  • 1 mL Tuberculin syringe with 25G needle.[1]

Workflow:

  • Preparation: Ensure the subject is anesthetized.[1] Have resuscitation equipment (epinephrine/fluids) ready due to anaphylaxis risk.[1]

  • Injection:

    • Administer 3-5 mL (human) or 0.5-1 mL (large animal) of dye.

    • Technique: Intradermal or Subareolar injection is superior to peritumoral deep injection for rapid lymphatic uptake.[1]

  • Massage: Apply gentle digital pressure to the injection site for 5 minutes . This facilitates the movement of the dye-albumin complex into the lymphatic capillaries.

  • Incision: Begin dissection 10-15 minutes post-injection.

  • Visualization: Follow the blue lymphatic channel to the first blue-stained node.[1]

Caption: Workflow for Sentinel Lymph Node Biopsy using vital blue dyes.

References
  • Systematic Review of Anaphylaxis to Blue Dyes. PubMed. (2021).[1] "Anaphylactic Reaction Rates to Blue Dyes Used for Sentinel Lymph Node Mapping". Link

  • Comparative Study of Dyes. Surgery, Gastroenterology and Oncology. (2023).[1] "Comparison of Patent Blue Dye and Technetium-99m Colloid for Sentinel Lymph Node Biopsy". Link

  • Pulse Oximetry Interference. Ochsner Journal. "Isosulfan Blue and Anaphylaxis". Link

  • Chemical Structure & Binding. Journal of Nuclear Medicine. (2002). "Why Certain Dyes Are Useful for Localizing the Sentinel Lymph Node". Link

  • Methylene Blue Alternative. InpharmD. "Can methylene blue be used as an alternative to isosulfan blue?". Link

Sources

Validation

A Comparative Guide to the Validation of UV-Vis Spectrophotometric Methods for Quantifying Acid Blue 1 Purity

In the realms of pharmaceutical manufacturing, quality control, and research and development, the purity of reagents and dyes is paramount. Acid Blue 1, a triphenylmethane dye also known as FD&C Blue No.

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical manufacturing, quality control, and research and development, the purity of reagents and dyes is paramount. Acid Blue 1, a triphenylmethane dye also known as FD&C Blue No. 1, finds applications ranging from a food colorant to a biological stain.[1] Ensuring its purity is critical for consistency, safety, and regulatory compliance. Among the various analytical techniques available, UV-Visible (UV-Vis) spectrophotometry stands out for its simplicity, cost-effectiveness, and rapid analysis times.[2] However, to be confidently deployed, the UV-Vis method must undergo a rigorous validation process to demonstrate its suitability for its intended purpose.[3][4]

This guide provides an in-depth, experience-driven comparison of the essential validation parameters for a UV-Vis spectrophotometric method for quantifying Acid Blue 1 purity. We will delve into the causality behind experimental choices, grounded in the authoritative frameworks of the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <857>.[3][5][6]

The Foundational Principle: Beer-Lambert Law

The quantification of Acid Blue 1 by UV-Vis spectrophotometry is fundamentally based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[7][8] The relationship is expressed as:

A = εbc

Where:

  • A is the absorbance (dimensionless)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹)[9]

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (in mol L⁻¹)

The validation process is designed to prove that this relationship holds true and is reliable under the specific conditions of the analysis.

I. The Validation Workflow: A Step-by-Step Approach

A robust validation protocol is a self-validating system. Each step builds upon the previous one to create a comprehensive picture of the method's performance.

Validation_Workflow cluster_instrument Instrument Qualification cluster_method Method Development & Validation IQ Installation Qualification (IQ) OQ Operational Qualification (OQ) IQ->OQ Ensures correct installation PQ Performance Qualification (PQ) OQ->PQ Verifies operational specifications MD Method Development (Solvent, λmax) PQ->MD Qualified instrument for method development Specificity Specificity MD->Specificity Initial parameter selection Linearity Linearity & Range Specificity->Linearity Confirms analyte signal Accuracy Accuracy Linearity->Accuracy Defines working range Precision Precision Accuracy->Precision Verifies trueness Robustness Robustness Precision->Robustness Assesses variability

Caption: Overall workflow for UV-Vis method validation.

II. Experimental Protocol: Quantifying Acid Blue 1 Purity

This protocol outlines the steps for determining the purity of an Acid Blue 1 sample.

1. Instrument Qualification:

  • Ensure the UV-Vis spectrophotometer is qualified according to USP <857>, which includes verifying wavelength accuracy, precision, and photometric accuracy.[10][11][12] Wavelength accuracy in the visible region should be within ±2 nm.[10]

2. Materials and Reagents:

  • Acid Blue 1 reference standard (of known purity)

  • Acid Blue 1 test sample

  • Solvent: Deionized water (or other suitable solvent in which Acid Blue 1 is stable and soluble)

  • Class A volumetric flasks and pipettes

3. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of Acid Blue 1 reference standard and dissolve it in the solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create at least five concentration levels that will be used for the calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

4. Preparation of Sample Solution:

  • Accurately weigh a sample of Acid Blue 1 and prepare a stock solution in the same manner as the standard.

  • Dilute the sample stock solution to a concentration that falls within the range of the calibration curve.

5. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan across the UV-Vis range (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax) for Acid Blue 1. For Acid Blue 1 (also known as Brilliant Blue), the λmax is typically around 625-630 nm.[9]

  • Set the instrument to measure the absorbance at the determined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the sample solution.

6. Calculation of Purity:

  • Generate a linear regression curve of absorbance versus the concentration of the working standard solutions.

  • Determine the concentration of the Acid Blue 1 in the sample solution using the equation of the line from the calibration curve.

  • Calculate the purity of the sample using the following formula:

    • Purity (%) = [(Calculated Concentration × Dilution Factor) / (Initial Sample Weight / Volume)] × 100

III. Deep Dive into Validation Parameters

The core of method validation lies in systematically testing a set of parameters defined by the ICH Q2(R1) guidelines.[6]

A. Specificity

Why it's critical: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or excipients.[3] For a purity assay, this ensures that the absorbance measured is solely due to Acid Blue 1 and not from any interfering substances.

Experimental Approach:

  • Blank Analysis: Analyze the solvent blank to ensure no significant absorbance at the λmax of Acid Blue 1.

  • Impurity Spiking (if available): If known impurities of Acid Blue 1 are available, spike them into a standard solution and verify that they do not interfere with the absorbance at the λmax.

  • Forced Degradation: Subject a solution of Acid Blue 1 to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products. Analyze the stressed sample to see if any new peaks appear and if they interfere with the main analyte peak.

Acceptance Criteria: The method is considered specific if there is no significant interference from the blank or potential impurities at the λmax of the analyte.

B. Linearity and Range

Why it's critical: Linearity demonstrates that there is a direct proportional relationship between the concentration of the analyte and the instrumental response (absorbance).[13][14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[6]

Experimental Approach:

  • Prepare a series of at least five concentrations of Acid Blue 1 standard spanning the expected working range.

  • Measure the absorbance of each concentration in triplicate.

  • Plot the mean absorbance versus the known concentration and perform a linear regression analysis.

Data Presentation: Linearity of Acid Blue 1

Concentration (µg/mL)Absorbance (Replicate 1)Absorbance (Replicate 2)Absorbance (Replicate 3)Mean Absorbance
2.00.2050.2070.2060.206
4.00.4120.4150.4130.413
6.00.6200.6230.6210.621
8.00.8280.8310.8290.829
10.01.0351.0381.0361.036

Acceptance Criteria:

  • Correlation Coefficient (r²): Should be ≥ 0.999.[15]

  • Y-intercept: Should be close to zero.

  • Visual Inspection: The data points should not show any significant deviation from a straight line.

C. Accuracy

Why it's critical: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[3] It essentially measures the "trueness" of the method.

Experimental Approach:

  • Spiked Placebo Method: Prepare a placebo (a mixture of all potential excipients without the analyte). Spike the placebo with known amounts of Acid Blue 1 at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these spiked samples in triplicate and calculate the percent recovery.

Data Presentation: Accuracy of Acid Blue 1 Method

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.05100.5%
120%12.011.9099.2%
Mean % Recovery 99.7%

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[16]

D. Precision

Why it's critical: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is a measure of the method's variability.

Experimental Approach:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of Acid Blue 1 at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[17]

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the effect of random events on the precision of the analytical procedure.[17][18]

Precision_Diagram cluster_repeat Same Conditions cluster_intermediate Different Conditions Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Day1 Same Day Repeatability->Day1 Analyst1 Same Analyst Repeatability->Analyst1 Instrument1 Same Instrument Repeatability->Instrument1 Day2 Different Day Intermediate->Day2 Analyst2 Different Analyst Intermediate->Analyst2 Instrument2 Different Instrument Intermediate->Instrument2

Caption: Components of Precision in Method Validation.

Data Presentation: Precision of Acid Blue 1 Method

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanStd. Dev.% RSD
Repeatability 99.8%100.1%99.5%100.3%99.7%100.0%99.9%0.300.3%
Intermediate Precision 99.5%100.5%99.2%100.8%99.0%100.3%99.9%0.720.7%

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2%.[14][18][19]

E. Robustness

Why it's critical: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16][20] For UV-Vis methods, this is often less extensive than for chromatographic methods.

Experimental Approach:

  • Introduce small, deliberate changes to the method parameters.

  • Analyze samples under these modified conditions and observe any changes in the results.

Potential Variations for a UV-Vis Method:

  • Wavelength: ± 2 nm from the determined λmax.

  • Solvent pH: ± 0.2 pH units.

  • Temperature: ± 5°C.[16]

Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, demonstrating that the method is reliable under minor variations. The %RSD of the results under the varied conditions should not exceed 2%.[16]

IV. Conclusion: A Validated Method is a Trustworthy Method

The validation of a UV-Vis spectrophotometric method for quantifying Acid Blue 1 purity is a systematic process that provides documented evidence that the method is fit for its intended purpose.[3][4] By rigorously evaluating specificity, linearity, range, accuracy, precision, and robustness, researchers, scientists, and drug development professionals can have a high degree of confidence in the quality and reliability of their analytical data. Adherence to the principles outlined in the ICH Q2(R1) and USP <857> guidelines is not merely a regulatory hurdle but a commitment to scientific integrity and the production of safe and effective products.[5][21]

References

  • Agilent Technologies. (n.d.). UV-Vis Spectrophotometry Solution for the Pharmaceutical Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Bakes, D. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Hellma Analytics. (n.d.). The new USP <857>. Retrieved from [Link]

  • de Oliveira, M. A., et al. (2012). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Brazilian Journal of Pharmaceutical Sciences, 48(3), 515-524. Retrieved from [Link]

  • Analytik Jena. (n.d.). TechNote SPECORD USP Chapter 857. Retrieved from [Link]

  • Dahmani, Y. (2025). 〈857〉 Ultraviolet-Visible Spectroscopy. Scribd. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • USP. (2020). Usp 857 Ultraviolet Visible Spectros. Scribd. Retrieved from [Link]

  • Sharma, N., et al. (2017). UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε-Caprolactone Microspheres. International Journal of ChemTech Research, 10(6), 274-280. Retrieved from [Link]

  • Study.com. (n.d.). The molar absorptivity of FD&C Blue 1 is 1.30x105 M-1cm-1. Retrieved from [Link]

  • Blazheh, A., et al. (2015). Determination of linearity, accuracy and precision of UV-spectrophotometric methods of quantitative determination in forensic and toxicological analysis in the variant of the method of additions. ResearchGate. Retrieved from [Link]

  • Various Authors. (2018). Is robustness and ruggedness study needed for UV Spectroscopic methods?. ResearchGate. Retrieved from [Link]

  • Joshi, D., et al. (2021). Analytical Method Development and Validation of UV-Visible Spectrophotometric Method for the Estimation of Saxagliptin in Gastric Medium. Global Journal of Pharmaceutical Sciences, 8(2). Retrieved from [Link]

  • Oktriana, S. (2021). Validation of UV-Visible Spectrophotometry for Measuring Rhodamine B Content in Crackers. Journal of Applied Food and Nutrition, 2(1), 6-11. Retrieved from [Link]

  • Various Authors. (2017). What is the extinction coefficient of Acid blue-133?. ResearchGate. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]

  • Kumar, S., et al. (2022). UV –Visible Spectroscopy Method Development and Its Validation for the Analysis of Marketed Hair Dyes for Amine Content. Asian Journal of Pharmaceutical Analysis, 12(3), 164-169. Retrieved from [Link]

  • Herrera-Paredes, M. E., et al. (2021). VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS. Infoanalítica, 9(1). Retrieved from [Link]

  • IO Rodeo. (2022). Measuring blue food dye in sports drinks. Retrieved from [Link]

  • Evans, L. (2021). Is robustness and ruggedness study needed for UV spectroscopic methods?. Quora. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FD&C Blue No. 1. PubChem Compound Database. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. Retrieved from [Link]

  • Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Retrieved from [Link]

  • Taufik, M., et al. (2016). Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water. ResearchGate. Retrieved from [Link]

  • Islam, M., et al. (2019). Method Development, Validation and Stability Study of Perindopril in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometric Method. ResearchGate. Retrieved from [Link]

Sources

Comparative

Comparative adsorption capacity of biochars for Acid Blue 1 removal

Content Type: Technical Comparison Guide Subject: Acid Blue 1 (Patent Blue V, CI 42045) Remediation Audience: Chemical Engineers, Environmental Scientists, and Pharmaceutical Process Researchers Executive Summary This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Acid Blue 1 (Patent Blue V, CI 42045) Remediation Audience: Chemical Engineers, Environmental Scientists, and Pharmaceutical Process Researchers

Executive Summary

This guide provides a technical evaluation of biochar-based adsorbents for the removal of Acid Blue 1 (AB1) , also known as Patent Blue V. Unlike cationic dyes (e.g., Methylene Blue) which naturally adsorb onto the negatively charged surface of raw biochar, Acid Blue 1 is an anionic triphenylmethane dye . Its removal presents a specific thermodynamic challenge due to electrostatic repulsion at neutral pH.

Key Findings:

  • Raw Biochar generally exhibits low affinity (

    
     mg/g) for AB1 due to surface charge repulsion.
    
  • Activated Carbon remains the benchmark (

    
     mg/g) but incurs high regeneration costs.
    
  • Engineered Biochars (Acid-activated or Magnetic composites) can bridge this gap, achieving competitive removal rates when optimized for pH <

    
     (Point of Zero Charge).
    

Chemical Context: The Anionic Challenge

To select the correct adsorbent, one must understand the adsorbate. Acid Blue 1 possesses sulfonate groups (


) that ionize in water, creating a net negative charge.
  • The Barrier: Most raw biochars (pyrolyzed >400°C) possess a net negative surface charge due to deprotonated carboxyl and phenolic groups.

  • The Solution: Successful adsorption requires surface modification (protonation or metal doping) to create positive active sites, or reliance on non-electrostatic mechanisms like

    
     stacking.
    

Comparative Analysis: Biochar vs. Alternatives

The following table synthesizes experimental data comparing raw biochar, modified biochar, and commercial standards.

Table 1: Adsorption Capacity Comparison ( )
Adsorbent TypeFeedstock SourceModification

(mg/g)
Equilibrium TimeKey MechanismRef
Raw Biochar Sterculia alata (Fruit Shell)None (Pyrolysis 600°C)11.36 120 minPore filling, weak

[1]
Raw Biochar Ananas comosus (Pineapple)None~15.0 60-180 minEndothermic diffusion[2]
Modified Biochar Agricultural WasteAcid Activation (

)
45 - 60 45 minElectrostatic Attraction[3]
Activated Carbon Commercial (Coal/Wood)Steam Activation> 150.0 30-60 minMicropore filling[4]
Magnetic Biochar Biomass +

Co-precipitation~55.0 *40 minComplexation + Magnetic Sep.[5]

*Note: Values marked with asterisks are projected based on comparative anionic dye indices (e.g., Acid Blue 25) where specific Acid Blue 1 data is limited in high-impact literature.

Performance Analysis
  • Raw Biochar: Effective only at low concentrations. The Sterculia alata study confirms that without modification, capacity is limited by the lack of cationic sites to bind the sulfonate groups of AB1 [1].

  • Temperature Effect: Unlike physical adsorption which often decreases with temperature, AB1 adsorption on biochar is often endothermic . Higher temperatures (40-50°C) increase dye mobility and pore penetration, enhancing removal efficiency [2].

  • The pH Factor: This is the single most critical variable. Optimal removal occurs at pH 2.0 - 4.0 . At this range, the biochar surface becomes protonated (

    
    ), attracting the anionic dye (
    
    
    
    ).

Mechanistic Insight

Understanding the interaction at the molecular level is required to optimize the protocol. The adsorption of Acid Blue 1 is not a singular process but a synergy of three forces.

Figure 1: Adsorption Mechanism Pathways

AdsorptionMechanism Biochar Biochar Surface (Aromatic Matrix) Electrostatic Electrostatic Attraction (Critical at pH < pHpzc) Biochar->Electrostatic Protonated Sites (H+) PiPi π-π Stacking (Aromatic Rings) Biochar->PiPi Graphitic Structure HBond Hydrogen Bonding (-OH ... SO3-) Biochar->HBond Surface Hydroxyls Solution Aqueous Solution (Acid Blue 1 Dye) Solution->Electrostatic Sulfonate Groups (SO3-) Solution->PiPi Benzene Rings Adsorption Stable Adsorption Complex Electrostatic->Adsorption Dominant Force PiPi->Adsorption HBond->Adsorption

Caption: Mechanistic pathways for Acid Blue 1 removal. Electrostatic attraction is the dominant force under acidic conditions, supported by


 stacking interactions between the dye's aromatic rings and the biochar's graphitic structure.

Validated Experimental Protocol

To replicate the results or screen new biochars for AB1 removal, follow this self-validating batch equilibrium protocol.

Figure 2: Batch Adsorption Workflow

ExperimentalProtocol Prep 1. Adsorbent Preparation (Sieve < 0.15mm, Dry 105°C) Batch 3. Batching (Dosage: 1-5 g/L) Prep->Batch Stock 2. Stock Solution (1000 mg/L Acid Blue 1) Stock->Batch pH_Adjust 4. pH Adjustment (Target pH 2.0 - 4.0 using 0.1M HCl) Batch->pH_Adjust Agitation 5. Agitation (150 rpm, 25°C, Equilibrium Time) pH_Adjust->Agitation Separation 6. Phase Separation (Centrifuge 4000rpm or 0.45µm Filter) Agitation->Separation Analysis 7. Quantification (UV-Vis Spectrophotometry @ 635 nm) Separation->Analysis Data 8. Data Modeling (Isotherms: Langmuir/Freundlich) Analysis->Data

Caption: Standardized workflow for determining adsorption capacity. Critical control points are pH adjustment (Step 4) and separation efficiency (Step 6).

Protocol Details (Self-Validating Steps):
  • Preparation: Biochar must be washed with deionized water until leachate conductivity is stable to remove ash that could interfere with pH.

  • pH Control (Critical): Since AB1 is anionic, you must determine the Point of Zero Charge (

    
    )  of your biochar first.
    
    • Validation: If experimental pH >

      
      , adsorption will drop drastically due to repulsion. Ensure operating pH < 
      
      
      
      .
  • Detection: Acid Blue 1 has a

    
     typically around 635-640 nm .
    
    • Validation: Run a calibration curve (

      
      ) before every batch. Ensure the pH of the cuvette sample matches the calibration standard, as pH shifts can alter the dye's absorbance spectrum (chromophore shift).
      

Recommendations for Researchers

  • Modify for Capacity: Do not rely on raw biochar for anionic dyes. Use acid modification (treating biochar with

    
     or 
    
    
    
    ) to introduce more oxygen-containing functional groups and protonate the surface [3].
  • Composite Strategy: For industrial scalability, Magnetic Biochar (

    
    /Biochar)  is recommended. It allows for magnetic separation, avoiding the clogging issues of filtration columns, while iron oxides often provide specific binding sites for sulfonated dyes [5].
    
  • Isotherm Modeling: Acid Blue 1 adsorption usually fits the Langmuir Isotherm (monolayer coverage) better than Freundlich, suggesting specific active sites are the limiting factor [1].

References

  • Singh, R. S., et al. (2020). "Adsorption of Patent Blue V from Textile Industry Wastewater Using Sterculia alata Fruit Shell Biochar: Evaluation of Efficiency and Mechanisms." Water, 12(7), 2017. Link

  • Chowdhury, S., et al. (2022). "Removal of Patent Blue Dye Using Ananas comosus-Derived Biochar: Equilibrium, Kinetics, and Phytotoxicity Studies." Sustainability, 14, 1234. Link

  • Choudhary, M., & Philip, L. (2020).[1] "Acidic and Basic Functionalized Biochar for Methylene Blue Removal." (Cited for modification protocols applicable to anionic reversal). ACS Omega. Link

  • Standard Reference. "Activated Carbon Adsorption Capacity." Wikipedia / General Chemical Engineering Data. Link

  • Mortada, W.I., et al. (2024).[2] "Using Mesoporous Magnetic Biochar to Remove Dyes from Water." Environmental Science and Pollution Research. Link

Sources

Validation

Technical Comparison: Patent Blue V vs. Radioisotopes in Sentinel Node Biopsy

[1][2][3] Executive Summary In the context of Sentinel Lymph Node Biopsy (SLNB), the choice between Patent Blue V (vital dye) and Radioisotopes (typically Technetium-99m sulfur colloid or nanocolloid) is a balance betwee...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

In the context of Sentinel Lymph Node Biopsy (SLNB), the choice between Patent Blue V (vital dye) and Radioisotopes (typically Technetium-99m sulfur colloid or nanocolloid) is a balance between visual precision, logistical complexity, and sensitivity. While dual-modality mapping (using both) remains the global gold standard with the lowest False Negative Rate (FNR), researchers and clinicians often evaluate them individually for resource-limited settings or specific study protocols.

  • Patent Blue V offers immediate visual confirmation of lymphatic channels and nodes but carries a risk of anaphylaxis and skin tattooing.[1]

  • Radioisotopes (Tc-99m) provide superior deep-tissue localization and higher individual identification rates but require nuclear medicine infrastructure and involve radiation exposure.

Mechanism of Action & Pharmacokinetics

To understand the accuracy differences, one must first understand the distinct physiological mechanisms by which these tracers localize in the sentinel node.

Patent Blue V (Visual Tracer)

Patent Blue V is a triphenylmethane dye. Upon injection, it does not passively drain based solely on particle size.

  • Binding: It rapidly binds to serum proteins (primarily albumin) in the interstitial fluid.

  • Transport: This dye-protein complex increases the molecular weight, directing drainage preferentially into the lymphatic capillaries rather than the venous system.

  • Retention: Retention in the lymph node is transient. The dye stains the node blue but will eventually wash out, necessitating a stricter surgical time window (typically <45 minutes post-injection).

Technetium-99m Colloid (Radiotracer)

Radioisotopes rely on physical particle entrapment.

  • Composition: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     is bound to sulfur colloid or albumin nanocolloids.
    
  • Transport: Particle size (typically 15–100 nm for nanocolloids, larger for sulfur colloid) determines the rate of migration.

  • Retention: The mechanism of retention is phagocytosis . Macrophages in the reticuloendothelial system of the lymph node engulf and trap the radioactive particles. This "hard" retention allows for a much wider surgical window (up to 24 hours).

Visualization: Tracer Signaling Pathways

G cluster_0 Patent Blue V Pathway cluster_1 Tc-99m Isotope Pathway PB_Inj Interstitial Injection (Patent Blue V) PB_Bind Binds to Albumin (Protein Complex) PB_Inj->PB_Bind PB_Lymph Lymphatic Capillary Entry PB_Bind->PB_Lymph PB_Node Transient Staining (Visual Blue Node) PB_Lymph->PB_Node PB_Wash Washout (Time Sensitive) PB_Node->PB_Wash Tc_Inj Interstitial Injection (Tc-99m Colloid) Tc_Size Particle Size Selection (15-100nm) Tc_Inj->Tc_Size Tc_Lymph Lymphatic Capillary Entry Tc_Size->Tc_Lymph Tc_Node Macrophage Phagocytosis (Physical Entrapment) Tc_Lymph->Tc_Node Tc_Stable Stable Retention (Up to 24h) Tc_Node->Tc_Stable

Figure 1: Comparative physiological pathways of Patent Blue V versus Technetium-99m retention in sentinel lymph nodes.

Comparative Performance Analysis

The following data aggregates findings from major meta-analyses and clinical trials comparing single-agent efficacy against the dual-modality gold standard.

Accuracy Metrics
MetricPatent Blue V (Alone)Tc-99m Isotope (Alone)Dual Modality (Combined)
Identification Rate (IR) 80% – 91%94% – 98%96% – 99.8%
False Negative Rate (FNR) 8.6% – 12%7.4% – 8.8%5.9%
Surgical Window Short (15–45 mins)Long (2–24 hours)Flexible
Learning Curve Moderate (Visual)Steep (Auditory/Probe)Moderate

Key Insight: While Patent Blue V is less sensitive than isotopes when used alone, its value lies in visual confirmation . The gamma probe detects the area of highest radioactivity (which can be obscured by the "shine-through" effect from the injection site), whereas the dye visually outlines the specific node and afferent lymphatic vessel, aiding precise dissection.

Safety Profile
  • Anaphylaxis (Patent Blue V): The most critical safety differentiator. Patent Blue V is associated with IgE-mediated anaphylactic reactions in approximately 0.8% – 1.1% of patients. Symptoms range from urticaria/hypotension to cardiovascular collapse.[2]

  • Radiation (Tc-99m): No anaphylaxis risk. Radiation exposure is negligible (approx. 0.005 mSv), significantly less than a standard chest X-ray.

Experimental Protocols

For researchers designing comparative studies, strict adherence to injection protocols is required to minimize variables such as "shine-through" or premature washout.

Protocol A: Patent Blue V Administration

Objective: Visual mapping of lymphatic channels.

  • Preparation: Use 2.5% Patent Blue V solution.

  • Anesthesia Induction: Administer after induction of general anesthesia to monitor for anaphylaxis without patient distress.

  • Injection Site:

    • Breast:[3][4][5][6][2][7][8][9][10][11][12] Subareolar or Peritumoral plexus.[13]

    • Melanoma:[10][12][14] Intradermal injection surrounding the scar/lesion (0.5–1.0 mL total volume divided into 4 quadrants).

  • Massage: Apply gentle digital pressure with a gauze pad over the injection site for 5 minutes . This facilitates the hydrostatic pressure required to drive the dye into the lymphatic capillaries.

  • Incision Timing: Incision should be made within 10–15 minutes of injection.

  • Identification: Look for blue-stained lymphatic channels leading to a blue node.[7]

Protocol B: Technetium-99m Administration

Objective: Deep tissue localization via gamma detection.

  • Tracer Selection: Tc-99m Sulfur Colloid (filtered, <200nm) or Tc-99m Albumin Nanocolloid.[6]

  • Activity Dose:

    • Same-day surgery: 18.5 MBq (0.5 mCi).

    • Day-before surgery: 74 MBq (2.0 mCi) to account for decay.

  • Injection: Intradermal or subcutaneous injection.[7][13] Volume should be low (<0.5 mL) to prevent disrupting lymphatics.

  • Imaging (Optional): Pre-operative lymphoscintigraphy (gamma camera) to map drainage basins.

  • Intra-operative Detection: Use a handheld gamma probe.

    • The 10% Rule: Any node exhibiting counts

      
       of the hottest ex-vivo sentinel node must be excised.[15]
      
Workflow Visualization

Workflow cluster_iso Pre-Operative Phase cluster_intra Intra-Operative Phase Start Start SLNB Procedure Iso_Inj Tc-99m Injection (2-24h prior) Start->Iso_Inj Scinti Lymphoscintigraphy (Mapping Basin) Iso_Inj->Scinti Anesth Anesthesia Induction Scinti->Anesth Blue_Inj Patent Blue V Injection (Subareolar/Peritumoral) Anesth->Blue_Inj Massage 5 Min Massage (Critical Step) Blue_Inj->Massage Probe Gamma Probe Localization (Audio Cues) Massage->Probe Visual Visual Identification (Blue Channel/Node) Probe->Visual Guide Dissection Decision Node Excision Criteria Visual->Decision End Pathology Decision->End Hot (>10%) OR Blue

Figure 2: Integrated Dual-Modality Workflow for optimal accuracy.

Conclusion & Recommendation

For drug development protocols and high-stakes clinical research, Dual Modality (Patent Blue V + Tc-99m) is the requisite standard to ensure data integrity and minimize false negatives.

  • If Patent Blue V must be used alone (e.g., lack of nuclear license), the sample size must be adjusted to account for a lower identification rate (~85-90%).

  • If Tc-99m is used alone, the protocol must strictly enforce the "10% count rule" to avoid missing secondary sentinel nodes that might not be visually distinct.

References

  • Comparison of Patent Blue Dye and Technetium-99m Colloid for Sentinel Lymph Node Biopsy in Breast Cancer Patients. Surgery, Gastroenterology and Oncology. [Link]

  • Comparison of Sentinel Lymph Node Biopsy by Blue Dye Conjunction With Indocyanine Green or Radioisotope. National Institutes of Health (PMC). [Link]

  • The EANM and SNMMI practice guideline for lymphoscintigraphy and sentinel node localization in breast cancer. Society of Nuclear Medicine and Molecular Imaging. [Link]

  • Severe anaphylactic reaction after blue dye injection for sentinel lymph node biopsy. National Institutes of Health (PMC). [Link]

  • Intraoperative Injection of Technetium-99m Sulfur Colloid for Sentinel Lymph Node Biopsy. National Institutes of Health (PMC). [Link]

Sources

Comparative

Inter-laboratory Validation of Acid Blue 1 Toxicity Assays: A Comparative Guide for Researchers

This guide provides a comprehensive comparison of in vitro toxicity assays for Acid Blue 1, underpinned by a proposed framework for inter-laboratory validation. It is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of in vitro toxicity assays for Acid Blue 1, underpinned by a proposed framework for inter-laboratory validation. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reproducible methods for assessing the toxicological profile of this and similar chemical entities. By synthesizing established methodologies with the principles of rigorous validation, this document aims to foster confidence in the data generated and support informed decision-making in research and development.

The Toxicological Profile of Acid Blue 1: A Need for Standardized Assessment

Acid Blue 1, also known as Brilliant Blue FCF, is a synthetic dye widely used in food, pharmaceuticals, and cosmetics.[1][2] While generally considered safe for consumption within acceptable daily intake levels, some studies have raised concerns about its potential for adverse health effects.[3][4] Reports have suggested possible links to hypersensitivity reactions, and preliminary in vitro studies have indicated potential effects on nerve cells.[3] Furthermore, high doses have been associated with organ dysfunction in animal studies, although these findings have not been consistently replicated at typical human exposure levels.[4] The existing data presents a mixed and sometimes conflicting picture of Acid Blue 1's toxicity, underscoring the critical need for standardized and validated testing protocols to ensure consumer safety and regulatory compliance.

Inter-laboratory validation is paramount in this context. It serves to demonstrate the robustness, reliability, and transferability of a given toxicity assay. By having multiple independent laboratories perform the same test, it is possible to assess the level of variability and establish a consensus on the method's performance. This process is essential for the regulatory acceptance of new testing methods and for ensuring that data generated across different research sites are comparable and reliable.[5][6]

A Comparative Overview of In Vitro Toxicity Assays for Acid Blue 1

A variety of in vitro assays are available to assess the potential toxicity of chemical compounds like Acid Blue 1. These methods offer a more ethical and often more high-throughput alternative to traditional animal testing.[7][8][9] The choice of assay depends on the specific toxicological endpoint of interest. Here, we compare three commonly used assays that provide insights into different aspects of cellular toxicity: cytotoxicity and genotoxicity.

Cytotoxicity Assays: Measuring Cell Viability and Death

Cytotoxicity assays are fundamental in toxicology and are used to determine the concentration at which a substance becomes harmful to cells. These assays measure various cellular parameters, such as membrane integrity, metabolic activity, and cell proliferation.

  • Trypan Blue Exclusion Assay: This is a classic and straightforward method for assessing cell viability based on membrane integrity.[10][11] Live cells with intact membranes exclude the trypan blue dye, while dead or dying cells with compromised membranes take it up and appear blue.[10][11] While simple and inexpensive, this method is manual, has lower throughput, and can be subjective.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is often used as an indicator of cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized, and the absorbance is measured. A decrease in metabolic activity is indicative of cytotoxicity. This assay is amenable to high-throughput screening but can be influenced by compounds that interfere with mitochondrial respiration or the formazan product.

  • AlamarBlue™ (Resazurin) Assay: Similar to the MTT assay, the AlamarBlue™ assay measures metabolic activity.[13][14] The blue, non-fluorescent resazurin is reduced by viable cells to the pink, highly fluorescent resorufin.[13] This assay is highly sensitive, non-toxic to cells (allowing for kinetic monitoring), and has a broad dynamic range.[13][14] However, as with any metabolic assay, it can be susceptible to interference from test compounds that have inherent reducing or oxidizing properties.[13]

Genotoxicity Assays: Detecting DNA Damage

Genotoxicity assays are crucial for identifying compounds that can cause damage to genetic material (DNA), which can lead to mutations and potentially cancer.

  • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the extent of DNA damage.

  • In Vitro Micronucleus Test: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[15] Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic potential. This assay can be performed using various cell lines and can be adapted for high-throughput screening using flow cytometry.[15]

Framework for an Inter-laboratory Validation Study of Acid Blue 1 Toxicity Assays

To establish the reliability and reproducibility of toxicity data for Acid Blue 1, a multi-center inter-laboratory validation study is proposed. This study would involve a minimum of three independent laboratories and would follow a predefined and harmonized protocol.

Study Objectives
  • To assess the intra- and inter-laboratory variability of selected cytotoxicity and genotoxicity assays for Acid Blue 1.

  • To establish a consensus on the 50% inhibitory concentration (IC50) for cytotoxicity and the minimal effective concentration for genotoxicity.

  • To determine the predictive capacity of the in vitro assays by comparing the results with available in vivo data.

  • To develop a standardized operating procedure (SOP) for the routine toxicity testing of Acid Blue 1 and similar dyes.

Experimental Design

The following diagram illustrates the proposed workflow for the inter-laboratory validation study:

G cluster_prep Phase 1: Preparation and Standardization cluster_execution Phase 2: Assay Execution (Parallel in 3 Labs) cluster_assays Assays Performed cluster_analysis Phase 3: Data Analysis and Reporting prep_material Centralized Preparation of Test Material (Acid Blue 1, 99% Purity) prep_sop Development of Standard Operating Procedures (SOPs) prep_material->prep_sop prep_cell Distribution of Standardized Cell Lines (e.g., HepG2, HaCaT) prep_sop->prep_cell prep_training Training of Personnel in Participating Labs prep_cell->prep_training lab1 Laboratory 1 prep_training->lab1 lab2 Laboratory 2 prep_training->lab2 lab3 Laboratory 3 prep_training->lab3 assay_mtt MTT Assay lab1->assay_mtt assay_nr Neutral Red Uptake lab1->assay_nr assay_comet Comet Assay lab1->assay_comet data_collection Centralized Data Collection lab1->data_collection lab2->assay_mtt lab2->assay_nr lab2->assay_comet lab2->data_collection lab3->assay_mtt lab3->assay_nr lab3->assay_comet lab3->data_collection stat_analysis Statistical Analysis (Intra- & Inter-lab Variability) data_collection->stat_analysis report Final Validation Report stat_analysis->report

Caption: Workflow for the proposed inter-laboratory validation study.

Detailed Experimental Protocols
  • Cell Lines: Human hepatoma cells (HepG2) and human keratinocytes (HaCaT) will be used to assess potential organ-specific toxicity, as the liver is a primary site of metabolism and the skin is a major route of exposure for dyes.[15]

  • Culture Conditions: Cells will be cultured in appropriate media (e.g., DMEM for HepG2, Keratinocyte-SFM for HaCaT) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Prepare a stock solution of Acid Blue 1 in sterile, deionized water. Perform serial dilutions to obtain final concentrations ranging from 0.1 to 1000 µg/mL. Replace the culture medium with the medium containing the different concentrations of Acid Blue 1. Include a vehicle control (medium only) and a positive control (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a non-linear regression analysis.

  • Cell Treatment: Treat cells in a 6-well plate with Acid Blue 1 at concentrations determined to be non-cytotoxic to slightly cytotoxic from the MTT assay (e.g., 0, 10, 50, 100 µg/mL) for 4 hours. Include a positive control (e.g., 100 µM H2O2).

  • Cell Harvesting and Embedding: Harvest the cells and mix with low melting point agarose. Pipette the cell suspension onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution (containing Triton X-100 and NaCl) for 1 hour to remove cell membranes and cytoplasm.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20 minutes to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at 25 V for 20 minutes.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain with a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze at least 50 cells per sample using an automated image analysis system to measure the percentage of DNA in the tail.

Hypothetical Inter-laboratory Comparison of Results

The following tables present hypothetical data from the proposed inter-laboratory validation study to illustrate how the results would be compared and analyzed.

Table 1: Inter-laboratory Comparison of Acid Blue 1 IC50 Values (µg/mL) from the MTT Assay

Cell LineLaboratory 1Laboratory 2Laboratory 3Mean IC50Std. Dev.CV (%)
HepG2 450.2485.6462.8466.218.23.9
HaCaT 380.5410.1395.7395.414.83.7

CV: Coefficient of Variation

Table 2: Inter-laboratory Comparison of DNA Damage (% Tail DNA) from the Comet Assay in HepG2 Cells

Concentration (µg/mL)Laboratory 1Laboratory 2Laboratory 3Mean % Tail DNAStd. Dev.CV (%)
0 (Control) 2.52.82.62.60.155.8
10 4.14.54.34.30.204.7
50 8.99.59.19.20.313.4
100 15.216.115.515.60.462.9
Interpretation of Hypothetical Results

The hypothetical data in Table 1 shows a low coefficient of variation (CV) of less than 5% for the IC50 values obtained from the MTT assay across the three laboratories for both cell lines. This would indicate good inter-laboratory reproducibility for this cytotoxicity assay. The slightly lower IC50 value in HaCaT cells might suggest a greater sensitivity of skin cells to Acid Blue 1 compared to liver cells.

Similarly, the hypothetical results for the Comet assay in Table 2 demonstrate a low CV, suggesting that the protocol for assessing genotoxicity is robust and transferable. The dose-dependent increase in % Tail DNA would indicate that Acid Blue 1 induces DNA damage in HepG2 cells under these experimental conditions.

Conclusion and Recommendations

The establishment of reliable and reproducible toxicity data is essential for the safety assessment of widely used substances like Acid Blue 1. This guide has outlined a comparative framework for evaluating relevant in vitro toxicity assays and has proposed a detailed plan for an inter-laboratory validation study.

The successful completion of such a study would provide a standardized and validated set of tools for the toxicological assessment of Acid Blue 1. The resulting data would be invaluable for regulatory agencies, manufacturers, and the scientific community, ultimately contributing to enhanced consumer safety and a more robust understanding of the potential health effects of this common dye. It is recommended that future research focuses on expanding the panel of in vitro assays to include endpoints such as endocrine disruption and long-term toxicity, further strengthening the overall safety assessment.

References

  • Center for Science in the Public Interest. (n.d.). Food Dyes A Rainbow of Risks. Retrieved from [Link]

  • Tides Commodity Trading Group. (2025, July 30). FD&C Blue 1 and Why Its Safety Is Questioned. Retrieved from [Link]

  • Groh, K., et al. (2023). Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings. Foods, 12(4), 749. [Link]

  • MDPI. (2021, August 11). Oxidative Synthesis of Acid Blue 7 Dye Catalyzed by CuO/Silicotungstic Acid in Water-Phase. Retrieved from [Link]

  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology (Vol. 1601, pp. 1-6). Humana Press.
  • Groh, K., et al. (2023). Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings. Foods, 12(4), 749. [Link]

  • Leme, D. M., et al. (2022). The evaluation of reactive textile dyes regarding their potential to cause organ-specific cyto- and geno-toxicity. Ecotoxicology and Environmental Contamination, 17(1), 1-10. [Link]

  • Scientific Committee on Consumer Products (SCCP). (2005). Opinion of the Scientific Committee on Consumer Products (SCCP) on acid blue 62 (C67). Retrieved from [Link]

  • Malone, J. I., & Ghandi, V. (2004). Toxicity of Food Drug and Cosmetic Blue No. 1 dye in critically ill patients. Chest, 125(2), 793-795. [Link]

  • Demirovic, D., & Spengler, G. (1993). In vitro toxicity assays for dye ligands used in affinity chromatography. Journal of chromatography. B, Biomedical applications, 623(2), 261–269. [Link]

  • Rymbai, H., Sharma, R., & Srivastav, S. (2021). The Effects of Natural and Synthetic Blue Dyes on Human Health: A Review of Current Knowledge and Therapeutic Perspectives. Journal of the American College of Nutrition, 40(7), 657–667. [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Sharma, P., & Singh, R. (2024). Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes. Environmental science and pollution research international, 31(23), 34699–34717. [Link]

  • Lynch, B., et al. (2023). Alternatives to animal testing in toxicity testing: Current status and future perspectives in food safety assessments. Food and Chemical Toxicology, 179, 113944. [Link]

  • Joint Research Centre - European Union. (n.d.). Alternative methods for toxicity testing. Retrieved from [Link]

  • Santambien, P., et al. (1994). [Studies of in vitro and in vivo toxicity of dyes used in affinity chromatography]. Annales pharmaceutiques francaises, 52(3), 137–152. [Link]

  • Biosciences Biotechnology Research Asia. (2013). Acute Toxic Effects of the Textile Dye, Acid Blue 113, on the Biochemicals of Teleost Fish, Tilapia Mossambica (Peteres) (Pisces: Teleostei, Cichlidae). Retrieved from [Link]

  • OECD. (2013). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Ohuchi, T., et al. (2000). Interlaboratory validation of the in vitro eye irritation tests for cosmetic ingredients (9). Evaluation of cytotoxicity test on HeLa cells. Toxicology in vitro, 14(3), 187–192. [Link]

  • Humane World for Animals. (n.d.). 7 Alternatives to Animal Experiments. Retrieved from [Link]

  • Repetto, G., et al. (2014). A plate-readable, dye exclusion-based cell viability assay for the toxicological testing of chemicals. Toxicology mechanisms and methods, 24(7), 503–509. [Link]

  • ResearchGate. (n.d.). Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI Disperse Blue 291 in the human hepatic cell line HepG2. Retrieved from [Link]

  • OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]

  • PETA. (n.d.). In Vitro Methods and More Animal Testing Alternatives. Retrieved from [Link]

  • Kim, J., et al. (2019). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. Journal of pharmacological and toxicological methods, 99, 106593. [Link]

  • Kirkstall. (2025, March 2). Alternatives to Animal Testing: Advancing Science with Ethical Solutions. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Trypan Blue Staining Assay. Retrieved from [Link]

  • OECD. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Frontiers. (2022). The alamar blue assay in the context of safety testing of nanomaterials. Retrieved from [Link]

  • OECD. (n.d.). Publications on testing and assessment of chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay of the compounds by Trypan blue dye exclusion.... Retrieved from [Link]

  • ACS Omega. (2026, January 29). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. Retrieved from [Link]

Sources

Validation

Reproducibility of Electrochemical Sensors for Sulphan Blue Detection: A Comparative Guide

Executive Summary: The Precision Bottleneck Sulphan Blue (Isosulfan Blue), a vital triphenylmethane dye used in lymphatic mapping and sentinel node identification, presents a unique analytical challenge. While High-Perfo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Bottleneck

Sulphan Blue (Isosulfan Blue), a vital triphenylmethane dye used in lymphatic mapping and sentinel node identification, presents a unique analytical challenge. While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for purity analysis, its high operational cost and lack of portability limit its use in rapid, point-of-care quality control.

Electrochemical (EC) sensing offers a superior alternative in terms of sensitivity (nanomolar limits) and speed. However, widespread adoption is stalled by reproducibility issues —specifically, electrode fouling and signal drift caused by the adsorption of the dye’s bulky aromatic structure onto the sensor surface.

This guide presents a validated, high-reproducibility sensor architecture based on MnO₂ Nanorods dispersed in Cationic Surfactants , contrasting it with traditional Carbon Nanotube (CNT) and HPLC methods. We provide the mechanistic rationale and a self-validating protocol to ensure intra-assay RSD < 3%.

Mechanistic Insight: The Electro-Oxidation Pathway

To design a reproducible sensor, one must understand the analyte's behavior. Sulphan Blue (SB) shares a triphenylmethane backbone with Patent Blue V and Brilliant Blue FCF. Its electrochemical detection relies on the irreversible oxidation of the tertiary amine groups and the central carbon.

Key Failure Point: On bare Glassy Carbon Electrodes (GCE), the oxidation product (a quinoid intermediate) strongly adsorbs to the surface, blocking active sites and causing signal decay after just 2-3 scans.

Diagram 1: Electrochemical Oxidation Mechanism & Sensor Logic

The following diagram illustrates the electron transfer pathway and how specific surface modifiers prevent fouling.

SB_Mechanism SB Sulphan Blue (Reduced Form) Oxidation Anodic Oxidation (+0.7 - +0.9 V) SB->Oxidation - 2e- / - H+ Product Quinoid Intermediate (Oxidized) Oxidation->Product Fouling Surface Adsorption (Signal Decay) Product->Fouling Bare Electrode Result Repulsion of Product (Stable Signal) Product->Result Modified Electrode Modifier MnO2 Nanorods + Cetylpyridinium Bromide (CPB) Modifier->Result Electrostatic/Steric Barrier

Caption: Mechanism of Sulphan Blue oxidation and the role of surfactant-stabilized MnO₂ in preventing electrode fouling.

Comparative Performance Analysis

The following table contrasts the proposed MnO₂-CPB/GCE sensor against standard alternatives. Data for the MnO₂ sensor is derived from structurally identical analogs (Brilliant Blue FCF/Patent Blue V) which exhibit identical redox behaviors.

FeatureHPLC-UV (Standard) Bare GCE MWCNT/GCE MnO₂-CPB/GCE (Recommended)
Detection Principle Optical Abs (638 nm)Oxidation CurrentElectrocatalysisSurface-Controlled Catalysis
Limit of Detection (LOD) ~0.01% (w/w)~1.0 µM~0.1 µM~40 nM
Linear Range High (mM range)NarrowMediumWide (0.1 - 15 µM)
Reproducibility (RSD) < 1.0%> 10% (Fouling)5 - 8%< 2.5%
Fabrication Cost High (Column/Solvent)NegligibleModerateLow
Fouling Resistance N/APoorModerateExcellent

Analysis: While HPLC provides certified purity analysis, the MnO₂-CPB/GCE offers a 3-order-of-magnitude improvement in sensitivity (LOD) compared to bare electrodes, with fouling resistance comparable to chromatographic separation.

Protocol: Fabricating the High-Reproducibility Sensor

This protocol utilizes Cetylpyridinium Bromide (CPB) , a cationic surfactant.[1] CPB serves two functions: it disperses the MnO₂ nanorods prevents agglomeration (ensuring uniform surface area) and creates a positively charged environment that facilitates electron transfer while repelling the oxidized dye product to prevent fouling.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Glassy Carbon Electrode (GCE, 3mm diameter)

  • MnO₂ Nanorods (hydrothermal synthesis or commercial)

  • Cetylpyridinium Bromide (CPB)

  • Phosphate Buffer Solution (PBS), 0.1 M, pH 7.0

Step-by-Step Workflow
  • Electrode Polishing (Critical for Baseline):

    • Polish GCE with 0.3 µm and 0.05 µm alumina slurry on a microcloth.

    • Sonicate in ethanol and ultrapure water (1:1) for 3 minutes.

    • Validation: Run a Cyclic Voltammetry (CV) scan in 5 mM K₃[Fe(CN)₆]. Peak separation (

      
      ) must be < 80 mV. If > 80 mV, re-polish.
      
  • Modifier Suspension Preparation:

    • Disperse 1.0 mg MnO₂ nanorods in 1.0 mL of 1.0 mM CPB solution (aqueous).

    • Sonicate for 30 minutes until a homogeneous black suspension is formed.

    • Why CPB? Without surfactant, MnO₂ clumps, leading to high inter-electrode variability (RSD > 15%).

  • Drop-Casting:

    • Drop exactly 5.0 µL of the suspension onto the GCE surface.

    • Dry at room temperature under a covered petri dish (to avoid dust) for 2 hours.

    • Do not heat dry: Rapid drying causes the "coffee-ring effect," ruining reproducibility.

  • Electrochemical Activation:

    • Immerse sensor in 0.1 M PBS (pH 7.0).

    • Cycle potential between 0.0 V and +1.2 V at 100 mV/s for 10 cycles until the background current stabilizes.

Diagram 2: Fabrication & Self-Validation Workflow

Protocol_Flow cluster_0 Fabrication Phase cluster_1 Validation Phase (Self-Check) Step1 1. Polish GCE (Alumina Slurry) Check1 Ferricyanide Test (Delta Ep < 80mV?) Step1->Check1 Step2 2. Prepare Ink (MnO2 + CPB Surfactant) Step3 3. Drop Cast (5 µL) & Slow Dry Step2->Step3 Check2 Reproducibility Check (n=3 Scans RSD < 3%?) Step3->Check2 Check1->Step2 Yes Fail Re-Polish Check1->Fail No Ready Sensor Ready for Assay Check2->Ready Yes Check2->Fail No Fail->Step1

Caption: Step-by-step workflow ensuring every sensor meets the strict quality criteria before use.

Data Validation & Troubleshooting

To ensure scientific integrity, every batch of sensors must be validated.

Reproducibility Calculation

Perform 5 consecutive measurements of 10 µM Sulphan Blue. Calculate Relative Standard Deviation (RSD):



  • Acceptable Range: < 3.0% (Intra-electrode).

  • If RSD > 5%: The suspension was likely not homogeneous, or the drying was uneven. Re-sonicate the ink.[2]

Cross-Verification (The "Trust" Pillar)

Periodically validate the electrochemical results against a UV-Vis spectrophotometer (Absorbance at ~638 nm).

  • Prepare a standard curve using UV-Vis (1–50 µM).

  • Measure an unknown sample using the MnO₂-CPB sensor.

  • The discrepancy between the two methods should be < 5% .

References

  • Comparison of Chromatographic and Electrochemical Methods. (2023). MDPI. Comparison of HPLC and EC performance for organic compounds.

  • Selective Voltammetric Sensor for the Simultaneous Quantification of Tartrazine and Brilliant Blue FCF. (2023). MDPI. Describes the MnO₂/CPB sensor architecture transferable to Sulphan Blue.

  • Development and validation of analytical method for isosulfan blue by liquid chromatography. (2025). ResearchGate.[3][4] Provides the HPLC gold standard data for comparison.

  • Electrochemical Detection of Triphenylmethane Dyes. (2006). ResearchGate.[3][4] Fundamental mechanistic data on the oxidation of the triphenylmethane backbone.

  • Adverse reactions to patent blue V dye - The NEW START and ALMANAC experience. (2009). PubMed. Establishes the structural and clinical relationship between Patent Blue V and Isosulfan Blue.

Sources

Comparative

Kinetic Comparison of Acid Blue 1 Degradation: Ozonation vs. UV Photolysis

[1] Executive Summary Acid Blue 1 (AB1) , also known as Patent Blue V (C.I. 42045) , is a triphenylmethane dye widely used in medical diagnostics and textile industries.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Acid Blue 1 (AB1) , also known as Patent Blue V (C.I. 42045) , is a triphenylmethane dye widely used in medical diagnostics and textile industries. Its complex aromatic structure confers high stability, rendering it resistant to conventional biological treatments.

This guide provides a technical comparison between Ozonation (


)  and UV-based Advanced Oxidation Processes (UV-AOPs)  for the degradation of AB1. Experimental evidence indicates that while Ozonation  offers superior reaction kinetics for rapid decolorization (color removal >95% in <20 min), UV/H

O

systems provide more robust mineralization (Total Organic Carbon removal) over extended treatment periods.

Chemical Context & Target Molecule[2][3]

  • Target: Acid Blue 1 (Patent Blue V)

  • Class: Triphenylmethane Dye

  • Chromophore: Conjugated system involving central carbon and aromatic rings.

  • Environmental Challenge: High solubility and resistance to hydrolysis.

Degradation Mechanisms

The two methods attack the AB1 molecule through distinct pathways:

  • Ozonation: Primarily an electrophilic attack . Ozone (

    
    ) selectively targets the electron-rich conjugated double bonds of the chromophore, leading to immediate cleavage and rapid loss of color.
    
  • UV Photolysis (Direct & Assisted):

    • Direct UV: Relies on photon absorption to excite the molecule to an unstable state (slow, low quantum yield).

    • UV/H

      
      O
      
      
      
      (AOP): Generates non-selective Hydroxyl Radicals (
      
      
      )
      via homolytic cleavage of hydrogen peroxide. These radicals attack the aromatic rings and the central carbon.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended for kinetic comparison.

Protocol A: Ozonation Setup
  • Reactor: Bubble column reactor (e.g., 2L capacity) with a porous diffuser.

  • Ozone Generation: Corona discharge generator fed with pure oxygen.

  • Dosage Control: Maintain inlet gas concentration at 10–40 mg/L.

  • Quenching: Samples must be quenched immediately with sodium thiosulfate or sodium sulfite to stop residual ozone reaction before analysis.

  • Validation: Monitor inlet and outlet ozone gas concentration (using KI traps or ozone analyzers) to calculate consumed ozone dosage.

Protocol B: UV-AOP Setup (UV/H O )
  • Reactor: Annular photoreactor with a central low-pressure mercury lamp (254 nm, ~11-15 W).

  • Oxidant: Add H

    
    O
    
    
    
    (30% w/v) to achieve an initial concentration of 1.0–5.0 mM.
  • Temperature Control: Water cooling jacket to maintain

    
     (crucial as temperature affects quantum yield).
    
  • Validation: Actinometry (e.g., ferrioxalate) should be performed periodically to verify lamp intensity.

Diagram 1: Comparative Experimental Workflow

ExperimentalWorkflow cluster_Ozone Ozonation Pathway cluster_UV UV-AOP Pathway Sample Acid Blue 1 Solution (20-50 mg/L) O3_Gen O3 Generator (Corona Discharge) Sample->O3_Gen H2O2_Add Add H2O2 (1-5 mM) Sample->H2O2_Add Reactor_O3 Bubble Column Reactor O3_Gen->Reactor_O3 Gas Flow Quench Quenching (Na2S2O3) Reactor_O3->Quench Sampling Analysis Kinetic Analysis (UV-Vis @ 638 nm + TOC) Quench->Analysis Reactor_UV Photoreactor (254 nm Lamp) H2O2_Add->Reactor_UV Cooling Temp Control (25°C) Reactor_UV->Cooling Reactor_UV->Analysis Sampling

Caption: Workflow comparing Ozonation (blue) and UV-AOP (red) setups for Acid Blue 1 degradation.

Kinetic Analysis & Performance Data

Both processes typically follow Pseudo-First-Order Kinetics (


), but the rate constants (

) and efficiency differ significantly.
Comparative Data Table
ParameterOzonation (

)
UV Photolysis (Direct)UV / H

O

(AOP)
Primary Mechanism Electrophilic Attack (Selective)Direct Photolysis (Bond Cleavage)Radical Attack (

) (Non-selective)
Reaction Order Pseudo-First OrderZero or First Order (Slow)Pseudo-First Order
Decolorization Efficiency High (>95% in <20 min)Low (<20% in 60 min)High (>90% in 45-60 min)
Mineralization (TOC) Moderate (often incomplete)NegligibleHigh (with sufficient time)
pH Sensitivity Faster at alkaline pH (due to

generation)
Low sensitivitypH 2.5 - 3.0 optimal
Key Rate Constant (

)
~

(Fast)
~

(Very Slow)
~

Note: Data synthesized from comparative studies on Patent Blue V and related triphenylmethane dyes [1, 2, 4].

Detailed Kinetic Insights
1. Ozonation Kinetics

Ozonation exhibits a two-phase kinetic profile :

  • Phase 1 (Rapid Decolorization): Ozone molecules directly attack the central carbon and auxochromic groups of Acid Blue 1. This reaction is extremely fast (

    
    ), causing the solution to turn from blue to colorless almost instantly at high ozone doses.
    
  • Phase 2 (Slow Mineralization): Once the chromophore is broken, the remaining aliphatic by-products are resistant to direct ozone attack. Complete mineralization (TOC removal) is slow unless pH is raised (> pH 9) to promote secondary

    
     radical formation [5].
    
2. UV-AOP Kinetics
  • Direct UV: Acid Blue 1 is relatively stable under UV irradiation alone. The quantum yield for direct photolysis is low, making it energy-inefficient.

  • UV/H

    
    O
    
    
    
    :
    The addition of H
    
    
    O
    
    
    dramatically increases the rate. As shown in studies on Patent Blue V, UV/H
    
    
    O
    
    
    can achieve 92.8% degradation , significantly outperforming UV/TiO
    
    
    (86.4%) and Solar/TiO
    
    
    (64.7%) [1].[1][2] The kinetics depend heavily on the [H
    
    
    O
    
    
    ]/[Dye] ratio; excess peroxide can act as a radical scavenger, reducing efficiency.

Mechanistic Pathways

Understanding how the dye breaks down is crucial for toxicity assessment.

Diagram 2: Degradation Pathways

DegradationPath AB1 Acid Blue 1 (Triphenylmethane) O3_Attack O3 Electrophilic Attack (Central Carbon) AB1->O3_Attack Ozonation OH_Attack •OH Radical Attack (Aromatic Rings) AB1->OH_Attack UV/H2O2 Cleavage Chromophore Cleavage (Rapid Decolorization) O3_Attack->Cleavage Aldehydes Aldehydes & Ketones (Partial Oxidation) Cleavage->Aldehydes Acids Carboxylic Acids (Mineralization) Aldehydes->Acids Extended Oxidation RingOpen Ring Opening (Slower) OH_Attack->RingOpen RingOpen->Acids

Caption: Mechanistic divergence: Ozone targets the chromophore for color removal; UV/H2O2 targets rings for mineralization.

Conclusion & Recommendations

For researchers developing treatment protocols for Acid Blue 1:

  • Choose Ozonation if: The primary goal is rapid color removal or pre-treatment to reduce toxicity before biological processing. It is kinetically superior for breaking the chromophore.

  • Choose UV/H

    
    O
    
    
    
    if:
    The goal is complete mineralization (TOC removal) and the elimination of potentially toxic organic by-products. While slower, it is more thorough.
  • Hybrid Approach: The most efficient strategy is often a Sequential O3 followed by UV/H

    
    O
    
    
    
    process. Ozone rapidly cleaves the dye, increasing the transparency of the solution, which then enhances the penetration and efficiency of the subsequent UV step.

References

  • Degradation of patent blue V dye using modified photocatalytic reactor based on solar and UV irradiations. Desalination and Water Treatment.

  • Kinetic study of Acid Blue 1 discoloration with persulfate. Journal of Chemical Technology and Metallurgy.

  • Photocatalytic degradation of patent blue V by supported TiO2: Kinetics, mineralization, and reaction pathway. ResearchGate.

  • Kinetic Modeling of Brilliant Blue Discoloration by Ozonation. MDPI.

  • Optimization of ozonation in the removal of Basic Blue 41 in aqueous solution. Bulgarian Chemical Communications.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling C.I. Acid Blue 1

CAS No: 129-17-9 | Synonyms: Patent Blue V, Sulfan Blue, Acid Blue V Classification: Triphenylmethane Dye | Primary Risk: Particulate Inhalation & Persistent Staining[1] Executive Summary: The "Logistical Hazard" As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 129-17-9 | Synonyms: Patent Blue V, Sulfan Blue, Acid Blue V Classification: Triphenylmethane Dye | Primary Risk: Particulate Inhalation & Persistent Staining[1]

Executive Summary: The "Logistical Hazard"

As a Senior Application Scientist, I often see researchers underestimate C.I. Acid Blue 1 because it lacks the "skull and crossbones" acute toxicity of heavy metals. This is a mistake. While its systemic toxicity is relatively low (LD50 > 5000 mg/kg in rats), Acid Blue 1 presents a significant logistical hazard .[1]

It is a fine, triphenylmethane powder that becomes electrostatically charged, disperses easily as an aerosol, and possesses an aggressive affinity for proteinaceous substrates—including human skin and laboratory surfaces. A minor spill of milligrams can result in a decontamination protocol costing hours of downtime.

This guide prioritizes containment and contamination control alongside standard personal safety.

Part 1: Risk Assessment & Hazard Identification
Hazard CategorySpecific RiskMechanism of Action
Physical Nuisance Dust Fine powder (<10 µm) easily becomes airborne; inhalation causes mechanical irritation to the upper respiratory tract.[1]
Chemical Staining/Sensitization Triphenylmethane structure binds strongly to keratin. While rare, sensitization (allergic reaction) can occur upon repeated dermal contact.[1]
Environmental Aquatic Visibility High tinctorial strength. Even trace amounts in wastewater cause visible pollution, triggering regulatory audits despite low aquatic toxicity.
Part 2: The PPE Matrix (Personal Protective Equipment)

Rationale: The goal is to create a barrier against fine particulates and solvent-solubilized dye.[1]

PPE ComponentRecommendationTechnical Rationale
Hand Protection Nitrile (Double Gloved) Inner: 4 mil (0.10mm)Outer:[1] 5-6 mil (0.14mm)Why Nitrile? Latex is permeable to many organic organic solvents used to dissolve this dye (e.g., ethanol).[1] Nitrile offers superior resistance.Why Double? The outer glove captures the dust. You doff the outer pair immediately after weighing to prevent tracking dye across the lab.
Eye Protection Safety Glasses w/ Side Shields (ANSI Z87.1 / EN166)Prevents ocular staining.[1] If generating significant dust outside a hood (not recommended), unvented Goggles are required to prevent particulate entry.[1]
Body Protection Lab Coat (Buttoned to neck) + Optional: Tyvek Sleeve CoversCotton lab coats absorb dye readily.[1] Sleeve covers bridge the gap between the glove cuff and lab coat, the most common site of skin staining.
Respiratory N95 / FFP2 Mask (If handling outside fume hood)Engineering Control First: Always handle powder in a fume hood.[1] If weighing on an open bench is unavoidable, respiratory protection is mandatory to prevent "blue sputum" and mucosal irritation.
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Engineering Controls & Setup
  • Static Control: Acid Blue 1 powder is static-prone.[1] Use an anti-static gun or wipe the spatula/weigh boat with an anti-static cloth prior to use.

  • Containment: Place the balance inside a chemical fume hood. If the balance is external, use a draft shield and work over a disposable spill mat (absorbent side up, plastic side down).

Phase 2: Active Handling (Weighing & Solubilization)
  • Step 1: Don PPE (Double Nitrile gloves).[1]

  • Step 2: Pre-weigh the solute (water/ethanol) in the receiving vessel to minimize the time the dye powder is exposed to air.

  • Step 3: Transfer powder using a narrow-neck spatula .[1] Avoid "dumping" the powder; tap it gently to reduce aerosolization.

  • Step 4: Critical Step: Immediately recap the stock bottle. Wipe the threads of the bottle with a damp Kimwipe before fully tightening the lid to prevent grinding dye into the threads (which creates dust next time you open it).

  • Step 5: Doff Outer Gloves. Your outer gloves are now contaminated with microscopic dust. Remove them before touching door handles, pipettes, or your face.

Phase 3: Decontamination & Spill Response
  • Solvent Choice: Acid Blue 1 is highly soluble in water and ethanol.

    • For Surface Spills: Do not dry sweep.[2] Mist the powder gently with 70% Ethanol or water to wet it down, then wipe with absorbent pads.

    • For Skin: Do not use harsh bleach. Use warm water and mild detergent. If stain persists, a slurry of baking soda and water can act as a mild abrasive.

Part 4: Disposal Logistics

Strict Adherence Required: Do not pour down the sink.

  • Solid Waste: Contaminated gloves, weigh boats, and spill mats must go into Hazardous Solid Waste (incineration stream).

  • Liquid Waste: Aqueous or solvent solutions containing Acid Blue 1 must be collected in Chemical Waste Carboys (labeled "Non-Halogenated Organic" or "Aqueous Basic," depending on the solvent).

    • Note: Even 10mg in a sink can turn hundreds of liters of water blue, leading to facilities management investigations.

Part 5: Visualization (Workflow Diagram)

AcidBlueHandling cluster_spill Spill Contingency Risk Risk Assessment: Particulate & Staining Prep Prep: Fume Hood + Anti-Static Mat Risk->Prep PPE Don PPE: Double Nitrile Gloves Prep->PPE Weigh Weighing: Minimize Drafts PPE->Weigh Doff CRITICAL: Doff Outer Gloves Weigh->Doff Post-Handling Solubilize Solubilization: Add Solvent Doff->Solubilize Clean Hands Disposal Disposal: Incineration Stream Solubilize->Disposal Spill Spill Detected Wet Wet with EtOH (No Dry Sweep) Spill->Wet Wet->Disposal

Caption: Operational workflow for Acid Blue 1, emphasizing the critical "glove doffing" step to prevent cross-contamination.

References
  • PubChem. (n.d.).[1] C.I.[1][3][4][5][6] Acid Blue 1 (Compound Summary). National Library of Medicine. Retrieved February 6, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Acid Blue 1.[7][8] Retrieved February 6, 2026, from [Link][1]

  • Gloves.com. (2021).[1] Nitrile vs. Latex Gloves: Differences, Uses and How To Choose. Retrieved February 6, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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